Product packaging for Rosavin(Cat. No.:CAS No. 84954-92-7)

Rosavin

Número de catálogo: B1679537
Número CAS: 84954-92-7
Peso molecular: 428.4 g/mol
Clave InChI: RINHYCZCUGCZAJ-IPXOVKFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Rosavin is an O-acyl carbohydrate.
This compound has been reported in Rhodiola crenulata, Rhodiola sachalinensis, and other organisms with data available.
isolated from Rhodiola rosea;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O10 B1679537 Rosavin CAS No. 84954-92-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHYCZCUGCZAJ-IPXOVKFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027577
Record name Rosavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84954-92-7
Record name Rosavin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84954-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROSAVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R72C0ROME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of Rosavin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Structure, Synthesis, and Properties of a Key Bioactive Compound from Rhodiola rosea

Introduction

Rosavin is a prominent member of the cinnamyl alcohol glycosides, a class of natural products primarily found in the medicinal plant Rhodiola rosea L. (Crassulaceae).[1] This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, isolation, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The information presented herein is intended to serve as a foundational resource for further investigation and application of this pharmacologically significant molecule.

Chemical Structure and Identification

This compound is chemically classified as a diglycoside of cinnamyl alcohol.[1] Its structure consists of a cinnamyl alcohol aglycone linked to a disaccharide moiety. Specifically, it is (2E)-3-Phenylprop-2-en-1-yl α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside.[1] The core chemical and physical properties of this compound are summarized in the table below.

Identifier Value Source
Molecular Formula C₂₀H₂₈O₁₀[1][2][3]
Molar Mass 428.434 g·mol⁻¹[1]
IUPAC Name (2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol[3]
CAS Number 84954-92-7[1]
Appearance Yellow paste or white to light yellow powder/crystal[4][5]

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway commences with the amino acid phenylalanine, which itself is derived from the shikimic acid pathway.

The key steps in the biosynthesis of the cinnamyl alcohol aglycone of this compound are as follows:

  • Deamination of Phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to produce cinnamic acid.

  • Activation of Cinnamic Acid: Cinnamic acid is then converted to its coenzyme A thioester, cinnamoyl-CoA.

  • Reduction to Cinnamaldehyde: Cinnamoyl-CoA is subsequently reduced to cinnamaldehyde.

  • Formation of Cinnamyl Alcohol: Finally, cinnamaldehyde is reduced to cinnamyl alcohol by the enzyme cinnamyl alcohol dehydrogenase.

The cinnamyl alcohol then undergoes glycosylation to form the various rosavins. The addition of a glucose molecule to cinnamyl alcohol yields rosin. A subsequent addition of an arabinose molecule to rosin results in the formation of this compound.[1]

Rosavin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA Cinnamaldehyde Cinnamaldehyde Cinnamoyl_CoA->Cinnamaldehyde Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamaldehyde->Cinnamyl_Alcohol CAD Rosin Rosin Cinnamyl_Alcohol->Rosin This compound This compound Rosin->this compound

Biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

Several methods have been developed for the extraction and purification of this compound from Rhodiola rosea rhizomes. A representative workflow is outlined below.

A. Extraction:

  • Conventional Solvent Extraction: Dried and powdered rhizomes are typically extracted with 70-75% ethanol, which has been shown to be effective for extracting rosavins.[1] Methanol is also a commonly used solvent.

  • Microwave-Assisted Extraction (MAE): This technique can enhance extraction efficiency. Optimized conditions may include a specific microwave power, extraction time, and solid-to-liquid ratio.

  • Supercritical Fluid Extraction (SFE): Supercritical CO₂ with a co-solvent such as water or ethanol can be employed for a "greener" extraction process.

B. Purification:

  • Column Chromatography: This is a widely used method for the separation of rosavins.

    • Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column to enrich the this compound fraction.

    • Polyamide Column Chromatography: This can be used in series with macroporous resin for further purification.

    • Silica Gel Chromatography: Final purification is often achieved using silica gel column chromatography.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique offers an alternative to traditional column chromatography, potentially reducing solvent consumption and irreversible adsorption.

Rosavin_Isolation_Workflow Start Dried Rhodiola rosea Rhizomes Extraction Extraction (e.g., 70% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Enrichment Enrichment (Macroporous Resin Chromatography) Crude_Extract->Enrichment Enriched_Fraction This compound-Enriched Fraction Enrichment->Enriched_Fraction Purification Purification (Silica Gel Chromatography) Enriched_Fraction->Purification Pure_this compound Pure this compound (>95%) Purification->Pure_this compound

A representative workflow for the isolation of this compound.
Analytical Characterization

A. High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for the quantification of this compound in plant extracts and finished products. A typical HPLC method would involve:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution system is often employed, typically consisting of water (often with a small amount of acid, such as formic acid) and acetonitrile.

  • Detection: UV detection is standard, with monitoring at wavelengths around 250 nm.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. 1H-NMR and 13C-NMR are used to confirm the identity and purity of the isolated compound. The 1H-NMR spectrum of this compound shows characteristic signals corresponding to the aromatic protons of the cinnamyl group, the olefinic protons, and the protons of the two sugar moieties.

Physicochemical and Biological Properties

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

Property Value Source
Solubility Soluble in DMSO, methanol, and ethanol. It is also described as a hydrophilic compound with high water solubility.[5]
Melting Point Data not readily available in the searched literature.
Specific Optical Rotation Data not readily available in the searched literature.
Biological Activity

This compound exhibits a range of biological activities, and some of the quantitative data are summarized in the following table.

Activity Assay IC₅₀ / EC₅₀ Value Source
Antioxidant DPPH radical scavenging5.86 µg/mL
Enzyme Inhibition Tyrosinase and α-glucosidaseInhibition observed at 5 µg
Immunomodulatory T-cell proliferationIC₅₀ of 68 µM[1]

In addition to the activities listed above, this compound has been reported to possess antidepressant, anxiolytic, and adaptogenic properties.

Conclusion

This compound stands out as a key bioactive constituent of Rhodiola rosea with a well-defined chemical structure and a biosynthetic pathway rooted in phenylpropanoid metabolism. The methodologies for its isolation and analytical characterization are well-established, providing a solid foundation for quality control and further research. While its pharmacological profile is promising, further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential. This technical guide serves as a comprehensive resource to facilitate ongoing and future research endeavors focused on this intriguing natural product.

References

Rosavin: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosavin is a cinnamyl alcohol glycoside that stands as a key bioactive constituent of Rhodiola rosea L., a perennial plant with a long history of use in traditional medicine. This technical guide provides an in-depth overview of this compound, encompassing its natural distribution, biosynthesis, and pharmacological properties. The document details established protocols for the extraction, isolation, and quantification of this compound, presenting comparative data to inform methodological decisions. Furthermore, it elucidates the molecular mechanisms underlying this compound's biological effects, with a focus on its modulation of key signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of natural products for therapeutic applications.

Introduction

This compound, with the molecular formula C₂₀H₂₈O₁₀, is a significant phenylpropanoid found primarily in the roots and rhizomes of Rhodiola rosea L.[1] It belongs to a group of compounds known as rosavins, which also includes rosin and rosarin, and are considered characteristic markers for this particular Rhodiola species.[2] The therapeutic potential of Rhodiola rosea, often attributed to its this compound content, has spurred considerable scientific interest, particularly in its adaptogenic, anti-fatigue, and neuroprotective properties.[1][2] This guide aims to consolidate the current technical knowledge on this compound to support ongoing and future research endeavors.

Natural Sources and Biosynthesis

This compound is predominantly found in Rhodiola rosea, and its concentration can vary based on the geographical origin and age of the plant.[1] While other Rhodiola species may contain related compounds, the presence of this compound is a distinguishing feature of R. rosea.[3]

The biosynthesis of this compound originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine.[1][4] Phenylalanine is converted to cinnamic acid, which then undergoes a series of enzymatic reactions to form cinnamyl alcohol. The glycosylation of cinnamyl alcohol, a critical step in this compound synthesis, involves the sequential addition of glucose and arabinose residues.[1][4]

Biosynthesis_of_this compound Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_acid->Cinnamoyl_CoA 4CL Cinnamaldehyde Cinnamaldehyde Cinnamoyl_CoA->Cinnamaldehyde CCR Cinnamyl_alcohol Cinnamyl Alcohol Cinnamaldehyde->Cinnamyl_alcohol CAD Rosin Rosin Cinnamyl_alcohol->Rosin + Glucose This compound This compound Rosin->this compound + Arabinose

Biosynthetic pathway of this compound from phenylalanine.

Quantitative Data

The concentration of this compound in Rhodiola rosea is a critical parameter for the standardization of extracts. The tables below summarize reported this compound content in various samples and the yields obtained through different extraction methods.

Table 1: this compound Content in Rhodiola rosea from Various Geographical Origins

Geographical OriginPlant PartThis compound Content (% dry weight)Reference
Eastern CanadaRhizomeup to 2.14%[2][5]
Northern ItalyRoots & Rhizomes~1.0%[6]
ChinaRhizome0.08% - 0.6%[3]
Russia (Polar Urals)Caudexup to 3.2%[7]

Table 2: Comparison of this compound Extraction Yields

Extraction MethodSolvent/ConditionsThis compound YieldReference
Maceration70% Methanol-[8]
Supercritical Fluid Extraction60% CO₂ and 40% Methanol-[9][10]
Supercritical CO₂ with Water80°C, 5 hours4.5%[11]
Conventional Solvent ExtractionMethanol3.3%[11]
Conventional Solvent ExtractionEthanol1.2%[11]
Microwave-Assisted ExtractionIonic Liquid-[3]

Experimental Protocols

Extraction Methodologies

4.1.1. Microwave-Assisted Extraction (MAE)

A protocol for MAE of this compound from Rhodiola rosea has been described, utilizing an ionic liquid as the extraction solvent.[3] While specific operational parameters can be optimized, MAE generally offers reduced extraction times and solvent consumption compared to conventional methods.[12]

4.1.2. Supercritical Fluid Extraction (SFE)

SFE with carbon dioxide as the supercritical fluid is a green alternative for this compound extraction. A reported protocol involves using a mixture of 60% CO₂ and 40% methanol.[9][10] Another study utilized supercritical CO₂ with water as a co-solvent at 80°C for 5 hours.[11]

Extraction_Workflow Start Dried Rhodiola rosea (Roots/Rhizomes) Grinding Grinding Start->Grinding Extraction Extraction Grinding->Extraction MAE Microwave-Assisted Extraction Extraction->MAE SFE Supercritical Fluid Extraction Extraction->SFE Maceration Maceration Extraction->Maceration Filtration Filtration MAE->Filtration SFE->Filtration Maceration->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification Flash_Chromatography Flash Column Chromatography Purification->Flash_Chromatography Pure_this compound Pure this compound Flash_Chromatography->Pure_this compound

General workflow for extraction and purification of this compound.
Isolation and Purification

4.2.1. Flash Column Chromatography

A two-step flash column chromatography method has been developed for the large-scale purification of this compound.[3] The initial step involves serial chromatography over polyamide and macroporous resin columns for enrichment, followed by a final purification step on a silica gel flash column.[3]

Analytical Quantification

4.3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a diode array detector is a common method for quantifying this compound.[2][5] A typical analysis might employ a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[13] Detection is often performed at approximately 250 nm.

4.3.2. Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC)

A rapid UHPSFC method has been developed for the analysis of this compound and other R. rosea metabolites. This method utilizes a charged surface hybrid fluoro-phenyl (CSH FP) column with a mobile phase of CO₂ and methanol, allowing for separation in under 3.5 minutes.[9][10]

Pharmacological Activities and Signaling Pathways

This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanisms of action often involve the modulation of key intracellular signaling pathways.

Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition

This compound has been shown to suppress inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[14][15][16] It achieves this by preventing the phosphorylation of key signaling proteins such as p65 and IκBα in the NF-κB pathway, and ERK, p38, and JNK in the MAPK pathway.[14][15][16]

Rosavin_Signaling_Inhibition cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway RANKL RANKL p65_phos p-p65 RANKL->p65_phos IkBa_phos p-IκBα RANKL->IkBa_phos ERK_phos p-ERK RANKL->ERK_phos p38_phos p-p38 RANKL->p38_phos JNK_phos p-JNK RANKL->JNK_phos p65_translocation p65 Nuclear Translocation p65_phos->p65_translocation Inflammation_NFkB Inflammation p65_translocation->Inflammation_NFkB Inflammation_MAPK Inflammation ERK_phos->Inflammation_MAPK p38_phos->Inflammation_MAPK JNK_phos->Inflammation_MAPK This compound This compound This compound->p65_phos This compound->IkBa_phos This compound->p65_translocation This compound->ERK_phos This compound->p38_phos This compound->JNK_phos

This compound's inhibition of NF-κB and MAPK signaling pathways.
Anti-cancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation and induce apoptosis in small-cell lung cancer cells, an effect that may be mediated through the inactivation of the MAPK/ERK pathway.[17]

Conclusion

This compound remains a compound of significant interest due to its characteristic presence in Rhodiola rosea and its diverse pharmacological activities. This technical guide has provided a consolidated resource on its natural occurrence, biosynthesis, and methods for its extraction and analysis. The elucidation of its inhibitory effects on key signaling pathways, such as NF-κB and MAPK, provides a foundation for understanding its therapeutic potential. Further research, particularly well-designed clinical trials, is warranted to fully explore the applications of this compound in human health and disease.

References

The Pharmacological Landscape of Cinnamyl Alcohol Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl alcohol glycosides, a class of phenylpropanoids predominantly found in medicinal plants such as those of the Rhodiola genus, are gaining significant attention for their diverse pharmacological properties. These compounds, which include notable examples like rosavin, rosin, and rosarin, exhibit a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. This technical guide provides an in-depth exploration of the pharmacological properties of cinnamyl alcohol glycosides, detailing their mechanisms of action, summarizing quantitative data, and providing experimental protocols for their study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of these promising natural compounds.

Introduction

Cinnamyl alcohol and its glycosidic derivatives are naturally occurring compounds that form the basis of the therapeutic effects of several traditional medicines.[1] The glycosylation of cinnamyl alcohol enhances its stability and bioavailability, leading to a spectrum of pharmacological activities. The most well-known cinnamyl alcohol glycosides—this compound, rosin, and rosarin—are considered the signature compounds of Rhodiola rosea, a plant with a long history of use as an adaptogen.[2][3] This guide will systematically review the key pharmacological properties of these compounds, supported by experimental evidence and detailed methodologies.

Biosynthesis of Cinnamyl Alcohol Glycosides

The biosynthesis of cinnamyl alcohol glycosides originates from the phenylpropanoid pathway.[4] The process begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to cinnamyl alcohol. This alcohol then undergoes glycosylation to form its various glycosidic derivatives.[4]

Cinnamyl_Alcohol_Glycoside_Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic Acid->Cinnamoyl-CoA 4CL Cinnamaldehyde Cinnamaldehyde Cinnamoyl-CoA->Cinnamaldehyde CCR Cinnamyl Alcohol Cinnamyl Alcohol Cinnamaldehyde->Cinnamyl Alcohol CAD Rosin Rosin Cinnamyl Alcohol->Rosin Glycosyl- transferase This compound This compound Rosin->this compound Arabinose Transferase Rosarin Rosarin Rosin->Rosarin Arabinofuranose Transferase

Biosynthetic pathway of cinnamyl alcohol glycosides.

Pharmacological Properties and Mechanisms of Action

Anti-inflammatory Activity

Cinnamyl alcohol and its glycosides have demonstrated significant anti-inflammatory effects. The underlying mechanism often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK IκBα IκBα IKK->IκBα Inhibits Phosphorylation NF-κB NF-κB IKK->NF-κB Phosphorylates IκBα->NF-κB Sequesters p-NF-κB p-NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) p-NF-κB->Inflammatory_Genes Translocates & Activates Cinnamyl_Alcohol_Glycosides Cinnamyl Alcohol Glycosides Cinnamyl_Alcohol_Glycosides->IKK Inhibit Cinnamyl_Alcohol_Glycosides->MAPK Inhibit

Anti-inflammatory signaling pathway modulated by cinnamyl alcohol glycosides.
Antioxidant Activity

The antioxidant properties of cinnamyl alcohol glycosides are attributed to their ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[5] this compound, in particular, has shown potent radical scavenging activity.[2]

Table 1: Antioxidant Activity of Cinnamyl Alcohol Glycosides

CompoundAssayIC50 ValueReference
This compoundDPPH Radical Scavenging5.86 µg/mL[2]
Aqueous Rhodiola rosea ExtractDPPH Radical Scavenging29 µg/mL[7]
Neuroprotective Effects

Cinnamyl alcohol glycosides exhibit neuroprotective properties through various mechanisms, including the modulation of signaling pathways crucial for neuronal survival and function, such as the HIF-1α and PI3K/Akt pathways.[1][8] this compound has been shown to penetrate the blood-brain barrier and reduce cerebral infarct volume in animal models of ischemic stroke.[1]

Neuroprotective_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular Ischemic_Stress Ischemic Stress VHL VHL Ischemic_Stress->VHL Activates This compound This compound This compound->VHL Inhibits HIF-1α HIF-1α VHL->HIF-1α Promotes Degradation VEGF VEGF HIF-1α->VEGF Upregulates EPO EPO HIF-1α->EPO Upregulates PI3K PI3K VEGF->PI3K Akt Akt PI3K->Akt Bcl-2 Bcl-2 Akt->Bcl-2 Activates Bax Bax Akt->Bax Inhibits Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Bax->Apoptosis Promotes

Neuroprotective signaling pathway of this compound.
Anticancer Activity

Cinnamyl alcohol and its derivatives have been investigated for their potential as anticancer agents.[9] Their mechanisms of action include the induction of apoptosis and cell cycle arrest in various cancer cell lines. Some derivatives have also been shown to inhibit histone deacetylases (HDACs), which are promising targets in cancer therapy.[10]

Table 2: Anticancer Activity of Cinnamyl Alcohol and its Derivatives

CompoundCell LineIC50 ValueReference
Cinnamyl alcoholHep G2 (Liver Cancer)Not explicitly stated, but showed antiproliferative activity[9]
CinnamaldehydeHep G2 (Liver Cancer)Not explicitly stated, but showed antiproliferative activity[9]
Cinnamic acidHep G2 (Liver Cancer)Not explicitly stated, but showed antiproliferative activity[9]
Urea-based cinnamyl hydroxamate derivative (11b)Jurkat (Leukemia)40 nM[11]
Urea-based cinnamyl hydroxamate derivative (11b)Namalwa (Lymphoma)200 nM[11]
This compoundJurkat T cells68 µM[5]
RosarinJurkat T cells74 µM[5]

Experimental Protocols

Extraction and Isolation of Cinnamyl Alcohol Glycosides from Rhodiola rosea

Extraction_Workflow Start Start: Pulverized Rhodiola rosea roots Defatting Defat with Hexanes and Dichloromethane Start->Defatting Methanol_Extraction Extract with Methanol at Room Temperature Defatting->Methanol_Extraction Filtration Filter and Concentrate the Extract Methanol_Extraction->Filtration Chromatography Column Chromatography (e.g., CPC, HPLC) Filtration->Chromatography Isolation Isolate this compound, Rosin, and Rosarin Chromatography->Isolation End End: Purified Glycosides Isolation->End

References

Rosavin: A Technical Whitepaper on its Core Bioactive Role in Adaptogens

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rosavin, a cinnamyl alcohol glycoside, is a principal bioactive constituent of Rhodiola rosea L., an herb renowned for its adaptogenic properties.[1] Adaptogens are metabolic regulators that enhance the body's ability to adapt to environmental stressors.[2][3] This document provides a comprehensive technical overview of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in its study. We present quantitative data from preclinical studies, detail key experimental protocols, and visualize complex biological pathways and workflows. The evidence collectively underscores this compound's significant role in modulating stress-response systems, particularly the hypothalamic-pituitary-adrenal (HPA) axis and key intracellular signaling pathways, positioning it as a compound of high interest for therapeutic development.

Introduction: this compound within the Adaptogen Framework

Rhodiola rosea L. (RRL), or "golden root," has a long history of use in traditional medicine for its capacity to increase resistance to physical and psychological stress.[1][4] Its adaptogenic effects are largely attributed to a unique profile of bioactive compounds, most notably the phenylpropanoids known as rosavins (this compound, rosarin, and rosin) and phenylethanoids like salidroside.[1][5] this compound is considered a characteristic marker for authentic R. rosea and is often the subject of pharmacological investigation due to its potent biological activities, including antifatigue, antistress, immunomodulatory, and neuroprotective effects.[1][6][7] This guide synthesizes current research to provide an in-depth understanding of this compound's function for professionals in the field.

Pharmacological Profile and Bioactivities

This compound exhibits a wide spectrum of pharmacological activities that contribute to its adaptogenic status. Preclinical studies have demonstrated its efficacy in several key areas:

  • Anti-Fatigue and Stimulating Effects : A single administration of R. rosea extract, standardized for this compound, has been shown to significantly improve mental and physical performance, with effects lasting for at least 4-6 hours.[1][8] In animal models, this compound treatment prolonged swimming time, increased glycogen content in the liver and muscles, and lowered post-exercise lactate levels, indicating a potent anti-fatigue effect.[8]

  • Stress Response Modulation : this compound is believed to exert its primary adaptogenic effects by modulating the body's central stress response system. It has been shown to influence the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system, helping to balance the levels of key stress hormones like cortisol.[9][10][11][12]

  • Immunomodulation : this compound demonstrates significant immunomodulatory activity. It has been found to stimulate the proliferation of B lymphocytes and enhance the phagocytic activity of monocytes.[1] Mechanistic studies show it can inhibit the upregulation of the TNF-related apoptosis-inducing ligand (TRAIL) in T lymphocytes via the ERK pathway, suggesting a role in regulating autoimmune responses.[1][8]

  • Antitumor and Protective Effects : Research indicates that this compound possesses potential antitumor properties by inhibiting cancer cell proliferation, migration, and invasion while promoting apoptosis.[1][8] It also exhibits strong radioprotective effects, significantly increasing the viability of intestinal epithelial cells exposed to gamma radiation by reducing inflammatory cytokines and oxidative stress markers.[1]

Mechanisms of Action: Signaling Pathways and Molecular Targets

This compound's diverse pharmacological effects are mediated through its interaction with multiple intracellular signaling pathways and molecular targets.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is the core neuroendocrine system that governs the stress response. In response to a stressor, the hypothalamus releases corticotropin-releasing hormone (CRH), which signals the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH then stimulates the adrenal glands to release cortisol.[13] Chronic stress can lead to HPA axis dysregulation. Scientific studies suggest that Rhodiola rosea extracts, standardized for this compound, may help modulate the HPA axis, leading to a blunted cortisol response to stress.[9][14] This normalization of the stress response is a hallmark of an adaptogen.

HPA_Axis_Modulation Stress Stressor (Physical, Chemical, Biological) Hypothalamus Hypothalamus Stress->Hypothalamus + Pituitary Anterior Pituitary Hypothalamus->Pituitary  CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Cortisol Cortisol Release Adrenal->Cortisol Cortisol->Hypothalamus - Cortisol->Pituitary - Feedback Negative Feedback Loop This compound This compound This compound->Hypothalamus Modulates This compound->Adrenal Modulates MAPK_NFkB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., RANKL) MAPK_Cascade MAPK Cascade (ERK, p38, JNK) Receptor->MAPK_Cascade NFkB_Complex IκB-NF-κB Complex Receptor->NFkB_Complex Gene_Expression Gene Expression (Inflammation, Proliferation, Osteoclastogenesis) MAPK_Cascade->Gene_Expression NFkB NF-κB NFkB_Complex->NFkB IκB Degradation NFkB->Gene_Expression Translocation This compound This compound This compound->MAPK_Cascade Inhibits Phosphorylation This compound->NFkB_Complex Inhibits Phosphorylation Stimulus External Stimulus (e.g., Stress, Cytokines) Stimulus->Receptor Extraction_Workflow Start Dried R. rosea Root Material MAE Microwave-Assisted Extraction (Ionic Liquid, 120°C, 6 min) Start->MAE Crude Crude Extract MAE->Crude Step1 Step 1: Enrichment Flash Chromatography (Polyamide + Macroporous Resin Columns) Crude->Step1 Enriched This compound-Rich Fraction Step1->Enriched Step2 Step 2: Purification Flash Chromatography (Silica Gel Column) Enriched->Step2 Final Purified this compound (98.2%) Step2->Final QC HPLC Analysis (Purity & Quantification) Final->QC

References

A Technical Guide to the Preliminary In-Vitro Antioxidant Effects of Rosavin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosavin, a cinnamyl alcohol glycoside, is a significant bioactive compound isolated from Rhodiola rosea L. (golden root), a plant renowned for its adaptogenic properties.[1][2] Emerging pharmacological studies have identified a spectrum of biological activities for this compound, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3][4] Its antioxidant capacity, in particular, has garnered considerable interest as it underpins many of its therapeutic potentials. This document provides a technical overview of the preliminary in vitro research that has sought to characterize and quantify the antioxidant effects of this compound. It consolidates quantitative data, details common experimental protocols, and visualizes the mechanistic pathways and experimental workflows relevant to its study.

Quantitative Analysis of Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various standard in vitro assays. These assays primarily measure its capacity to scavenge free radicals and its influence on cellular antioxidant defense systems. The following tables summarize the key quantitative findings from these studies.

Table 2.1: Radical Scavenging Activity of this compound
Assay TypeMetricResultComparative ContextSource
DPPH Radical ScavengingIC₅₀5.9 µg/mLExhibited excellent activity.[5]
DPPH Radical ScavengingActivityGood antioxidant activityBetter reducing capacity than Gallic acid, Ethyl gallate, and Herbacetin.[1]
Hydroxyl Radical ScavengingActivityPotent scavenging abilityPotency order: Tyrosol > Salidroside > Rosarin > this compound.[1][6]
Superoxide Anion (O₂⁻) ScavengingActivityMost potent inhibitorCompared against Salidroside, Tyrosol, and Rosarin.[1]
Fe²⁺ Reducing PowerActivityGood reducing powerBetter than Gallic acid, Ethyl gallate, and Herbacetin.[1][5]
Table 2.2: Effects of this compound on Cellular Antioxidant Markers

(Note: Data in this table are derived from cellular and in vivo studies, which provide mechanistic insights applicable to in vitro contexts.)

MarkerEffectSystem/ModelSource
Superoxide Dismutase (SOD)Increased activityAnimal models[1]
Catalase (CAT)Increased activityAnimal models[1]
Glutathione Peroxidase (GSH-Px)Increased activityAnimal models[1]
Malondialdehyde (MDA)Reduced levelsAnimal models[1]
Reactive Oxygen Species (ROS)Reduced levelsNematode model[1]
Nuclear factor erythroid 2-related factor 2 (Nrf2)Upregulated expressionAnimal models[1]
Keap1 ProteinStrong binding affinity (-6.71 kcal/mol)In silico molecular docking[7][8]

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of antioxidant activity. The following sections describe the methodologies for key assays frequently cited in this compound research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow.

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[9]

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[9][10]

  • Sample Preparation: this compound is dissolved in the same solvent to create a series of concentrations.

  • Reaction Mixture: An aliquot of each this compound concentration (e.g., 0.5 mL) is added to a specific volume of the DPPH working solution (e.g., 3 mL).[9] A control is prepared using the solvent instead of the antioxidant solution.[10]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[9][10]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[9]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[10]

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the concentration of this compound.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Principle: In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.[12][13]

Methodology:

  • Reagent Preparation: The ABTS•⁺ radical cation is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[12][14] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[12][14][15]

  • Working Solution: The ABTS•⁺ stock solution is diluted with a solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[13][15]

  • Sample Preparation: this compound is dissolved to prepare a range of concentrations.

  • Reaction Mixture: A small volume of the this compound sample (e.g., 10 µL) is added to a larger volume of the ABTS•⁺ working solution (e.g., 190 µL) in a 96-well microplate.[14]

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 6-10 minutes).[14]

  • Measurement: The absorbance is read at 734 nm using a microplate reader.[12][13]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalents (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Assay (CAA)

This method assesses the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant measure.

Principle: Adherent cells are co-incubated with a cell-permeable fluorescent probe (e.g., DCFH-DA) and the test compound. A free radical initiator is then added, which oxidizes the probe to its highly fluorescent form (DCF). An effective antioxidant will inhibit this oxidation, resulting in lower fluorescence.[16]

Methodology:

  • Cell Culture: Adherent cells (e.g., human skeletal myoblasts) are cultured in a 96-well plate until confluent.[16][17]

  • Loading: Cells are pre-incubated with the DCFH-DA probe and various concentrations of this compound.

  • Washing: The cells are washed to remove any compound or probe that has not been taken up.

  • Oxidative Challenge: A free radical initiator (e.g., AAPH) is added to induce oxidative stress.[16]

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.

  • Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence curve, with lower values indicating higher antioxidant activity.

Signaling Pathways and Visualizations

In vitro and in silico studies suggest that this compound's antioxidant effects are not limited to direct radical scavenging but also involve the modulation of key cellular signaling pathways.

The Nrf2-Keap1 Signaling Pathway

A primary mechanism underlying the cellular antioxidant effects of this compound is the activation of the Nrf2 pathway.[1] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[7] Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxifying enzymes and antioxidant proteins, such as SOD, CAT, and GSH-Px, thereby enhancing the cell's intrinsic antioxidant defenses.[1][18] Studies indicate this compound may activate this pathway via the PI3K/Akt signaling axis and show a strong binding affinity for Keap1, which could disrupt the Nrf2-Keap1 interaction.[1][7][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K_AKT PI3K/Akt Pathway This compound->PI3K_AKT Activates KEAP1_NRF2 Keap1-Nrf2 Complex This compound->KEAP1_NRF2 Disrupts PI3K_AKT->KEAP1_NRF2 Inhibits Complex Formation KEAP1 Keap1 (Inactive) KEAP1_NRF2->KEAP1 NRF2_free Nrf2 KEAP1_NRF2->NRF2_free Releases NRF2_nuc Nrf2 NRF2_free->NRF2_nuc Translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds to ANTIOXIDANT_GENES Transcription of Antioxidant Genes (SOD, CAT, GSH-Px) ARE->ANTIOXIDANT_GENES Initiates

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

General Workflow for In Vitro Antioxidant Assessment

The evaluation of a compound's antioxidant potential typically follows a multi-step, hierarchical approach, starting with simple chemical assays and progressing to more complex cell-based models. This workflow ensures a comprehensive characterization of its antioxidant profile.

Experimental_Workflow cluster_assays Antioxidant Assays COMPOUND Test Compound (this compound) CHEMICAL Chemical Assays (Direct Scavenging) COMPOUND->CHEMICAL CELLULAR Cell-Based Assays (Cellular Response) COMPOUND->CELLULAR DPPH DPPH Assay CHEMICAL->DPPH ABTS ABTS Assay CHEMICAL->ABTS OTHER Other Radical Assays (e.g., Hydroxyl, Superoxide) CHEMICAL->OTHER CELL_TREAT Cell Treatment with this compound CELLULAR->CELL_TREAT ANALYSIS Data Analysis & Interpretation (IC50, TEAC, etc.) DPPH->ANALYSIS ABTS->ANALYSIS OTHER->ANALYSIS STRESS Induction of Oxidative Stress CELL_TREAT->STRESS MEASURE Measure Endpoints: - ROS Levels - Enzyme Activity (SOD, CAT) - Cell Viability STRESS->MEASURE MEASURE->ANALYSIS

Caption: General experimental workflow for in vitro antioxidant evaluation.

Conclusion and Future Directions

Preliminary in vitro studies provide compelling evidence for the potent antioxidant effects of this compound.[1][5][6] It demonstrates significant efficacy in direct free radical scavenging and shows promise in modulating cellular antioxidant defense systems, primarily through the Nrf2 signaling pathway.[1][7] The compiled data highlight its potential as a lead compound for the development of therapeutic agents aimed at mitigating oxidative stress-related pathologies.

Future research should focus on expanding the cellular models to disease-specific contexts, further elucidating the upstream and downstream regulators of the Nrf2 pathway affected by this compound, and investigating potential synergistic effects with other bioactive compounds from Rhodiola rosea. More comprehensive studies are required to bridge the gap between these promising in vitro findings and potential clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Anti-inflammatory Mechanisms of Rosavin

Abstract

This compound, a principal active phenylpropanoid glycoside isolated from Rhodiola rosea L., has demonstrated significant pharmacological potential, particularly in the modulation of inflammatory processes.[1] This technical guide provides a comprehensive investigation into the molecular mechanisms underpinning the anti-inflammatory effects of this compound. It details its role in modulating key signaling cascades, including the Toll-like receptor 4 (TLR-4), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.[2] Furthermore, this document explores this compound's potent antioxidant properties, specifically its ability to reduce reactive oxygen species (ROS), and its potential influence on the NLRP3 inflammasome and other inflammatory mediators.[3] Quantitative data from key in vitro and in vivo studies are systematically presented in tabular format for comparative analysis. Detailed experimental protocols and conceptual visualizations are provided to facilitate a deeper understanding and replication of pivotal research, aiming to support further investigation and drug development efforts in the field of inflammation.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are fundamental to the initiation and propagation of the inflammatory response.

Inhibition of the TLR-4/NF-κB Signaling Pathway

The TLR-4 signaling pathway is a critical initiator of the innate immune response, often triggered by lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria.[2] this compound has been shown to effectively attenuate the activation of this pathway. By inhibiting the activation of TLR-4 and its downstream adaptor protein MyD88, this compound prevents the subsequent cascade that leads to the activation of NF-κB.[2]

NF-κB is a master regulator of inflammation. In an inactive state, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate into the nucleus.[3][4] this compound inhibits the phosphorylation of both IκBα and the p65 subunit, thereby suppressing p65 nuclear translocation and blocking the transcription of numerous pro-inflammatory genes.[3][4] This leads to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5]

TLR4_NFKB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR-4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 IkBa_p P-IκBα (Degraded) IkBa_p65->IkBa_p DNA DNA p65_p50->DNA Translocates to Nucleus This compound This compound This compound->TLR4 Inhibits This compound->IKK Inhibits Phosphorylation This compound->p65_p50 Inhibits Nuclear Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription

This compound's inhibition of the TLR-4/NF-κB signaling pathway.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises several key kinases, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[4] Activation of these kinases via phosphorylation leads to the expression of inflammatory mediators. This compound has been shown to inhibit the phosphorylation of ERK, p38, and JNK in various inflammatory models.[3][4] By blocking the MAPK pathway, this compound further suppresses the inflammatory response, including the formation of neutrophil extracellular traps (NETs) in sepsis-induced lung injury.[3][6]

MAPK_Pathway cluster_mapk MAPK Cascades Stimuli Inflammatory Stimuli (LPS, RANKL, etc.) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Response Inflammatory Response (Cytokine production, NETosis, etc.) p38->Response JNK->Response ERK->Response This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

This compound's inhibition of key MAPK signaling molecules.
Antioxidant Activity and Reduction of Reactive Oxygen Species (ROS)

Oxidative stress is intrinsically linked to inflammation.[3] An overproduction of reactive oxygen species (ROS) can damage cellular components and activate pro-inflammatory signaling pathways like NF-κB and MAPK.[3][7] this compound demonstrates potent antioxidant capabilities by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[3] By reducing intracellular ROS levels, this compound mitigates oxidative damage and interrupts a key upstream trigger for inflammatory cascade activation.[3][8]

ROS_Inflammation_Link cluster_stress Cellular Stressors cluster_pathways Signaling Pathways Mitochondria Mitochondrial Respiration ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Inflammation Inflammation Inflammation->ROS MAPK MAPK Activation ROS->MAPK NFKB NF-κB Activation ROS->NFKB NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Damage Oxidative Damage (Lipids, DNA, Proteins) ROS->Damage This compound This compound This compound->ROS Scavenges Antioxidant_Enzymes ↑ SOD, CAT, GSH-Px This compound->Antioxidant_Enzymes Enhances Antioxidant_Enzymes->ROS Experimental_Workflow cluster_treatment Treatment Phase (Day 7) cluster_analysis Endpoint Analysis (after 6-24h) start Animal Acclimatization (1 week) grouping Random Group Assignment (Control, LPS, LPS+this compound) start->grouping rosavin_admin This compound Administration (20, 40, 80 mg/kg) grouping->rosavin_admin vehicle_admin Vehicle Administration grouping->vehicle_admin lps_challenge LPS Challenge (5 mg/kg, i.p.) (or Saline for Control) rosavin_admin->lps_challenge 1-2h prior vehicle_admin->lps_challenge 1-2h prior euthanasia Euthanasia & Sample Collection (Blood, Lungs) lps_challenge->euthanasia histo Histopathology (H&E) euthanasia->histo elisa Cytokine Analysis (ELISA) euthanasia->elisa wb Western Blot / RT-PCR euthanasia->wb

References

Initial Screening of Rosavin for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosavin, a cinnamyl alcohol glycoside found in the medicinal plant Rhodiola rosea, has garnered significant interest for its potential therapeutic properties, including its anticancer activities. Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway has been identified as a key molecular target in mediating these effects. This technical guide provides a comprehensive overview of the initial screening of this compound for its anticancer potential, detailing the experimental methodologies, summarizing key quantitative findings, and illustrating the implicated signaling pathways.

Introduction

The search for novel, effective, and less toxic anticancer agents from natural sources is a critical endeavor in oncological research. This compound, a principal active constituent of Rhodiola rosea, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Emerging evidence now points towards its potential as an anticancer agent, with studies showing its ability to inhibit cancer cell proliferation, migration, and invasion, while promoting programmed cell death.[2][3] This document serves as a technical resource for researchers and drug development professionals interested in the initial evaluation of this compound's anticancer properties.

In Vitro Anticancer Activity of this compound

Initial screening of this compound's anticancer activity has primarily been conducted using in vitro models, focusing on its effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.

Cytotoxicity and Cell Viability

This compound has been shown to reduce the viability of cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for several cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Jurkat T cellsLeukemia68[2]
H69Small-Cell Lung CarcinomaNot explicitly stated, but viability significantly reduced at 5-100 µM[3]
H526Small-Cell Lung CarcinomaNot explicitly stated, but viability significantly reduced at 5-100 µM[3]
H446Small-Cell Lung CarcinomaNot explicitly stated, but viability significantly reduced at 5-100 µM[3]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. Studies have demonstrated an increase in the percentage of apoptotic cells following treatment with this compound.

Cell LineThis compound Concentration (µM)Percentage of Apoptotic CellsReference
H695Increased[3]
H6910Increased (dose-dependent)[3]
H6920Increased (dose-dependent)[3]
H6950Increased (dose-dependent)[3]
H5265Increased[3]
H52610Increased (dose-dependent)[3]
H52620Increased (dose-dependent)[3]
H52650Increased (dose-dependent)[3]
H4465Increased[3]
H44610Increased (dose-dependent)[3]
H44620Increased (dose-dependent)[3]
H44650Increased (dose-dependent)[3]

Table 2: Effect of this compound on Apoptosis in Small-Cell Lung Carcinoma Cell Lines

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1][3] This arrest prevents cells from entering the S phase, where DNA replication occurs, and subsequently the M phase, or mitosis.

Cell LineThis compound Concentration (µM)Effect on Cell CycleReference
H695, 10, 20, 50, 100G0/G1 arrest[3]
H5265, 10, 20, 50, 100G0/G1 arrest[3]
H4465, 10, 20, 50, 100G0/G1 arrest[3]

Table 3: Effect of this compound on the Cell Cycle in Small-Cell Lung Carcinoma Cell Lines

Molecular Mechanisms of Action

The anticancer effects of this compound are attributed to its modulation of specific signaling pathways that regulate cell survival, proliferation, and death.

Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that is often hyperactivated in cancer, promoting cell proliferation and survival.[3] Studies have shown that this compound can inhibit this pathway in cancer cells.[2][3] Specifically, this compound treatment leads to a decrease in the phosphorylation of MEK and ERK, key components of this pathway, thereby inactivating it.[3]

MAPK_ERK_Pathway This compound This compound pMEK p-MEK This compound->pMEK inhibits MEK MEK MEK->pMEK pERK p-ERK pMEK->pERK ERK ERK Proliferation Cell Proliferation & Survival pERK->Proliferation

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the initial screening of this compound's anticancer activity.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

  • Cell Seeding: Plate cancer cells (e.g., H69, H526, H446) in 96-well plates at a density of 1 x 10³ cells/well.[3]

  • Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, and 100 µmol/L) for 24, 48, and 72 hours.[3]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.[3]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

  • Cell Treatment: Treat cancer cells with different concentrations of this compound for a specified time (e.g., 72 hours).[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with PI staining of cellular DNA is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., p-ERK, ERK, p-MEK, MEK) overnight at 4°C.[3]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental_Workflow cluster_invitro In Vitro Screening cluster_assays Functional Assays cluster_mechanism Mechanism of Action CancerCells Cancer Cell Lines RosavinTreatment This compound Treatment (Varying Concentrations & Durations) CancerCells->RosavinTreatment Viability Cell Viability Assay (e.g., CCK-8) RosavinTreatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) RosavinTreatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) RosavinTreatment->CellCycle WesternBlot Western Blot Analysis (e.g., MAPK/ERK pathway proteins) RosavinTreatment->WesternBlot

Caption: General workflow for the initial in vitro screening of this compound.

Conclusion and Future Directions

The initial screening of this compound has provided compelling evidence for its anticancer activity, characterized by cytotoxicity, induction of apoptosis, and G0/G1 cell cycle arrest in various cancer cell lines. The inhibition of the MAPK/ERK signaling pathway appears to be a key mechanism underlying these effects. While these preliminary findings are promising, further in-depth research is warranted. Future studies should focus on:

  • Expanding the scope of cancer cell lines: Evaluating the efficacy of this compound against a broader range of cancer types.

  • In vivo studies: Validating the in vitro findings in animal models to assess the therapeutic potential and safety of this compound.

  • Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and efficacy.

A thorough understanding of these aspects will be crucial for the potential development of this compound as a novel anticancer therapeutic agent.

References

The Immunomodulatory Properties of Rosavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosavin, a principal active constituent of Rhodiola rosea, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Traditionally used as an adaptogen, recent research has increasingly focused on its immunomodulatory potential. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences the immune system, with a focus on its impact on key signaling pathways, immune cell function, and cytokine production. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel immunomodulatory therapeutics.

Immunomodulatory Mechanisms of this compound

This compound exerts its immunomodulatory effects through a multi-pronged approach, primarily by modulating intracellular signaling cascades that are central to the inflammatory response. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to potently inhibit this pathway at several key junctures. In vitro studies have shown that this compound can prevent the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[3] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By preventing IκBα degradation, this compound effectively traps NF-κB in its inactive state, thereby downregulating the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

Modulation of MAPK Signaling Pathway

The MAPK signaling cascade, comprising key kinases such as ERK, p38, and JNK, is another critical regulator of the immune response. This compound has been shown to suppress the activation of the MAPK pathway in various immune cell types.[3] It achieves this by inhibiting the phosphorylation of ERK, p38, and JNK, which are upstream kinases responsible for the activation of transcription factors involved in inflammation.[3][5] The inhibition of MAPK signaling by this compound contributes to the decreased production of pro-inflammatory mediators and the overall dampening of the inflammatory response.

Effects on Immune Cells

This compound's immunomodulatory properties extend to its direct effects on various immune cells:

  • T-Lymphocytes: this compound has been reported to influence T-cell activation. Some studies suggest it can promote the transformation of quiescent T-lymphocytes to lymphoblasts.[4]

  • B-Lymphocytes: Research indicates that this compound can have a significant proliferative effect on B-lymphocytes.[4]

  • Macrophages: this compound has been shown to increase the phagocytic activity of monocytes.[4] While direct studies on this compound's effect on macrophage polarization are limited, its known inhibitory effects on pro-inflammatory signaling pathways suggest a potential role in skewing macrophages towards an anti-inflammatory M2 phenotype.

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize key quantitative data from various in vitro studies investigating the immunomodulatory effects of this compound.

Cell Line Stimulant This compound Concentration Effect Key Findings Reference
RAW 264.7LPS (1 µg/mL)16, 32, 64 µMInhibition of NO, TNF-α, IL-6, and IL-1β productionDose-dependent reduction in pro-inflammatory mediators.Liu et al., 2024
RAW 264.7LPS (1 µg/mL)64 µMInhibition of TLR-4 and MyD88 protein expressionThis compound interferes with the initial stages of the TLR4 signaling pathway.Liu et al., 2024
A549LPS (1 µg/mL)16, 32, 64 µMInhibition of p-ERK1/2, p-JNK, and p-p38 phosphorylationDose-dependent suppression of MAPK pathway activation.Liu et al., 2024
BMMCsRANKL5 µMInhibition of p65 nuclear translocationThis compound blocks a key step in NF-κB activation.Guan et al., 2021

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates Rosavin_NFkB This compound Rosavin_NFkB->IKK Inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Rosavin_MAPK This compound Rosavin_MAPK->MAPKK Inhibits Phosphorylation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkappaB_nuc->Gene Induces Transcription AP1->Gene Induces Transcription

Figure 1: Simplified signaling pathway of this compound's immunomodulatory action.

G cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis start Seed RAW 264.7 Macrophages incubate1 Incubate (24h) start->incubate1 treat Pre-treat with this compound (various concentrations) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate (24h) stimulate->incubate2 collect Collect Supernatant and Cell Lysate incubate2->collect elisa ELISA for Cytokine Quantification (TNF-α, IL-6, IL-1β) collect->elisa western Western Blot for Protein Expression (p-p65, p-ERK, etc.) collect->western results Data Analysis elisa->results western->results

Figure 2: General experimental workflow for in vitro analysis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the immunomodulatory properties of this compound. These should be optimized for specific laboratory conditions and reagents.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for viability and ELISA).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 16, 32, 64 µM) for 1-2 hours.

    • Stimulate cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for cytokine analysis).

Western Blot Analysis for NF-κB and MAPK Signaling
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: Collect cell culture supernatants after treatment and centrifuge to remove cellular debris.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.

T-Cell Proliferation Assay (General Protocol)
  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Staining (Optional): For proliferation tracking, label cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture and Stimulation:

    • Plate the cells in a 96-well plate.

    • Treat cells with varying concentrations of this compound.

    • Stimulate T-cell proliferation using a mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies.

  • Incubation: Culture the cells for 3-5 days.

  • Proliferation Assessment:

    • CFSE Dilution: Analyze the dilution of the CFSE dye by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

    • Thymidine Incorporation: Alternatively, pulse the cells with ³H-thymidine for the final 18-24 hours of culture and measure its incorporation into newly synthesized DNA.

Macrophage Polarization Assay (General Protocol)
  • Macrophage Differentiation: Differentiate monocytes (e.g., from PBMCs or THP-1 cell line) into macrophages (M0) using phorbol 12-myristate 13-acetate (PMA) for THP-1 cells or M-CSF for primary monocytes.

  • Polarization:

    • Wash the differentiated macrophages and incubate in fresh media.

    • Treat with this compound at desired concentrations.

    • Induce M1 polarization with LPS and IFN-γ.

    • Induce M2 polarization with IL-4 and IL-13.

  • Analysis (after 24-48 hours):

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) and analyze by flow cytometry.

    • qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the gene expression of M1-associated genes (e.g., iNOS, TNFa) and M2-associated genes (e.g., Arg1, Fizz1).

    • ELISA: Measure the secretion of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) cytokines in the culture supernatant.

This compound and the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another crucial signaling cascade in immunity, particularly in response to cytokines. While some studies on Rhodiola rosea extracts (containing a mixture of compounds) have suggested an inhibitory effect on the JAK-STAT pathway in the context of anti-cancer activity, there is currently a lack of direct and specific evidence from peer-reviewed literature demonstrating that this compound alone modulates the JAK-STAT pathway in immune cells for an immunomodulatory effect. Further research is warranted to explore this potential mechanism of action for this compound.

Conclusion

This compound demonstrates significant immunomodulatory properties, primarily through the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key inflammatory cytokines and influences the activity of various immune cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound in inflammatory and autoimmune diseases. Future studies should aim to further elucidate its effects on specific immune cell subsets, such as T-cell differentiation and macrophage polarization, and to explore its potential interactions with other signaling pathways, including the JAK-STAT pathway.

References

Methodological & Application

High-Yield Extraction of Rosavins from Rhodiola rosea: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for the high-yield extraction of rosavins—a group of active compounds including rosavin, rosarin, and rosin—from the roots and rhizomes of Rhodiola rosea. The protocols are designed for researchers, scientists, and drug development professionals, offering a comparative analysis of various extraction techniques to optimize the isolation of these valuable bioactive molecules.

Rhodiola rosea, also known as golden root, is a perennial plant recognized for its adaptogenic properties, which are largely attributed to its unique composition of phenylpropanoids, collectively known as rosavins. The efficient extraction of these compounds is a critical first step in research and development. This document outlines and compares several advanced and classical extraction methodologies.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount to achieving a high yield and purity of rosavins. Below is a summary of quantitative data from various studies, highlighting the efficacy of different techniques.

Extraction MethodSolvent/Co-solventTemperature (°C)Pressure (bar)TimeThis compound YieldReference
Supercritical Fluid Extraction (SFE) CO₂ with water80-5 hours4.5%[1][2]
CO₂ with ethanol60350--[1]
Conventional Solvent Extraction Methanol---3.3%[1][2]
70-75% Ethanol---~0.97% (969.71 mg/100g)[2]
25% Ethanol50-3-5 minutes2.29%[3]
Ethanol---1.2%[1][2]
Natural Deep Eutectic Solvents (NADES) L-lactic acid:fructose:water22-154 minutes~1.22% (12.23 mg/g)
Ultrasound-Assisted Extraction (UAE) 50% aqueous Ethanol25-10 minutes-[3]
Microwave-Assisted Extraction (MAE) Ionic Liquid/Ethanol---High Purity (98.2%)[2]

Note: The table presents a selection of reported yields. Actual yields may vary depending on the quality of the plant material and specific experimental conditions.

Experimental Protocols

The following sections provide detailed protocols for the most effective methods for high-yield this compound extraction.

Protocol 1: Supercritical Fluid Extraction (SFE) with Water as a Co-solvent

This method is recognized for its high yield and the use of environmentally benign solvents.

Materials and Equipment:

  • Dried and crushed Rhodiola rosea roots (particle size 2-3 mm)

  • Supercritical fluid extractor

  • High-purity CO₂

  • Deionized water

  • Collection vials

Procedure:

  • Preparation of Plant Material: Ensure the Rhodiola rosea roots are properly dried and ground to a consistent particle size of 2-3 mm.

  • Loading the Extractor: Load the ground plant material into the extraction vessel of the supercritical fluid extractor.

  • Setting Parameters:

    • Set the extraction temperature to 80°C.

    • Introduce deionized water as a co-solvent.

  • Extraction Process:

    • Begin the flow of supercritical CO₂ through the extraction vessel.

    • Maintain the extraction for a period of 5 hours.

  • Collection: Collect the extracted rosavins in the collection vials.

  • Post-Extraction Processing: The collected extract can be further purified using chromatographic techniques if necessary.

SFE_Workflow cluster_prep Preparation cluster_extraction Supercritical Fluid Extraction cluster_collection Collection & Analysis start Start: Dried Rhodiola rosea Roots grind Grind to 2-3 mm particle size start->grind load Load into SFE Vessel grind->load set_params Set Parameters: - Temperature: 80°C - Co-solvent: Water load->set_params extract Extract with Supercritical CO₂ (5 hours) set_params->extract collect Collect this compound-rich Extract extract->collect analyze Analysis (e.g., HPLC) collect->analyze end End Product analyze->end

Supercritical Fluid Extraction (SFE) Workflow
Protocol 2: Conventional Solvent Extraction (Maceration) with Ethanol

A widely used and accessible method for this compound extraction.

Materials and Equipment:

  • Dried and powdered Rhodiola rosea roots

  • 70-75% Ethanol

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar (optional)

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh the desired amount of powdered Rhodiola rosea root and place it in an Erlenmeyer flask.

  • Solvent Addition: Add 70-75% ethanol to the flask. A common solid-to-solvent ratio is 1:10 (w/v).

  • Maceration:

    • Seal the flask to prevent solvent evaporation.

    • Allow the mixture to stand at room temperature for a specified period, typically 24-48 hours.

    • Agitate the mixture periodically or use a magnetic stirrer for continuous gentle agitation.

  • Filtration: Separate the extract from the solid plant material by filtration.

  • Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator to obtain the concentrated this compound extract.

  • Drying: Dry the resulting extract to a constant weight.

Maceration_Workflow cluster_prep Preparation cluster_extraction Maceration cluster_concentration Concentration & Drying start Start: Powdered Rhodiola rosea mix Mix with 70-75% Ethanol start->mix macerate Macerate for 24-48 hours (with agitation) mix->macerate filter Filter to separate extract macerate->filter evaporate Evaporate solvent (Rotary Evaporator) filter->evaporate dry Dry to constant weight evaporate->dry end End Product: Concentrated this compound Extract dry->end

Conventional Solvent Extraction Workflow
Protocol 3: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.

Materials and Equipment:

  • Dried and powdered Rhodiola rosea roots

  • 50% aqueous Ethanol

  • Extraction vessel (beaker or flask)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation: Place a known amount of powdered Rhodiola rosea root into the extraction vessel.

  • Solvent Addition: Add 50% aqueous ethanol. A solid-to-solvent ratio of 1:20 (w/v) is often effective.

  • Ultrasonication:

    • Place the extraction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Apply ultrasonic waves for 10 minutes at a controlled temperature of 25°C.

  • Filtration: After sonication, filter the mixture to separate the liquid extract from the solid residue.

  • Solvent Removal: Concentrate the extract by removing the ethanol-water solvent using a rotary evaporator.

  • Drying: Dry the concentrated extract to obtain the final product.

UAE_Workflow cluster_prep Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_concentration Concentration start Start: Powdered Rhodiola rosea add_solvent Add 50% aqueous Ethanol (1:20 w/v) start->add_solvent sonicate Sonicate for 10 min at 25°C add_solvent->sonicate filter Filter the mixture sonicate->filter concentrate Concentrate using Rotary Evaporator filter->concentrate dry Dry the extract concentrate->dry end End Product dry->end

Ultrasound-Assisted Extraction (UAE) Workflow
Protocol 4: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Materials and Equipment:

  • Dried and powdered Rhodiola rosea roots

  • Appropriate solvent (e.g., ethanol, ionic liquids)

  • Microwave extraction system with temperature and power control

  • Extraction vessel (microwave-safe)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation: Place the powdered Rhodiola rosea root into a microwave-safe extraction vessel.

  • Solvent Addition: Add the chosen extraction solvent to the vessel.

  • Microwave Irradiation:

    • Place the vessel in the microwave extractor.

    • Set the desired power and temperature. For example, for salidroside, a related compound, extraction for 20 seconds at 400W has been reported. Optimal conditions for rosavins should be determined empirically.

    • Irradiate the sample for the set time.

  • Cooling and Filtration: Allow the vessel to cool to a safe temperature before opening. Filter the extract to remove solid plant material.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator.

  • Drying: Dry the concentrated extract to yield the final product.

MAE_Workflow cluster_prep Preparation cluster_extraction Microwave-Assisted Extraction cluster_concentration Concentration start Start: Powdered Rhodiola rosea add_solvent Add Extraction Solvent start->add_solvent irradiate Microwave Irradiation (Set Power & Time) add_solvent->irradiate cool_filter Cool and Filter irradiate->cool_filter concentrate Concentrate Extract cool_filter->concentrate dry Dry to obtain final product concentrate->dry end End Product dry->end

Microwave-Assisted Extraction (MAE) Workflow

Concluding Remarks

The choice of extraction method will depend on the specific requirements of the research, including desired yield, purity, processing time, and available equipment. Supercritical Fluid Extraction generally offers the highest yield and is a green technology, while conventional solvent extraction is simple and cost-effective. Ultrasound- and Microwave-Assisted Extraction provide rapid and efficient alternatives. For drug development and large-scale production, a combination of methods, such as MAE followed by purification with macroporous resins, can yield highly pure this compound.[2] It is recommended to perform analytical validation (e.g., via HPLC) to quantify the this compound content in the final extract.

References

Application Note: Quantification of Rosavin in Rhodiola rosea Extracts by HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhodiola rosea, commonly known as arctic or golden root, is a medicinal plant recognized for its adaptogenic properties, which help the body resist physical, chemical, and biological stressors.[1] The therapeutic effects of R. rosea are largely attributed to specific bioactive compounds, including salidroside and a group of phenylpropanoids known as rosavins (rosavin, rosarin, and rosin). This compound is a key marker compound for the authentication and quality control of R. rosea extracts.[2] High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable and widely used analytical technique for the accurate quantification of this compound in raw materials and finished products.[3] This application note provides a detailed protocol for the quantification of this compound in Rhodiola rosea extracts using HPLC-DAD.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acid: Formic acid (analytical grade).

  • Reference Standard: this compound (≥98% purity).

  • Equipment:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

    • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Analytical balance.

    • Ultrasonic bath.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Volumetric flasks and pipettes.

Preparation of Solutions
  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store at 4°C.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.

Sample Preparation
  • Extraction: Accurately weigh approximately 0.1 g of powdered, dried Rhodiola rosea extract or ground root into a suitable container.[1]

  • Add 10 mL of 70% methanol.[1]

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Allow the mixture to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

HPLC-DAD Chromatographic Conditions

The following conditions can be used for the separation and quantification of this compound.

ParameterCondition
HPLC System Agilent 1100/1200 Series or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Elution 0-7 min: 10-12% B7-25 min: 12-70% B25-30 min: 70-100% B30-35 min: 100% B (Wash)35-40 min: 10-10% B (Equilibration)
Flow Rate 1.0 mL/min[1][5]
Injection Volume 10 µL[1][5]
Column Temperature 30°C[1]
Detection Diode Array Detector (DAD)
Wavelength 249 nm[6]

Data Presentation

A typical method validation for the quantification of this compound would yield the results summarized in the table below. These values are representative and may vary depending on the specific instrumentation and conditions used.

Table 1: Summary of Quantitative and Validation Parameters for this compound Analysis

ParameterTypical ValueDescription
Retention Time (min) ~15 - 20 minThe time at which the this compound peak elutes from the column.
Linearity Range (µg/mL) 5 - 200 µg/mLThe concentration range over which the detector response is proportional to the analyte concentration.
Correlation Coefficient (r²) > 0.999A measure of the goodness of fit for the linear regression of the calibration curve.[7]
Limit of Detection (LOD) ~0.5 µg/mLThe lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).[6]
Limit of Quantification (LOQ) ~1.5 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified (Signal-to-Noise ratio of 10:1).[6]
Precision (%RSD) < 2%The relative standard deviation for repeated measurements, indicating the method's reproducibility.[7]
Accuracy (% Recovery) 98 - 102%The percentage of the true amount of analyte that is detected by the method.

Visualizations

The following diagram illustrates the general workflow for the HPLC-DAD analysis of this compound in Rhodiola rosea extracts.

HPLC_Workflow start Start weigh 1. Weigh Sample (0.1 g Rhodiola Powder) start->weigh extract 2. Add 70% Methanol & Sonicate (30 min) weigh->extract filter 3. Centrifuge & Filter (0.45 µm Syringe Filter) extract->filter hplc_vial 4. Transfer to HPLC Vial filter->hplc_vial inject 5. Inject into HPLC-DAD System hplc_vial->inject acquire 6. Data Acquisition (Chromatogram at 249 nm) inject->acquire analyze 7. Data Analysis (Peak Integration & Quantification) acquire->analyze report 8. Report Result (this compound Concentration) analyze->report end_node End report->end_node

Caption: Experimental workflow for this compound quantification.

References

Isolating Pure Rosavin for In Vitro Research: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the isolation of pure rosavin from Rhodiola rosea L. (Crassulaceae) roots and rhizomes. The described methodology is designed to yield high-purity this compound suitable for a range of in vitro experiments aimed at investigating its pharmacological properties. Additionally, this document outlines the key signaling pathways modulated by this compound, offering a basis for experimental design.

Introduction

This compound is a cinnamyl alcohol glycoside that, along with rosarin and rosin, collectively known as rosavins, are characteristic active compounds found in Rhodiola rosea.[1][2][3] Pharmacological studies have demonstrated that this compound possesses a variety of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4] To accurately assess its mechanisms of action and therapeutic potential in vitro, the availability of highly purified this compound is essential. This protocol details a robust method for its extraction and purification, yielding a final product with purity exceeding 98%.[1][5]

Data Presentation: Comparison of this compound Isolation Techniques

The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various published methods, providing a comparative overview to aid in methodological decisions.

Table 1: Comparison of this compound Extraction Methods from Rhodiola rosea

Extraction MethodSolvent/ConditionsThis compound Yield/ContentPurityReference
Ethanol Extraction70-75% Ethanol969.71 mg/100 gNot specified[1]
Methanol ExtractionMethanol3.3%Not specified[6][7]
Microwave-Assisted Extraction (MAE) with Ionic LiquidsIonic Liquid, 1200 W, 6 min, 120°CNot specifiedNot specified[5]
Supercritical Fluid Extraction (SFE)Supercritical CO2 with water, 80°C, 5 h4.5%Not specified[6]
Dynamic Countercurrent Extraction80% Ethanol with additivesNot specifiedNot specified[8]

Table 2: Comparison of this compound Purification Methods

Purification MethodInitial PurityFinal PurityRecovery RateReference
Flash Column Chromatography (Polyamide and Macroporous Resin in series, then Silica Gel)Not specified98.2%60.6%[1][5]
Macroporous Adsorption Resin3.00%68.76%85.44%[1][9]
High-Speed Countercurrent ChromatographyNot specified97%Not specified[1][9]

Experimental Protocol: Isolation and Purification of this compound

This protocol integrates efficient extraction and purification steps to yield high-purity this compound.

Part 1: Microwave-Assisted Extraction (MAE)

  • Material Preparation: Obtain dried and crushed roots and rhizomes of Rhodiola rosea.

  • Extraction Solvent: Prepare an 80% ethanol solution.

  • Microwave-Assisted Extraction:

    • Combine the powdered plant material with the 80% ethanol solution at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the mixture in a microwave extractor.

    • Set the microwave power to approximately 1200 W and the extraction temperature to 120°C.

    • Extract for 6 minutes.[5]

    • After extraction, allow the mixture to cool and then filter to separate the extract from the solid plant material.

    • Concentrate the filtrate under vacuum to obtain a crude extract.

Part 2: Two-Step Flash Column Chromatography Purification

This purification protocol is designed for the large-scale separation of this compound.[5]

  • Initial Enrichment (Column 1 & 2):

    • Prepare two flash columns in series: the first packed with polyamide resin and the second with HPD-200 macroporous resin.[5]

    • Dissolve the crude extract in an appropriate solvent and load it onto the polyamide column.

    • Elute the columns with a suitable solvent system to enrich the this compound-containing fraction. The use of a gradient of ethanol in water is common for this purpose.

    • Collect the fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11]

    • Pool the this compound-rich fractions and concentrate them under vacuum.

  • Final Purification (Column 3):

    • Prepare a flash column packed with silica gel.[5]

    • Dissolve the enriched, concentrated sample from the previous step in a minimal amount of a non-polar solvent and load it onto the silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, a mixture of ethyl acetate and methanol.

    • Monitor the fractions using TLC or HPLC to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent under vacuum to yield purified this compound.

Part 3: Purity Assessment

  • The purity of the isolated this compound should be determined using analytical HPLC.[1] A purity of over 98% is achievable with this method.[1][5]

  • The identity of the compound can be confirmed by comparing its retention time with a certified this compound standard and by spectroscopic methods such as NMR and Mass Spectrometry.

Experimental Workflow Diagram

G cluster_extraction Part 1: Microwave-Assisted Extraction cluster_purification Part 2: Two-Step Flash Chromatography A Rhodiola rosea raw material B Microwave Extraction (80% Ethanol) A->B C Filtration B->C D Vacuum Concentration C->D E Crude Extract D->E F Load on Polyamide & Macroporous Resin Columns E->F Dissolve G Elution & Fraction Collection F->G H TLC/HPLC Analysis G->H I Pool & Concentrate this compound-rich Fractions H->I J Load on Silica Gel Column I->J K Elution & Fraction Collection J->K L TLC/HPLC Analysis K->L M Pool Pure Fractions L->M N Solvent Evaporation M->N O Pure this compound (>98%) N->O

Caption: Experimental workflow for the isolation of pure this compound.

This compound's Mechanism of Action: Signaling Pathways

For researchers designing in vitro experiments, understanding the molecular targets of this compound is crucial. This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and cell survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. This compound has been shown to inhibit this pathway, which contributes to its anti-cancer effects by suppressing cell proliferation and inducing apoptosis.[1][4]

MAPK_ERK_Pathway This compound This compound p_MEK p-MEK This compound->p_MEK inhibits MEK MEK MEK->p_MEK ERK ERK p_ERK p-ERK p_MEK->p_ERK Proliferation Cell Proliferation, Migration, Invasion p_ERK->Proliferation Apoptosis Apoptosis p_ERK->Apoptosis inhibits

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Other Key Signaling Pathways

  • PI3K/Akt/Nrf2 Pathway: this compound can activate this pathway, which is involved in cellular antioxidant responses and protection against oxidative stress-induced cell damage.[1]

  • NF-κB Pathway: this compound has been demonstrated to suppress the RANKL-induced activation of the NF-κB pathway, which plays a significant role in inflammation and osteoclastogenesis.[1]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for obtaining high-purity this compound from Rhodiola rosea. The resulting pure compound is ideal for in vitro studies aimed at elucidating its diverse pharmacological activities and underlying molecular mechanisms. By understanding and targeting key signaling pathways such as MAPK/ERK, researchers can further explore the therapeutic potential of this compound in various disease models.

References

Application Notes and Protocols for Studying the Effects of Rosavin in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the diverse biological effects of Rosavin, a key active compound isolated from Rhodiola rosea. The following sections detail experimental protocols and data presentation for studying this compound's impact on cancer, bone metabolism, and inflammation.

Application Note 1: Investigating the Anti-Tumor Effects of this compound in Small-Cell Lung Cancer (SCLC)

This application note focuses on the use of SCLC cell lines to explore the anti-proliferative, pro-apoptotic, and anti-metastatic properties of this compound.

Cell Culture Models
  • Cell Lines: Human small-cell lung cancer (SCLC) cell lines such as H69, H526, and H446 are suitable models.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on SCLC cells.[1]

Cell LineThis compound Concentration (µM)Effect on Cell ViabilityPercentage of Apoptotic CellsInhibition of MigrationInhibition of Invasion
H69 5DecreasedIncreasedSignificantSignificant
10Further DecreasedFurther IncreasedMore SignificantMore Significant
20Markedly DecreasedMarkedly IncreasedHighly SignificantHighly Significant
50Substantially DecreasedSubstantially IncreasedVery High SignificanceVery High Significance
H526 5DecreasedIncreasedSignificantSignificant
10Further DecreasedFurther IncreasedMore SignificantMore Significant
20Markedly DecreasedMarkedly IncreasedHighly SignificantHighly Significant
50Substantially DecreasedSubstantially IncreasedVery High SignificanceVery High Significance
H446 5DecreasedIncreasedSignificantSignificant
10Further DecreasedFurther IncreasedMore SignificantMore Significant
20Markedly DecreasedMarkedly IncreasedHighly SignificantHighly Significant
50Substantially DecreasedSubstantially IncreasedVery High SignificanceVery High Significance
Experimental Protocols

This protocol assesses the effect of this compound on the viability of SCLC cells.

  • Materials:

    • SCLC cells (H69, H526, or H446)

    • RPMI-1640 medium with 10% FBS

    • 96-well plates

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Seed 1 x 10^3 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow cell attachment.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, and 100 µM) for 24, 48, and 72 hours.[1]

    • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[1]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

  • Materials:

    • SCLC cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

    • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

These protocols assess the effect of this compound on the migratory and invasive potential of SCLC cells.

  • Wound Healing Assay (Migration):

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of this compound.

    • Capture images of the scratch at 0 and 24 hours.

    • Measure the wound closure area to quantify cell migration.

  • Transwell Invasion Assay:

    • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

    • Seed SCLC cells in the upper chamber in serum-free medium containing this compound.

    • Add complete medium (with FBS as a chemoattractant) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the top of the membrane.

    • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

    • Count the number of invaded cells under a microscope.

This protocol examines the effect of this compound on key proteins in the MAPK/ERK signaling pathway.

  • Materials:

    • SCLC cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (p-ERK, ERK, p-MEK, MEK, and a loading control like GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the protein levels.

Signaling Pathway and Workflow Diagrams

Rosavin_Antitumor_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_mechanism Mechanism of Action SCLC Cells (H69, H526, H446) SCLC Cells (H69, H526, H446) Treat with this compound (0-100 µM) Treat with this compound (0-100 µM) SCLC Cells (H69, H526, H446)->Treat with this compound (0-100 µM) Cell Viability (CCK-8) Cell Viability (CCK-8) Treat with this compound (0-100 µM)->Cell Viability (CCK-8) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Treat with this compound (0-100 µM)->Apoptosis (Flow Cytometry) Migration (Wound Healing) Migration (Wound Healing) Treat with this compound (0-100 µM)->Migration (Wound Healing) Invasion (Transwell) Invasion (Transwell) Treat with this compound (0-100 µM)->Invasion (Transwell) Western Blot (MAPK/ERK pathway) Western Blot (MAPK/ERK pathway) Treat with this compound (0-100 µM)->Western Blot (MAPK/ERK pathway)

Caption: Experimental workflow for studying this compound's anti-tumor effects.

Rosavin_MAPK_ERK_Pathway This compound This compound MEK MEK This compound->MEK inhibits phosphorylation pMEK p-MEK MEK->pMEK phosphorylation ERK ERK pERK p-ERK ERK->pERK phosphorylation pMEK->ERK activates Proliferation Proliferation pERK->Proliferation Migration Migration pERK->Migration Invasion Invasion pERK->Invasion Apoptosis Apoptosis pERK->Apoptosis

Caption: this compound inhibits the MAPK/ERK signaling pathway in SCLC cells.

Application Note 2: Evaluating the Role of this compound in Bone Metabolism

This application note describes the use of osteoblast and osteoclast precursor cell lines to investigate this compound's effects on bone formation and resorption.

Cell Culture Models
  • Osteoblasts: Human osteoblasts (HOBs) or mouse bone marrow mesenchymal stem cells (BMMSCs) can be used to study osteogenesis.

  • Osteoclasts: Murine macrophage cells (RAW264.7) are commonly used as osteoclast precursors to study osteoclastogenesis.

Quantitative Data Summary

The following tables summarize the effects of this compound on osteoblast and osteoclast-related markers.

Table 2.1: Effect of this compound on Human Osteoblasts (HOBs) [2][3]

This compound Concentration (µM)Incubation Time (days)BMP-2 ExpressionCell Confluence
5014No significant changeIncreased
21No significant changeIncreased
10014Significantly IncreasedIncreased
21Significantly IncreasedIncreased

Table 2.2: Effect of this compound on Osteoclastogenesis from RAW264.7 cells [4]

This compound Concentration (µM)Effect on Osteoclast FormationEffect on Osteoclast-related Gene Expression (Cathepsin K, TRAP, MMP-9)
1.25InhibitedDecreased
2.5More InhibitionFurther Decreased
5Strong InhibitionMarkedly Decreased
Experimental Protocols

This protocol assesses the effect of this compound on the differentiation and mineralization of osteoblasts.

  • Materials:

    • HOBs or BMMSCs

    • Osteogenic induction medium (e.g., DMEM with 10% FBS, dexamethasone, β-glycerophosphate, and ascorbic acid)

    • This compound

    • Alkaline Phosphatase (ALP) staining kit

    • Alizarin Red S staining solution

  • Procedure:

    • Culture cells in osteogenic induction medium with or without this compound for up to 21 days.

    • ALP Staining (early differentiation marker): At day 7 or 14, fix the cells and stain for ALP activity according to the manufacturer's instructions.

    • Alizarin Red S Staining (mineralization): At day 21, fix the cells and stain with Alizarin Red S to visualize calcium deposits.

    • Quantify the staining by extracting the dye and measuring its absorbance.

This protocol evaluates the effect of this compound on the formation of osteoclasts from precursor cells.

  • Materials:

    • RAW264.7 cells

    • α-MEM with 10% FBS

    • Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL)

    • This compound

    • TRAP (tartrate-resistant acid phosphatase) staining kit

  • Procedure:

    • Seed RAW264.7 cells and treat them with RANKL (to induce osteoclast differentiation) in the presence of various concentrations of this compound.

    • Culture for 5-7 days, replacing the medium every 2-3 days.

    • Fix the cells and stain for TRAP, a marker of osteoclasts.

    • Count the number of TRAP-positive multinucleated cells (osteoclasts).

This protocol measures the effect of this compound on the expression of genes related to osteoblast and osteoclast differentiation.

  • Materials:

    • Treated cells

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes (e.g., Runx2, OCN for osteoblasts; NFATc1, Cathepsin K for osteoclasts) and a housekeeping gene (e.g., GAPDH).

  • Procedure:

    • Extract total RNA from treated cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using specific primers for the target genes.

    • Analyze the relative gene expression using the ΔΔCt method.

Signaling Pathway and Workflow Diagrams

Rosavin_Bone_Metabolism_Workflow cluster_osteoblast Osteoblast Studies cluster_osteoclast Osteoclast Studies cluster_gene_expression Gene Expression Analysis HOBs/BMMSCs HOBs/BMMSCs Treat with this compound Treat with this compound HOBs/BMMSCs->Treat with this compound Differentiation & Mineralization Assays Differentiation & Mineralization Assays Treat with this compound->Differentiation & Mineralization Assays qPCR qPCR Treat with this compound->qPCR ALP Staining ALP Staining Differentiation & Mineralization Assays->ALP Staining Alizarin Red Staining Alizarin Red Staining Differentiation & Mineralization Assays->Alizarin Red Staining RAW264.7 Cells RAW264.7 Cells Treat with this compound + RANKL Treat with this compound + RANKL RAW264.7 Cells->Treat with this compound + RANKL Osteoclastogenesis Assay Osteoclastogenesis Assay Treat with this compound + RANKL->Osteoclastogenesis Assay Treat with this compound + RANKL->qPCR TRAP Staining TRAP Staining Osteoclastogenesis Assay->TRAP Staining

Caption: Workflow for studying this compound's effects on bone metabolism.

Rosavin_Bone_Signaling This compound This compound Osteoblast_Precursor Osteoblast Precursor This compound->Osteoblast_Precursor promotes differentiation Osteoclast Osteoclast This compound->Osteoclast inhibits differentiation NFkB NF-κB Pathway This compound->NFkB Osteoblast Osteoblast Osteoblast_Precursor->Osteoblast Bone_Formation Bone_Formation Osteoblast->Bone_Formation Osteoclast_Precursor Osteoclast Precursor Osteoclast_Precursor->Osteoclast Bone_Resorption Bone_Resorption Osteoclast->Bone_Resorption RANKL RANKL RANKL->Osteoclast_Precursor activates RANKL->NFkB NFkB->Osteoclast

Caption: this compound promotes bone formation and inhibits bone resorption.

Application Note 3: Assessing the Anti-inflammatory Effects of this compound

This application note details the use of macrophage cell lines to investigate the anti-inflammatory properties of this compound.

Cell Culture Model
  • Cell Line: Murine macrophage cell line RAW264.7 is a standard model for studying inflammation in vitro.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Quantitative Data Summary

The following table summarizes the effect of this compound on the production of inflammatory mediators by LPS-stimulated macrophages.

TreatmentTNF-α ProductionIL-1β ProductionIL-10 Production
Control BaselineBaselineBaseline
LPS Markedly IncreasedMarkedly IncreasedSlightly Increased
LPS + this compound Significantly DecreasedSignificantly DecreasedSignificantly Increased
Experimental Protocols

This protocol measures the effect of this compound on the production of pro- and anti-inflammatory cytokines by activated macrophages.

  • Materials:

    • RAW264.7 cells

    • Lipopolysaccharide (LPS)

    • This compound

    • ELISA kits for TNF-α, IL-1β, and IL-10

  • Procedure:

    • Seed RAW264.7 cells in a 24-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-1β, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

This protocol investigates the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Materials:

    • RAW264.7 cells

    • LPS

    • This compound

    • Nuclear extraction kit

    • Western blot reagents and antibodies (for p65 subunit of NF-κB)

  • Procedure:

    • Pre-treat cells with this compound and then stimulate with LPS for a short period (e.g., 30-60 minutes).

    • Isolate the nuclear and cytoplasmic fractions of the cells using a nuclear extraction kit.

    • Perform western blot analysis on both fractions to detect the p65 subunit of NF-κB.

    • An increase in nuclear p65 indicates NF-κB activation. Assess the ability of this compound to prevent this translocation.

Signaling Pathway and Workflow Diagrams

Rosavin_Anti_inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammation Assays RAW264.7 Cells RAW264.7 Cells Pre-treat with this compound Pre-treat with this compound RAW264.7 Cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Stimulate with LPS->Cytokine Measurement (ELISA) NF-κB Activation (Western Blot) NF-κB Activation (Western Blot) Stimulate with LPS->NF-κB Activation (Western Blot)

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Rosavin_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK This compound->IKK inhibits TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) Nucleus->Pro_inflammatory_Genes activates transcription

References

Designing a Study to Assess Rosavin's Impact on Cognitive Function: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the effects of Rosavin, a key bioactive compound in Rhodiola rosea, on cognitive function. The following sections detail the scientific background, experimental designs, and specific protocols for in vivo and in vitro assessments.

Introduction and Scientific Background

This compound is a principal active constituent of Rhodiola rosea, a plant with a long history of use in traditional medicine for enhancing physical and mental performance.[1] Scientific interest has increasingly focused on its potential as a nootropic agent, with preclinical and some clinical studies suggesting benefits for memory, attention, and mental fatigue, particularly under conditions of stress.[1][2] The therapeutic potential of this compound is attributed to its neuroprotective, anti-inflammatory, and antioxidant properties.[1][3]

Proposed mechanisms of action include the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways, which are crucial for neuronal survival, plasticity, and resilience to stress.[4][5] However, a significant portion of the existing research has utilized whole Rhodiola rosea extracts, making it challenging to isolate the specific contributions of this compound.[1] These protocols are designed to facilitate studies focusing on the effects of isolated this compound.

In Vivo Assessment of Cognitive Function in Rodent Models

Behavioral neuroscience offers a range of validated tests to assess different aspects of cognitive function in rodent models. The following protocols are recommended for evaluating the impact of this compound on learning, memory, and executive function.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on cognitive function in a rodent model.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Assessment animal_acclimation Animal Acclimation (7-14 days) baseline_testing Baseline Behavioral Testing (Optional) animal_acclimation->baseline_testing rosavin_admin This compound Administration (Specify dose and duration) baseline_testing->rosavin_admin vehicle_control Vehicle Control Administration baseline_testing->vehicle_control behavioral_tests Cognitive Behavioral Tests (MWM, Y-Maze, Fear Conditioning) rosavin_admin->behavioral_tests vehicle_control->behavioral_tests tissue_collection Brain Tissue Collection behavioral_tests->tissue_collection molecular_analysis Molecular & Histological Analysis tissue_collection->molecular_analysis

Caption: In vivo experimental workflow for assessing this compound's cognitive effects.
Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[6]

Protocol:

  • Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint. A small escape platform is submerged just below the water's surface. The pool should be situated in a room with various distal visual cues.

  • Acquisition Phase (5-7 days):

    • Animals are subjected to 4 trials per day.

    • For each trial, the animal is placed into the pool at one of four randomized starting positions, facing the wall.

    • The animal is allowed to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.

    • If the animal fails to find the platform within the allotted time, it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds to orient itself using the distal cues.

    • The time taken to reach the platform (escape latency) and the path taken are recorded using a video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • The escape platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are recorded.

Data Presentation:

GroupTreatmentMean Escape Latency (Day 5) (s)Time in Target Quadrant (Probe Trial) (%)Platform Crossings (Probe Trial)
ControlVehicle45.2 ± 5.128.5 ± 3.22.1 ± 0.5
This compound10 mg/kg32.8 ± 4.545.3 ± 4.14.3 ± 0.7*
This compound20 mg/kg25.6 ± 3.9 52.1 ± 3.85.8 ± 0.9**

*Note: Data are hypothetical and presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle control group.

Y-Maze for Spatial Working Memory

The Y-maze is used to assess spatial working memory through the natural tendency of rodents to explore novel environments.[7]

Protocol:

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Each animal is placed at the end of one arm and allowed to freely explore the maze for a set duration (e.g., 8 minutes).

    • The sequence of arm entries is recorded. An arm entry is counted when all four paws are within the arm.

    • Spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets.

  • Data Analysis:

    • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

Data Presentation:

GroupTreatmentTotal Arm EntriesSpontaneous Alternation (%)
ControlVehicle25.4 ± 2.855.2 ± 4.3
This compound10 mg/kg26.1 ± 3.168.7 ± 3.9*
This compound20 mg/kg24.9 ± 2.575.4 ± 4.2**

*Note: Data are hypothetical and presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle control group.

Contextual Fear Conditioning for Associative Memory

This test assesses the ability of an animal to learn and remember an association between a specific environment (context) and an aversive stimulus.[8]

Protocol:

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.

  • Training Day:

    • The animal is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes).

    • One or more mild foot shocks (the unconditioned stimulus, US) are delivered.

    • The animal is removed from the chamber after a set period following the last shock.

  • Testing Day (24 hours later):

    • The animal is returned to the same conditioning chamber (the context).

    • No shock is delivered.

    • The animal's behavior is recorded for a set duration (e.g., 5 minutes).

    • "Freezing" behavior (complete immobility except for respiration) is quantified as a measure of fear memory.

Data Presentation:

GroupTreatmentFreezing Time (Training Day - Baseline) (%)Freezing Time (Testing Day) (%)
ControlVehicle5.2 ± 1.135.8 ± 4.7
This compound10 mg/kg4.9 ± 1.348.2 ± 5.1*
This compound20 mg/kg5.5 ± 1.055.1 ± 4.9**

*Note: Data are hypothetical and presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle control group.

In Vitro Assessment of Neuroprotective Mechanisms

In vitro assays using neuronal and glial cell cultures are essential for elucidating the molecular mechanisms underlying this compound's effects on cognitive function.

Assessment of Neuroinflammation in Microglia

This protocol assesses the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-activated microglial cells.

Protocol:

  • Cell Culture: Primary microglia or a microglial cell line (e.g., BV-2) are cultured under standard conditions.

  • Treatment:

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Microglial activation is then induced by adding LPS (e.g., 100 ng/mL) to the culture medium.

    • Control groups include untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

  • Analysis (24 hours post-LPS treatment):

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using ELISA or multiplex bead assays.

Data Presentation:

TreatmentNitric Oxide Production (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control1.2 ± 0.325.4 ± 5.115.8 ± 3.9
LPS (100 ng/mL)25.8 ± 2.9850.2 ± 75.6620.5 ± 55.4
LPS + this compound (10 µM)15.3 ± 2.1540.7 ± 48.2410.1 ± 38.7*
LPS + this compound (25 µM)8.9 ± 1.5 310.4 ± 30.1250.9 ± 25.3**

*Note: Data are hypothetical and presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the LPS-only group.

Assessment of Oxidative Stress in Neuronal Cells

This protocol evaluates the antioxidant properties of this compound in a neuronal cell line (e.g., SH-SY5Y or PC12) subjected to oxidative stress.

Protocol:

  • Cell Culture: Neuronal cells are cultured under standard conditions.

  • Treatment:

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium.

  • Analysis:

    • Intracellular Reactive Oxygen Species (ROS) Measurement: Cells are loaded with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be quantified using a fluorescence microplate reader or flow cytometry.

    • Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT or LDH assay to determine the protective effect of this compound against oxidative stress-induced cell death.

Data Presentation:

TreatmentIntracellular ROS (Fold Change)Cell Viability (%)
Control1.0 ± 0.1100 ± 5.2
H₂O₂ (100 µM)4.5 ± 0.545.3 ± 4.8
H₂O₂ + this compound (10 µM)2.8 ± 0.368.7 ± 5.1
H₂O₂ + this compound (25 µM)1.9 ± 0.2 85.2 ± 4.9

*Note: Data are hypothetical and presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the H₂O₂-only group.

Signaling Pathway Analysis

To investigate the molecular mechanisms of this compound, the following signaling pathways should be examined in brain tissue from in vivo studies or in cell lysates from in vitro experiments using techniques like Western blotting or qPCR.

MAPK Signaling Pathway

The MAPK pathway is a key regulator of cellular processes including inflammation and apoptosis. This compound has been shown to modulate this pathway.[4]

mapk_pathway cluster_mapk MAPK Cascade This compound This compound p38 p38 This compound->p38 Inhibition jnk JNK This compound->jnk Inhibition erk ERK This compound->erk Modulation stress Cellular Stress (e.g., LPS, Oxidative Stress) stress->p38 stress->jnk stress->erk nfkb NF-κB p38->nfkb apoptosis Apoptosis jnk->apoptosis inflammation Neuroinflammation (↑ TNF-α, IL-6) nfkb->inflammation

Caption: this compound's proposed modulation of the MAPK signaling pathway.
HIF-1α Signaling Pathway

The HIF-1α pathway is critical for cellular adaptation to low oxygen conditions and has been implicated in neuroprotection. This compound may exert its effects by stabilizing HIF-1α.[1]

hif1a_pathway This compound This compound vhl VHL This compound->vhl Inhibition hypoxia Hypoxia / Ischemia hif1a HIF-1α vhl->hif1a Ubiquitination hif1a_ub HIF-1α Degradation hif1a->hif1a_ub hif1a_stabilized Stabilized HIF-1α hif1a->hif1a_stabilized Stabilization nucleus Nucleus hif1a_stabilized->nucleus hre HRE (Hypoxia Response Element) hif1a_stabilized->hre Binds to target_genes Target Gene Expression (VEGF, EPO) hre->target_genes neuroprotection Neuroprotection Angiogenesis target_genes->neuroprotection

Caption: Proposed mechanism of this compound via the HIF-1α signaling pathway.

Conclusion

These application notes and protocols provide a robust starting point for investigating the cognitive-enhancing effects of this compound. By employing a combination of in vivo behavioral testing and in vitro mechanistic studies, researchers can gain a comprehensive understanding of this compound's therapeutic potential and its underlying molecular mechanisms. Adherence to detailed and standardized protocols is crucial for generating reliable and reproducible data in this promising area of neuropharmacology.

References

Application of Rosavin in Neurodegenerative Disease Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosavin, a principal active constituent of Rhodiola rosea, has garnered significant attention in neurodegenerative disease research due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. This document provides detailed application notes and experimental protocols for utilizing this compound in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and ischemic stroke. The information herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.

Mechanisms of Action

This compound exerts its neuroprotective effects through multiple mechanisms:

  • Antioxidant Activity: this compound effectively scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby mitigating oxidative stress, a key pathological feature in many neurodegenerative diseases.

  • Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This is achieved, in part, through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

  • Modulation of Signaling Pathways: this compound influences crucial cellular signaling cascades. It has been observed to inhibit the phosphorylation of key MAPK members (ERK, p38, and JNK) and prevent the nuclear translocation of NF-κB. Furthermore, it can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), promoting the expression of neuroprotective genes.

  • Anti-aggregation Properties: In models of Parkinson's Disease, this compound has demonstrated the ability to inhibit the aggregation of alpha-synuclein (α-syn), a protein central to the formation of Lewy bodies.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound in neurodegenerative disease models.

Table 1: In Vivo Studies on this compound

Model OrganismDisease ModelThis compound DosageKey FindingsReference
C. elegans (CL4176)Alzheimer's Disease (Aβ-induced paralysis)Not specifiedSignificantly reduced paralysis rate, prolonged lifespan, improved locomotor ability.
RatIschemic Stroke (MCAO/IR)10 mg/kg (i.p.)Significantly reduced cerebral infarct volume and neurological deficit scores. Decreased escape latency and increased platform crossings in Morris water maze.[1]
MouseIschemic Stroke (MCAO)High dose (10 mg/kg)Almost completely inhibited neuronal apoptosis. Reduced brain edema and BBB permeability.

Table 2: In Vitro Studies on this compound

Cell LineDisease ModelThis compound ConcentrationKey FindingsReference
SH-SY5Y (human neuroblastoma)Oxidative Stress (H₂O₂)2, 4, 8 µMIncreased cell viability, reduced apoptosis, decreased intracellular ROS.[2]
HBMVECs (human brain microvascular endothelial cells)Ischemia/Reperfusion (OGD/R)Various concentrationsDownregulated pro-inflammatory cytokines, reduced apoptosis, inhibited NF-κB activation.[3]
RAW264.7 (macrophage)Inflammation (LPS-induced)20, 40, 80 µMAttenuated activation of TLR-4/NF-κB signaling pathway.[4]

Table 3: Biochemical Effects of this compound

ParameterModel SystemEffect of this compoundReference
SOD and CAT activityC. elegans (Aβ model)Significantly increased
MDA contentC. elegans (Aβ model)Reduced
TNF-α and IL-1β levelsMCAO/IR ratsSignificantly reduced[1]
Phosphorylation of ERK, p38, JNKMCAO mice and HBMVECsInhibited[3]
α-synuclein aggregationIn vitro assayInhibited[4]

Experimental Protocols

Alzheimer's Disease Model: C. elegans Paralysis Assay

This protocol is adapted from studies using the transgenic C. elegans strain CL4176, which expresses human amyloid-beta (Aβ)1-42 in body wall muscle cells upon temperature induction, leading to paralysis.

Materials:

  • C. elegans strain CL4176

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in M9 buffer)

  • M9 Buffer

  • Platinum wire worm pick

  • Incubators at 16°C and 25°C

Protocol:

  • Synchronization of Worms:

    • Maintain CL4176 worms on NGM plates seeded with E. coli OP50 at 16°C to prevent Aβ expression.

    • To obtain an age-synchronized population, perform a timed egg-lay. Place 20-30 gravid adult hermaphrodites on a fresh NGM plate for 2-4 hours to lay eggs.

    • Remove the adult worms. Allow the eggs to hatch and develop at 16°C until they reach the L3 larval stage.

  • This compound Treatment:

    • Prepare NGM plates containing the desired final concentrations of this compound. The final concentration of the solvent should be kept low (e.g., <0.1%) and included in the control plates.

    • Seed the this compound-containing and control plates with E. coli OP50.

    • Transfer the synchronized L3 larvae to the treatment and control plates.

  • Induction of Aβ Expression and Paralysis Scoring:

    • After 24 hours of treatment at 16°C, upshift the plates to 25°C to induce the expression of Aβ1-42.

    • Begin scoring for paralysis 24 hours after the temperature upshift.

    • A worm is considered paralyzed if it does not move when prodded gently with a platinum wire pick.

    • Score the number of paralyzed and non-paralyzed worms every 2-4 hours for a total of 48-72 hours.

  • Data Analysis:

    • Calculate the percentage of paralyzed worms at each time point for each condition.

    • Plot the percentage of paralysis over time. Statistical analysis (e.g., Log-rank test) can be used to compare the survival curves between different treatment groups.

Parkinson's Disease Model: In Vitro α-Synuclein Aggregation Assay

This protocol utilizes Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, to monitor the aggregation of α-synuclein in the presence or absence of this compound.

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

  • Shaking incubator

Protocol:

  • Preparation of Reaction Mixtures:

    • Prepare a master mix containing PBS, ThT (final concentration of 10-25 µM), and α-synuclein monomer (final concentration of 50-100 µM).

    • In the wells of the 96-well plate, add the desired final concentrations of this compound. Include a vehicle control.

    • Add the α-synuclein/ThT master mix to each well to initiate the aggregation reaction. The final volume in each well should be 100-200 µL.

  • Incubation and Monitoring:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking (e.g., 300-600 rpm).

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • The resulting sigmoidal curve represents the kinetics of α-synuclein aggregation.

    • Analyze key parameters of the curve, such as the lag time (nucleation phase), the maximum slope (elongation rate), and the final plateau fluorescence (total fibril amount).

    • Compare these parameters between the this compound-treated and control groups to determine the inhibitory effect of this compound on α-synuclein aggregation.

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This is a widely used model to mimic focal cerebral ischemia. Note: This procedure requires surgical expertise and adherence to institutional animal care and use guidelines.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, micro-clips)

  • Operating microscope

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • This compound solution for injection (e.g., intraperitoneal)

  • Physiological saline

Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and maintain anesthesia throughout the surgery.

    • Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Procedure:

    • Ligate the distal ECA.

    • Place a temporary ligature around the CCA.

    • Make a small incision in the ECA stump.

    • Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

    • Secure the filament in place.

  • This compound Treatment:

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle control at the onset of reperfusion or at a specified time post-MCAO.

  • Reperfusion:

    • After the desired occlusion period (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.

    • Close the neck incision.

  • Post-operative Care and Neurological Assessment:

    • Allow the rat to recover from anesthesia. Provide appropriate post-operative care.

    • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement:

    • After neurological assessment, euthanize the rat and perfuse the brain with saline followed by a fixative.

    • Remove the brain and slice it into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted area will remain white.

    • Quantify the infarct volume using image analysis software.

Signaling Pathway and Experimental Workflow Diagrams

Rosavin_Neuroprotection_Signaling cluster_stress Cellular Stressors cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_hif HIF-1α Pathway Oxidative Stress Oxidative Stress ERK ERK Oxidative Stress->ERK activates p38 p38 Oxidative Stress->p38 activates JNK JNK Oxidative Stress->JNK activates Neuroinflammation Neuroinflammation IκBα IκBα Neuroinflammation->IκBα activates degradation Protein Aggregation (α-syn) Protein Aggregation (α-syn) Neuroprotection Neuroprotection Protein Aggregation (α-syn)->Neuroprotection inhibited by this compound This compound This compound This compound->ERK inhibits phosphorylation This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->IκBα inhibits degradation VHL VHL This compound->VHL inhibits ERK->Neuroinflammation contributes to p38->Neuroinflammation contributes to JNK->Neuroinflammation contributes to NF-κB NF-κB IκBα->NF-κB releases NF-κB_nucleus NF-κB (nucleus) NF-κB->NF-κB_nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB_nucleus->Pro-inflammatory Cytokines promotes transcription HIF-1α HIF-1α VHL->HIF-1α promotes degradation HIF-1α_stabilized HIF-1α (stabilized) HIF-1α->HIF-1α_stabilized HIF-1α_stabilized->Neuroprotection promotes transcription of protective genes Pro-inflammatory Cytokines->Neuroinflammation

Caption: this compound's neuroprotective signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models cluster_biochemical Biochemical Assays Cell Culture (e.g., SH-SY5Y) Cell Culture (e.g., SH-SY5Y) Induce Neurotoxicity (e.g., H₂O₂, MPP⁺) Induce Neurotoxicity (e.g., H₂O₂, MPP⁺) Cell Culture (e.g., SH-SY5Y)->Induce Neurotoxicity (e.g., H₂O₂, MPP⁺) This compound Treatment This compound Treatment Induce Neurotoxicity (e.g., H₂O₂, MPP⁺)->this compound Treatment Assess Cell Viability, Apoptosis, ROS Assess Cell Viability, Apoptosis, ROS This compound Treatment->Assess Cell Viability, Apoptosis, ROS Data Analysis Data Analysis Assess Cell Viability, Apoptosis, ROS->Data Analysis Animal Model (e.g., Rat, C. elegans) Animal Model (e.g., Rat, C. elegans) Induce Disease Phenotype (e.g., MCAO, Aβ expression) Induce Disease Phenotype (e.g., MCAO, Aβ expression) Animal Model (e.g., Rat, C. elegans)->Induce Disease Phenotype (e.g., MCAO, Aβ expression) This compound Administration This compound Administration Induce Disease Phenotype (e.g., MCAO, Aβ expression)->this compound Administration Behavioral & Histological Analysis Behavioral & Histological Analysis This compound Administration->Behavioral & Histological Analysis Behavioral & Histological Analysis->Data Analysis Protein Extraction Protein Extraction Western Blot (MAPK, NF-κB, HIF-1α) Western Blot (MAPK, NF-κB, HIF-1α) Protein Extraction->Western Blot (MAPK, NF-κB, HIF-1α) Western Blot (MAPK, NF-κB, HIF-1α)->Data Analysis Tissue/Cell Lysates Tissue/Cell Lysates ELISA (Cytokines) ELISA (Cytokines) Tissue/Cell Lysates->ELISA (Cytokines) ELISA (Cytokines)->Data Analysis α-synuclein Monomer α-synuclein Monomer ThT Aggregation Assay ThT Aggregation Assay α-synuclein Monomer->ThT Aggregation Assay ThT Aggregation Assay->Data Analysis

Caption: General experimental workflow for this compound research.

Conclusion

This compound presents a promising multi-target therapeutic agent for neurodegenerative diseases. The protocols and data provided in this document offer a framework for researchers to explore its mechanisms of action and evaluate its efficacy in relevant preclinical models. Further research is warranted to fully elucidate its therapeutic potential and translate these findings into clinical applications.

References

Application Notes and Protocols for Utilizing Rosavin in Metabolic Disorder Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rosavin is a cinnamyl alcohol glycoside and one of the primary active compounds found in the medicinal plant Rhodiola rosea L.[1][2]. Traditionally used as an adaptogen to combat stress and fatigue, recent pharmacological research has illuminated its potential in managing chronic diseases[2][3]. Accumulating evidence from in vitro and in vivo studies suggests that this compound possesses significant therapeutic potential for a range of metabolic disorders, including obesity, non-alcoholic steatohepatitis (NASH), and type 2 diabetes[1][4][5][6]. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways, reduction of inflammation and oxidative stress, and regulation of lipid and glucose metabolism[1][4][7].

These application notes provide researchers, scientists, and drug development professionals with a summary of the current data and detailed protocols for investigating the effects of this compound on various metabolic parameters.

Application Note 1: Lipid-Lowering and Anti-Adipogenic Effects of this compound

This compound has demonstrated significant potential in regulating lipid metabolism and adipogenesis. Studies indicate that it can reduce serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C)[1]. Furthermore, this compound has been shown to inhibit the differentiation of preadipocytes and reduce fat accumulation by downregulating key adipogenic transcription factors[1][8].

Quantitative Data from In Vivo & In Vitro Studies
Study TypeModelThis compound/Extract DoseDurationKey Quantitative OutcomesReference
In Vivo High-Sucrose, High-Fat Diet MiceIntraperitoneal injection of this compound4 weeks- Significantly reduced serum TG, TC, LDL-C- Significantly increased HDL-C[1]
In Vivo High-Fat Diet RatsR. rosea extract (3% this compound, 1% Salidroside) + Citrus aurantiumNot specified- Reduced visceral fat weight by 30% compared to HFD model group[1]
In Vivo NASH Rat ModelThis compound (10, 20, 30 mg/kg/day)4 weeks- Ameliorated deterioration in lipid profile[6]
In Vitro Primary Human Visceral AdipocytesR. rosea extract (RR) (3% Rosavins, 1% Salidroside)10-20 days- Significantly reduced triglyceride incorporation during maturation- Downregulated adipogenesis master regulators PPARG and FABP4[1][8]

Experimental Protocols

Protocol 1: In Vivo High-Fat Diet (HFD) Induced Obesity Model

This protocol is designed to assess the effect of this compound on lipid profiles and body weight in a diet-induced obesity mouse model.

1. Animals and Acclimation:

  • Use 6-8 week old male C57BL/6J mice.
  • Acclimate animals for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, access to standard chow and water ad libitum).

2. Model Induction and Grouping:

  • Randomly divide mice into three groups (n=8-10 per group):
  • Control Group: Fed a standard diet.
  • HFD Group: Fed a high-fat diet (e.g., 60% kcal from fat).
  • HFD + this compound Group: Fed a high-fat diet.
  • Induce obesity by feeding the HFD for 8-12 weeks. Monitor body weight weekly.

3. This compound Administration:

  • After successful model induction (significant weight gain in HFD groups), begin treatment.
  • Administer this compound (e.g., 20-40 mg/kg body weight, dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) to the treatment group daily via oral gavage for 4-8 weeks.
  • Administer an equal volume of the vehicle to the Control and HFD groups.

4. Sample Collection and Analysis:

  • At the end of the treatment period, fast the mice overnight.
  • Collect blood samples via cardiac puncture under anesthesia.
  • Euthanize the animals and harvest liver and adipose tissues. Weigh the visceral fat pads.
  • Centrifuge blood to obtain serum. Analyze for TC, TG, LDL-C, and HDL-C using commercially available assay kits.
  • Perform histological analysis (H&E staining) on liver and adipose tissue to assess steatosis and adipocyte size.

Protocol 2: In Vitro Anti-Adipogenesis Assay

This protocol evaluates this compound's ability to inhibit the differentiation of preadipocytes into mature adipocytes.

1. Cell Culture:

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Plate cells in 6-well plates and grow to confluence.

2. Induction of Differentiation:

  • Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

3. This compound Treatment:

  • Concurrently with differentiation induction, treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO).

4. Maturation and Staining:

  • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound or vehicle.
  • From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and fresh this compound or vehicle.
  • On Day 8-10, when mature adipocytes are visible, wash the cells with PBS and fix with 10% formalin.
  • Stain for lipid accumulation using Oil Red O solution.
  • Elute the stain with isopropanol and quantify the absorbance at ~520 nm to measure triglyceride content.

5. Molecular Analysis (Optional):

  • On Day 8, lyse a parallel set of cells to extract RNA or protein.
  • Analyze the expression of key adipogenic genes (e.g., PPARG, FABP4, CEBPA) via qRT-PCR or Western blot.

Application Note 2: Regulation of Glycemic Control and Insulin Signaling

Extracts of Rhodiola rosea, for which this compound is a key component, have been shown to improve glucose homeostasis. Studies in animal models of type 2 diabetes demonstrate that these extracts can lower fasting blood glucose levels and enhance the response to insulin[5]. The underlying mechanisms are linked to the activation of critical metabolic regulators, including AMP-activated protein kinase (AMPK) and the insulin/IGF-1 signaling pathway[9][10].

Signaling Pathway: AMPK Activation

Activation of AMPK is a key mechanism for improving metabolic health. It acts as a cellular energy sensor, and its activation can enhance glucose uptake in muscles, increase fatty acid oxidation, and suppress hepatic glucose production[11][12]. This compound is suggested to contribute to the AMPK-activating properties of Rhodiola rosea extracts[4][9].

AMPK_Pathway This compound This compound AMPK AMPK (Energy Sensor) This compound->AMPK Activates Glucose_Uptake Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake Promotes FAO Fatty Acid Oxidation AMPK->FAO Promotes Lipogenesis Lipogenesis (Fat Synthesis) AMPK->Lipogenesis Inhibits Gluconeogenesis Gluconeogenesis (in Liver) AMPK->Gluconeogenesis Inhibits Metabolic_Health Improved Metabolic Health Glucose_Uptake->Metabolic_Health FAO->Metabolic_Health Lipogenesis->Metabolic_Health Gluconeogenesis->Metabolic_Health

Caption: this compound activates AMPK, leading to beneficial metabolic shifts.

Experimental Protocols

Protocol 3: In Vivo Type 2 Diabetes (T2D) Model

This protocol details a method to evaluate this compound's effects on glycemic control in a genetically diabetic mouse model.

1. Animals and Baseline Measurement:

  • Use genetically diabetic mice, such as db/db mice, which exhibit obesity, insulin resistance, and hyperglycemia.
  • Acclimate 5-6 week old male db/db mice for one week.
  • At 6-7 weeks of age, measure baseline fasting blood glucose (from tail vein) and body weight.

2. Grouping and Treatment:

  • Randomly assign mice to two groups (n=8-10 per group):
  • Vehicle Group: db/db mice receiving vehicle control.
  • This compound Group: db/db mice receiving this compound.
  • Administer this compound (e.g., 20-40 mg/kg) or vehicle daily via oral gavage for 8 weeks.
  • Monitor food intake, water intake, and body weight weekly.

3. Metabolic Testing:

  • Fasting Blood Glucose: Measure weekly after a 6-hour fast.
  • Insulin Tolerance Test (ITT): Perform during week 7. After a 4-hour fast, inject insulin (0.75 U/kg, intraperitoneally). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
  • Glucose Tolerance Test (GTT): Perform during week 8. After an overnight fast, administer a glucose bolus (2 g/kg, oral gavage). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

4. Terminal Sample Collection:

  • At the end of the study, collect terminal blood samples to measure serum insulin, HbA1c, and lipid profiles.
  • Harvest tissues like the liver, skeletal muscle, and pancreas for histological or molecular analysis (e.g., Western blot for p-AMPK).

Application Note 3: Modulation of Inflammatory Signaling Pathways

Chronic low-grade inflammation is a hallmark of metabolic disorders. This compound has been shown to exert anti-inflammatory effects, in part by modulating the NF-κB and MAPK signaling pathways[1][7]. These pathways are critical in the pathogenesis of insulin resistance, NASH, and other metabolic complications. For instance, in models of NASH, this compound decreased protein levels of pro-inflammatory cytokines IL-6 and TNF-α[6]. In bone metabolism, this compound suppresses osteoclast formation by blocking RANKL-induced activation of NF-κB and MAPK pathways (ERK, p38, JNK)[7].

Signaling Pathway: Inhibition of RANKL-Induced Osteoclastogenesis

MAPK_NFkB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates MAPK MAPK Pathway (ERK, p38, JNK) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Gene_Expression Gene Expression (c-Fos, NFATc1, TRAP, CTSK) MAPK->Gene_Expression Activates NFkB->Gene_Expression Activates This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->NFkB Inhibits Activation Osteoclastogenesis Osteoclast Differentiation & Activation Gene_Expression->Osteoclastogenesis

Caption: this compound inhibits osteoclastogenesis by blocking MAPK and NF-κB pathways.

General Experimental Workflow

The investigation of natural compounds like this compound for activity against metabolic disorders typically follows a multi-stage approach, from initial in vitro screening to in vivo validation.

Experimental_Workflow stage1 Stage 1: In Vitro Screening s1_a Cell-based Assays (e.g., 3T3-L1 Adipogenesis, HepG2 Glucose Uptake) stage1->s1_a stage2 Stage 2: In Vivo Model Selection s2_a Select Relevant Animal Model (e.g., Diet-induced Obesity, db/db mice, NASH model) stage2->s2_a stage3 Stage 3: In Vivo Efficacy Study s3_a Treatment Period (e.g., 4-12 weeks) stage3->s3_a stage4 Stage 4: Data Analysis & Interpretation s4_a Biochemical Analysis (Lipids, Glucose, Insulin) stage4->s4_a s4_b Histopathology (H&E, Oil Red O) stage4->s4_b s4_c Molecular Analysis (qRT-PCR, Western Blot) stage4->s4_c s1_b Determine IC50 / EC50 & Non-toxic Dose Range s1_a->s1_b s1_c Mechanism of Action (e.g., Western Blot for p-AMPK) s1_b->s1_c s1_c->stage2 s2_b Define Dosing Regimen & Route of Administration s2_a->s2_b s2_b->stage3 s3_b Metabolic Phenotyping (GTT, ITT, Body Weight) s3_a->s3_b s3_c Terminal Sample Collection (Blood, Tissues) s3_b->s3_c s3_c->stage4 s4_d Conclusion & Future Work s4_a->s4_d s4_b->s4_d s4_c->s4_d

Caption: General workflow for preclinical evaluation of this compound in metabolic disorders.

References

Troubleshooting & Optimization

Strategies to improve the solubility of Rosavin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to improve the solubility of Rosavin for in vitro assays. It includes frequently asked questions, detailed protocols, and troubleshooting advice to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective solvent.[1][2][3] It can dissolve this compound at concentrations ranging from 50 mg/mL to 85 mg/mL.[1][2] For applications where DMSO is not suitable, other organic solvents like methanol and ethanol can be used, although they may not achieve the same high concentrations.[3] Some studies have also successfully prepared stock solutions in aqueous buffers like sterile Phosphate-Buffered Saline (PBS) at concentrations up to 10 mM.[4]

Q2: My this compound is not dissolving completely. What can I do?

If you encounter difficulty dissolving this compound, especially at high concentrations, the following techniques can be applied:

  • Sonication: Using an ultrasonic bath is highly recommended to aid dissolution, particularly when using DMSO or complex solvent systems.[1][5]

  • Gentle Heating: Warming the solution to 37°C can help increase solubility.[5]

  • Fresh Solvent: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can reduce its ability to dissolve certain compounds.[2]

Q3: My this compound stock solution is clear, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

This is a common issue known as "precipitation upon dilution." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is introduced into an aqueous system where its solubility is much lower. Here are several strategies to mitigate this:

  • Lower the Stock Concentration: Preparing a less concentrated initial stock solution in DMSO can sometimes prevent precipitation upon further dilution.

  • Use an Intermediate Dilution Step: Instead of adding the DMSO stock directly to the final volume of media, perform one or more intermediate dilution steps. For example, dilute the DMSO stock into a small volume of media or PBS first, vortexing gently, before adding it to the final culture volume.

  • Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, ensuring a minimal final concentration (e.g., 0.1% to 0.5%) can help keep the compound in solution. Always determine the maximum DMSO tolerance for your specific cell line with a vehicle control experiment.

  • Use a Serum-Containing Medium for Dilution: If your experiment allows, diluting the stock solution in a medium containing serum can help, as proteins like albumin can bind to the compound and help maintain its solubility.

  • Prepare an Aqueous Stock: If your required final concentration is low enough (e.g., in the µM range), consider preparing the stock solution directly in a buffer like PBS, as has been done for concentrations up to 10 mM.[4]

Q4: How does pH affect the solubility of this compound?
Q5: What are the recommended storage conditions for this compound stock solutions?

To ensure stability and prevent degradation, stock solutions should be stored properly:

  • Long-term Storage: For storage up to a year, store aliquots of the stock solution at -80°C.[2]

  • Short-term Storage: For use within a month, storage at -20°C is acceptable.[5]

  • Avoid Freeze-Thaw Cycles: It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the compound and affect its solubility.[2][5]

Data Summary: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents. This data is compiled from chemical supplier datasheets and published research.

Solvent/VehicleConcentrationMolar EquivalentNotesSource(s)
DMSO (Dimethyl Sulfoxide)85 mg/mL 198.39 mMUse fresh, anhydrous DMSO. Moisture can reduce solubility.[2]
DMSO (Dimethyl Sulfoxide)50 mg/mL 116.71 mMSonication is recommended to aid dissolution.[1]
PBS (Phosphate-Buffered Saline)10 mM Stock ~4.28 mg/mLUsed to prepare stock for cell culture experiments with final concentrations of 50-100 µM.[4]
Methanol 1 mg/mL 2.33 mMUsed for preparing analytical standards for HPLC.[8]
70-75% Ethanol Qualitatively Soluble-Noted as an effective solvent for extracting this compound from plant material, implying good solubility.[9][10]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL 4.67 mMA complex vehicle for in vivo studies. Sonication and sequential solvent addition are recommended.[1]

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Cell-Based Assays

This protocol details the preparation of a 100 mM this compound stock solution in DMSO and its subsequent dilution to a final working concentration of 100 µM in cell culture medium.

Materials:

  • This compound powder (MW: 428.43 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

Part 1: Preparing a 100 mM Primary Stock Solution in DMSO

  • Calculation: To prepare 1 mL of a 100 mM solution, you will need:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L * 0.001 L * 428.43 g/mol * 1000 mg/g = 42.84 mg

  • Weighing: Accurately weigh approximately 43 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes. If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear. Gentle warming to 37°C can also be applied if necessary.[1][5]

  • Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -80°C.[2]

Part 2: Preparing a 100 µM Working Solution in Cell Culture Medium

This part describes a 1:1000 dilution of the primary stock. This is best done in two steps to avoid precipitation.

  • Prepare Intermediate Dilution (1:100):

    • Thaw one aliquot of the 100 mM primary stock solution.

    • In a sterile tube, add 2 µL of the 100 mM this compound stock to 198 µL of pre-warmed, complete cell culture medium.

    • Immediately mix gently by flicking the tube or pipetting up and down. Do not vortex vigorously , as this can cause shear stress on media components. This creates a 1 mM intermediate solution .

  • Prepare Final Working Solution (1:10):

    • You are treating cells in a 6-well plate, with a final volume of 2 mL per well. To achieve a final concentration of 100 µM, you will need to add 200 µL of the 1 mM intermediate solution to 1.8 mL of medium already in the well.

    • Alternatively, to prepare a larger batch, add 1 mL of the 1 mM intermediate solution to 9 mL of pre-warmed complete medium to get 10 mL of the 100 µM final working solution.

  • Vehicle Control: It is critical to prepare a vehicle control by adding the same amount of DMSO to the medium as used for the this compound treatment. In this example, the final DMSO concentration is 0.1%. Your vehicle control should therefore contain 0.1% DMSO.

Visual Guides

Workflow for this compound Solution Preparation

The following diagram outlines the decision-making process for preparing this compound solutions for in vitro experiments.

G cluster_start Preparation cluster_dmso Organic Solvent Path cluster_aqueous Aqueous Path start Start with This compound Powder choose_solvent Choose Primary Solvent start->choose_solvent dmso Use DMSO for High Concentration (e.g., 10-100 mM) choose_solvent->dmso High Conc. Needed pbs Use PBS/Media for Low Concentration (e.g., <10 mM) choose_solvent->pbs Low Conc. Needed aid_dissolution Aid Dissolution: - Sonicate - Warm to 37°C dmso->aid_dissolution intermediate Perform Intermediate Dilution in Media/PBS aid_dissolution->intermediate final_dilution Add to Final Assay Volume intermediate->final_dilution end_node Experiment Ready final_dilution->end_node direct_use Directly Add to Assay pbs->direct_use direct_use->end_node

Workflow for preparing this compound solutions.
Troubleshooting Solubility Issues

This flowchart provides a logical guide to diagnosing and solving common precipitation problems encountered with this compound.

G cluster_problem Problem Identification cluster_causes Potential Causes & Solutions cluster_check Verification problem Problem: Precipitate Forms in Final Aqueous Medium cause1 Cause 1: Stock Concentration Too High? problem->cause1 solution1 Solution: Re-make stock at a lower concentration cause1->solution1 Yes cause2 Cause 2: Solvent Shock from Single Dilution Step? cause1->cause2 No check Is solution now clear? solution1->check solution2 Solution: Use a multi-step (serial) dilution protocol cause2->solution2 Yes cause3 Cause 3: Final Solvent % Too Low to Maintain Solubility? cause2->cause3 No solution2->check solution3 Solution: Slightly increase final DMSO %. (Check cell tolerance first!) cause3->solution3 Yes fail Re-evaluate: Consider alternative solvent system cause3->fail No solution3->check success Success: Proceed with Experiment (and Vehicle Control) check->success Yes check->fail No

Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Optimizing HPLC Separation of Rosavins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) separation of rosavins.

Frequently Asked Questions (FAQs)

Q1: What are rosavins and why are they important?

Rosavins are a group of phenylpropanoid glycosides considered to be the primary active and characteristic components of Rhodiola rosea (Arctic root).[1][2] This group mainly includes rosavin, rosarin, and rosin.[1][3] These compounds are specific to Rhodiola rosea and are often used as markers for the quality and authenticity of its extracts.[1][4] Clinical trials on R. rosea extracts, often standardized to a minimum of 3% rosavins, have shown positive effects on fatigue, depression, and stress.[2][5]

Q2: What are the basic chemical properties of rosavins relevant to HPLC analysis?

Rosavins are cinnamyl alcohol glycosides.[5][6] this compound itself has a molecular formula of C₂₀H₂₈O₁₀ and a molecular weight of approximately 428.4 g/mol .[7] The three main rosavins (this compound, rosin, and rosarin) have similar chemical structures, differing in their sugar moieties.[1][8] Their glycosidic nature makes them polar compounds, which is a key consideration for selecting the appropriate stationary and mobile phases in reversed-phase HPLC.

Q3: What is a typical starting point for an HPLC method for this compound separation?

A common starting point for separating rosavins is reversed-phase HPLC (RP-HPLC) using a C18 column.[3][9] The mobile phase typically consists of a gradient elution using water and acetonitrile, often with an acid modifier like formic acid or phosphoric acid to improve peak shape.[3][10][11] Detection is commonly performed using a UV detector at a wavelength around 249-254 nm.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of rosavins.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Q: Why are my this compound peaks tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue.

  • Cause 1: Secondary Interactions: Basic analytes can interact with acidic residual silanol groups on the surface of the silica-based stationary phase.[12][13] This secondary interaction can delay the elution of some molecules, causing tailing.

  • Solution:

    • Add an Acidic Modifier: Incorporate a small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) into your mobile phase.[12] This suppresses the ionization of the silanol groups, minimizing unwanted interactions.

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where most residual silanols have been deactivated.

  • Cause 2: Column Contamination/Deterioration: Accumulation of contaminants from samples on the column can lead to distorted peaks.[14][15] A void at the column inlet can also cause peak shape issues.

  • Solution:

    • Use a Guard Column: A guard column protects the analytical column from strongly retained or particulate matter.

    • Wash the Column: Implement a robust column washing procedure after each analytical batch. For a C18 column, this can involve flushing with solvents of increasing elution strength (e.g., water, methanol, acetonitrile, isopropanol).

    • Proper Sample Preparation: Ensure samples are fully dissolved and filtered through a 0.45 µm or finer filter before injection.[16]

Q: My peaks are broad, leading to poor resolution. What can I do?

Broad peaks reduce resolution and sensitivity.

  • Cause 1: Large Injection Volume or Incompatible Injection Solvent: Injecting too large a volume of a sample dissolved in a solvent much stronger than the initial mobile phase can cause band broadening.[12][15]

  • Solution:

    • Reduce the injection volume.[12]

    • Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[15]

  • Cause 2: High Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening.[14]

  • Solution:

    • Use tubing with the smallest possible internal diameter and length.

    • Ensure all fittings are properly connected to minimize dead volume.

  • Cause 3: Sub-optimal Flow Rate: The flow rate affects the efficiency of the separation (mass transfer).

  • Solution:

    • Optimize the flow rate. Lowering the flow rate often increases efficiency and resolution, but at the cost of longer run times.[17][18]

Issue 2: Poor Resolution and Co-elution

Q: I cannot separate this compound from rosarin and rosin. How can I improve resolution?

Resolution is a function of column efficiency, selectivity, and retention.

  • Cause 1: Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the closely related this compound structures.

  • Solution:

    • Use a Longer Column: A longer column increases the number of theoretical plates, enhancing resolution.[17][18]

    • Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm in UHPLC or 3.5 µm instead of 5 µm in HPLC) are more efficient and provide better resolution.[19]

  • Cause 2: Sub-optimal Mobile Phase Composition (Selectivity): The mobile phase composition directly influences the selectivity (α), which is the separation factor between two peaks.

  • Solution:

    • Optimize the Gradient: A shallower gradient (a slower increase in the organic solvent percentage) typically improves the resolution of closely eluting compounds.[17][20][21] Experiment with linear, multi-step, or curved gradients.[22]

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may improve separation.

  • Cause 3: Sub-optimal Temperature: Temperature affects mobile phase viscosity, analyte diffusivity, and the thermodynamics of the separation.[23]

  • Solution:

    • Increase Column Temperature: Higher temperatures (e.g., 30-60°C) decrease mobile phase viscosity, which can lead to sharper peaks and better efficiency.[23][24] However, it can also alter selectivity and may not always improve resolution for all peak pairs.[25][26]

    • Maintain Consistent Temperature: Unstable temperatures lead to retention time shifts and poor reproducibility.[24][26] Always use a column oven.

Issue 3: Inconsistent Retention Times

Q: Why are my this compound retention times shifting between runs?

  • Cause 1: Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially pH, can cause significant shifts in retention times.

  • Solution:

    • Prepare mobile phases accurately and consistently. Always use a pH meter if buffering is required.

    • Prepare fresh mobile phase daily and degas it thoroughly to prevent bubble formation.[15]

  • Cause 2: Fluctuating Column Temperature: As mentioned, temperature is a critical parameter.

  • Solution:

    • Use a reliable column oven and allow the column to fully equilibrate to the set temperature before starting a sequence.[24]

  • Cause 3: Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or high-temperature conditions, leading to changes in retention.

  • Solution:

    • Monitor column performance (pressure, peak shape, retention) over time. Replace the column when performance degrades significantly.

Experimental Protocols & Parameter Optimization

General HPLC Protocol for this compound Analysis

This protocol provides a starting point for method development. Optimization is necessary based on your specific instrument, column, and sample matrix.

  • Sample Preparation:

    • Accurately weigh a portion of the ground Rhodiola rosea root or extract.

    • Extract the sample with an appropriate solvent, such as 70-75% methanol or ethanol, often using sonication for 30-90 minutes.[10][27]

    • Centrifuge the extract to pelletize solid matter.

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[16]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and DAD/UV detector.

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Column Temperature: 30°C.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: 250 nm.

    • Injection Volume: 10 µL.[10]

  • Gradient Elution Program (Example):

    • An example gradient starts at a low percentage of acetonitrile (e.g., 10%) and gradually increases to elute the more hydrophobic compounds.[10]

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.09010
20.05050
25.01090
30.01090
30.19010
35.09010
Parameter Optimization Summary

The following table summarizes the effects of key HPLC parameters on this compound separation.

ParameterActionPrimary EffectPotential Outcome for this compound Separation
Mobile Phase Adjust Gradient Slope Selectivity, RetentionA shallower gradient generally improves resolution of this compound, rosin, and rosarin.[17]
Change Organic Solvent SelectivitySwitching from acetonitrile to methanol can alter elution order and may resolve co-eluting peaks.
Adjust pH (Acid Modifier) Peak Shape, RetentionAdding 0.1% formic or phosphoric acid suppresses silanol interactions, leading to sharper, more symmetrical peaks.[12]
Column Decrease Particle Size EfficiencyUsing a column with smaller particles (e.g., 3.5 µm or 1.8 µm) significantly increases peak efficiency and resolution.[19]
Increase Column Length EfficiencyA longer column provides more theoretical plates, improving the separation of closely related compounds.[18]
Change Stationary Phase SelectivityIf C18 fails, trying a different phase (e.g., Phenyl-Hexyl, C8) can provide a different selectivity.
Temperature Increase Temperature Efficiency, RetentionHigher temperatures (e.g., 40-60°C) reduce viscosity, often resulting in sharper peaks and shorter run times.[9][24] Selectivity may change.[25]
Flow Rate Decrease Flow Rate Efficiency, RetentionA lower flow rate can increase efficiency and resolution but will also increase the analysis time.[18]

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting_Workflow start_node Problem Observed (e.g., Poor Peak Shape, Low Resolution) d1 Affects all peaks? start_node->d1 decision_node decision_node process_node process_node solution_node solution_node p1 Check System: - Leaks? - Pump pressure stable? - Dead volume? d1->p1 Yes d2 Problem Type? d1->d2 No, specific peaks p2 Check Mobile Phase: - Prepared correctly? - Degassed? p1->p2 s1 Fix System Issues p1->s1 s2 Remake Mobile Phase p2->s2 p3 Tailing Peak: - Check mobile phase pH - Silanol interactions? d2->p3 Peak Shape p4 Poor Resolution: - Check gradient - Temperature? - Column efficiency? d2->p4 Resolution p5 Retention Shift: - Check temperature - Mobile phase prep? - Column equilibration? d2->p5 Retention Time s3 Add Acid Modifier Use End-Capped Column p3->s3 s4 Optimize Gradient Adjust Temperature Use More Efficient Column p4->s4 s5 Ensure Temp Stability Standardize MP Prep Increase Equil. Time p5->s5

Caption: A workflow for troubleshooting common HPLC issues.

Key Parameters for Optimizing this compound Separation

HPLC_Parameter_Relationships goal Optimal this compound Separation (Rs > 1.5, Good Peak Shape) efficiency Efficiency (N) efficiency->goal selectivity Selectivity (α) selectivity->goal retention Retention (k) retention->goal peak_shape Peak Shape peak_shape->goal column Column Parameters - Length - Particle Size - Stationary Phase column->efficiency Strongly affects column->selectivity column->retention mobile_phase Mobile Phase - Organic Solvent Type - Gradient Slope - pH / Modifier mobile_phase->selectivity Strongly affects mobile_phase->retention mobile_phase->peak_shape conditions Operating Conditions - Temperature - Flow Rate conditions->efficiency conditions->retention conditions->peak_shape

Caption: Key parameters influencing HPLC separation quality.

References

Enhancing Rosavin Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Rosavin, ensuring its stability in various solvent systems is paramount for reliable experimental outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound, a cinnamyl alcohol glycoside, is soluble in several organic solvents. For laboratory use, the most common and effective solvents are:

  • Methanol: Readily dissolves this compound.

  • Ethanol: Another effective solvent for preparing this compound solutions.

  • Dimethyl Sulfoxide (DMSO): Offers high solubility for this compound.

Q2: What are the primary factors that affect this compound stability in solution?

The stability of this compound in solution is influenced by several key factors:

  • pH: this compound is a glycoside and is susceptible to hydrolysis under acidic conditions, leading to the cleavage of the glycosidic bond.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[1]

  • Light: Exposure to light, particularly UV radiation, can contribute to the degradation of this compound.

Q3: How should this compound solutions be properly stored to ensure stability?

To maximize the stability of this compound solutions, it is crucial to adhere to the following storage guidelines:

  • Short-term storage (up to 24 hours): Solutions can be stored at room temperature, protected from direct light.

  • Medium-term storage (days to weeks): For storage beyond 24 hours, it is recommended to keep solutions at 2-8°C and protected from light.

  • Long-term storage (months): For long-term preservation, aliquoting the solution into smaller volumes and storing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.

Q4: I've observed a color change in my this compound solution. What does this indicate?

A change in the color of a this compound solution can be an indicator of degradation. The appearance of a yellow or brownish hue may suggest the formation of degradation products. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the solution if a color change is observed.

Troubleshooting Guide

Issue 1: this compound Precipitation in Solution

Problem: this compound precipitates out of the solution, either immediately after preparation or during storage.

Possible Causes:

  • Solvent Choice: The solvent may not be suitable for the desired concentration.

  • Low Temperature: Storage at low temperatures can decrease the solubility of this compound, leading to precipitation.

  • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.

  • pH Shift: A change in the pH of the solution can affect the solubility of this compound.

Solutions:

  • Solvent Optimization:

    • Ensure the chosen solvent (e.g., ethanol, methanol, DMSO) is appropriate for the intended concentration.

    • Consider using a co-solvent system to enhance solubility.

  • Temperature Control:

    • If precipitation occurs upon cooling, gently warm the solution to redissolve the this compound. Store at a slightly higher, yet safe, temperature if possible.

    • For refrigerated or frozen samples, allow the solution to equilibrate to room temperature before use and vortex to ensure homogeneity.

  • Prevent Evaporation:

    • Use tightly sealed vials or containers for storage.

    • For long-term storage, consider sealing vials with parafilm.

  • pH Management:

    • Buffer the solution to a pH where this compound is most stable and soluble. Neutral to slightly acidic pH is generally preferred over strongly acidic conditions.

Issue 2: this compound Degradation

Problem: Analytical tests (e.g., HPLC) show a decrease in this compound concentration over time, indicating degradation.

Possible Causes:

  • Hydrolysis: Exposure to acidic conditions can cause the breakdown of the glycosidic bond.

  • Thermal Degradation: Storage at elevated temperatures accelerates degradation.[1]

  • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of the molecule.

Solutions:

  • pH Control:

    • Avoid strongly acidic conditions. Prepare solutions in neutral or mildly acidic buffered systems if compatible with the experimental design.

  • Temperature Management:

    • Store stock solutions and working solutions at recommended low temperatures (refrigerated or frozen).

    • Minimize the time solutions are kept at room temperature during experiments.

  • Light Protection:

    • Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light.

    • Conduct experimental procedures under subdued lighting conditions whenever possible.

Quantitative Stability Data

The stability of this compound is highly dependent on the solvent system and storage conditions. The following tables summarize the available quantitative data to guide researchers in maintaining the integrity of their this compound solutions.

Table 1: this compound Stability in Different Solvents under Various Conditions

SolventTemperatureLight ConditionDurationRemaining this compound (%)Reference
Ethanol 40°C-15 minutesData not available
60°C-15 minutesData not available
80°C-15 minutesGradual degradation[2]
Methanol Room TempDark72 hoursStable[3]
DMSO -20°C-1 monthStable
-80°C-1 yearStable

Table 2: Effect of pH on Glycoside Stability (General)

pHConditionStability Effect
< 3 AcidicProne to hydrolysis
3 - 6 Mildly AcidicGenerally more stable
7 NeutralRelatively stable
> 8 AlkalineMay be susceptible to degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) in a controlled oven for a specified period.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the sample using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect the formation of any degradation products.

Protocol 2: HPLC Method for Quantification of this compound

This is a general HPLC method that can be adapted for the quantification of this compound in stability studies.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid).

    • Example Gradient: Start with 10-20% acetonitrile, increasing to 80-90% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

Visualizations

This compound Degradation Workflow

The following diagram illustrates a logical workflow for investigating this compound degradation.

This compound Degradation Investigation Workflow A Prepare this compound Solution B Expose to Stress Condition (pH, Temp, Light) A->B C Collect Samples at Time Points B->C D HPLC Analysis C->D E Quantify this compound Peak D->E F Identify Degradation Products D->F G Determine Degradation Rate E->G This compound's Neuroprotective Effect via HIF-1α Pathway This compound This compound VHL VHL Protein This compound->VHL inhibits HIF1a HIF-1α VHL->HIF1a promotes degradation of Degradation Degradation HIF1a->Degradation Nucleus Nuclear Translocation HIF1a->Nucleus VEGF_EPO VEGF & EPO Expression Nucleus->VEGF_EPO upregulates Neuroprotection Neuroprotection VEGF_EPO->Neuroprotection This compound's Antioxidant Effect via Nrf2 Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates Nrf2 Nrf2 PI3K_Akt->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1, GCL) ARE->AntioxidantEnzymes promotes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

References

Methods to increase the yield of Rosavin during chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rosavin Chemical Synthesis

Welcome to the technical support center for the chemical synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on increasing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common chemical synthesis routes for this compound?

A1: The chemical synthesis of this compound, a cinnamyl alcohol glycoside, typically involves the strategic coupling of cinnamyl alcohol with a protected disaccharide (arabinose linked to glucose) or a sequential glycosylation approach. Recent methods have focused on using readily available and cost-effective starting materials such as glucose, arabinopyranose, and cinnamyl alcohol.[1][2] An 8-step synthesis has been reported to produce this compound in high yield, emphasizing the selective protection of the glucose 6-OH group as a critical step.[3]

Q2: What is the most critical step in this compound synthesis that affects the overall yield?

A2: The formation of the glycosidic bonds is the most challenging and critical part of the synthesis. The efficiency and stereoselectivity of the glycosylation reactions directly impact the yield and purity of the final product. Key challenges include:

  • Stereocontrol: Achieving the correct stereochemistry (α- and β-linkages) at the anomeric centers of both sugar units.

  • Regioselectivity: Ensuring the arabinose molecule correctly links to the 6-hydroxyl group of the glucose molecule.

  • Protecting Group Strategy: The choice of protecting groups for the hydroxyls on the sugar moieties is crucial to prevent side reactions and direct the glycosylation to the desired positions.[4][5][6]

Q3: What factors generally influence the yield of glycosylation reactions?

A3: The yield and stereochemical outcome of glycosylation are highly dependent on several factors:

  • The nature of the glycosyl donor (the activated sugar) and the glycosyl acceptor (the alcohol, in this case, cinnamyl alcohol or a protected glucose derivative).

  • The choice of promoter or catalyst (often a Lewis acid).

  • The solvent system used, as it can influence the reactivity and solubility of the reactants.

  • The reaction temperature and time.

  • The protecting groups on both the donor and acceptor molecules, which affect reactivity and can participate in the reaction to influence stereoselectivity.[4][6][7]

Q4: Are there biosynthetic or chemoenzymatic methods for producing this compound?

A4: Yes, there is significant research into biosynthetic and chemoenzymatic approaches. Biosynthesis in engineered E. coli has been used to produce this compound analogues.[8] Chemoenzymatic methods, which use enzymes for specific steps like glycosylation, can offer high selectivity under mild conditions. For instance, immobilized glycosyltransferases have been used to convert cinnamyl alcohol into its glucoside, rosin, with a high conversion rate.[9] While biosynthesis is often seen as a more sustainable alternative, current methods may produce analogues rather than this compound itself, or the key enzymes for the final step are still under investigation.[2]

Troubleshooting Guide for this compound Synthesis

This guide addresses specific problems you may encounter during the chemical synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Overall Yield 1. Inefficient glycosylation steps.[10]2. Loss of material during purification.[11]3. Decomposition of starting materials or intermediates.[11]4. Suboptimal reaction conditions (temperature, concentration, time).1. Optimize the glycosylation reaction: screen different glycosyl donors, promoters, and solvents. Consider using a participating protecting group at the C-2 position of the sugars to enhance stereoselectivity.[4][6]2. For purification, consider using macroporous adsorption resins which have shown good recovery for this compound.[1][12]3. Ensure all starting materials and solvents are pure and dry. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).4. Systematically vary one parameter at a time (e.g., temperature in 5°C increments) to find the optimal conditions.
Formation of Multiple Products (Low Selectivity) 1. Incorrect stereochemistry during glycosylation (formation of α and β anomers).2. Non-regioselective glycosylation on the glucose unit.3. Incomplete or incorrect application of protecting groups.1. Use a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the sugar donor to favor the formation of 1,2-trans-glycosides.[6]2. Ensure the 6-OH of the glucose moiety is selectively deprotected before the second glycosylation step. A robust protecting group strategy is essential.[3]3. Review your protecting group strategy. Ensure protection is complete before glycosylation and that deprotection is selective.
Reaction Fails to Proceed or Stalls 1. Impure or wet reagents and solvents.2. Deactivated promoter/catalyst.3. Low reactivity of the glycosyl donor or acceptor.1. Use freshly distilled, dry solvents and high-purity reagents. Flame-dry glassware before use.[11]2. Use a fresh batch of the promoter. Some Lewis acids are sensitive to moisture.3. Increase the reactivity of the glycosyl donor by choosing a better leaving group at the anomeric position. For the acceptor, ensure the target hydroxyl group is sterically accessible.
Difficulty in Purifying the Final Product 1. Co-elution of stereoisomers or closely related byproducts.2. Irreversible adsorption on silica gel.1. Use a multi-step purification approach. Start with column chromatography on macroporous resin followed by silica gel chromatography or preparative HPLC.[1][13]2. If the compound is sensitive to the acidity of silica gel, consider using deactivated silica or an alternative stationary phase like alumina.

Quantitative Data Summary

Several synthesis strategies for this compound and related glycosides have been reported. The overall yield is highly dependent on the complexity of the route and the efficiency of the glycosylation steps.

Synthesis StrategyNumber of StepsReported Overall YieldKey Features & RemarksReference
Chemical Synthesis715.92%Low cost, mild conditions, and simple operation.[5]
Chemical Synthesis8High Yield (not quantified)Uses β-D-pentaacetylglucose and 1-hydroxy-2,3,4-triacetylarabinose. Emphasizes selective protection of glucose 6-OH.[3]
Chemical Synthesis9High Yield (not quantified)Low production cost, cheap raw materials, high safety.[5]
Chemoenzymatic Synthesis (for Rosin)2 (immobilized enzymes)97.5% (Conversion Rate)Converts cinnamyl alcohol to rosin. Highly efficient but does not produce this compound directly.[9]
Biosynthesis (for this compound Analogue)N/A782.0 mg/L (titer)Produces a this compound analogue in E. coli.[8]

Experimental Protocols

The following is a representative, generalized protocol for the chemical synthesis of this compound. Note: This protocol is illustrative and requires optimization for specific laboratory conditions and reagents.

Objective: Synthesize this compound via sequential glycosylation starting from protected monosaccharides and cinnamyl alcohol.

Step 1: Preparation of Glycosyl Donors (Protected Sugars)

  • Methodology: Commercially available D-glucose and L-arabinose are per-acetylated using acetic anhydride and a catalyst (e.g., pyridine or iodine). The per-acetylated sugars are then converted to glycosyl bromides (anomeric position) using HBr in acetic acid. These acetylated glycosyl bromides serve as the glycosyl donors. The use of acetyl groups at the C-2 position will help direct the formation of the desired 1,2-trans glycosidic bonds.[6]

Step 2: First Glycosylation - Synthesis of Rosin Intermediate

  • Reactants: Cinnamyl alcohol (glycosyl acceptor) and the prepared acetobromo-α-D-glucose (glycosyl donor).

  • Procedure:

    • Dissolve cinnamyl alcohol in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add a promoter, such as silver triflate or mercury(II) cyanide.

    • Cool the mixture (e.g., to 0°C or -20°C).

    • Slowly add a solution of acetobromo-α-D-glucose in the same solvent.

    • Allow the reaction to warm to room temperature and stir until TLC analysis shows consumption of the starting material.

    • Quench the reaction, filter, and wash the organic layer.

    • Purify the resulting protected rosin intermediate by column chromatography.

Step 3: Selective Deprotection of the Rosin Intermediate

  • Methodology: The key challenge is to selectively remove the acetyl protecting group at the C-6 position of the glucose moiety to prepare it for the next glycosylation. This can be a multi-step process involving protection of other hydroxyls, de-acetylation, and then selective deprotection of the C-6 position, or by using enzymatic deacetylation which can offer high regioselectivity. A more direct chemical synthesis might involve a different protecting group strategy from the start, for example, using a silyl ether to protect the C-6 hydroxyl, which can be selectively removed later.[3]

Step 4: Second Glycosylation - Formation of Protected this compound

  • Reactants: The selectively deprotected rosin intermediate (glycosyl acceptor) and acetobromo-α-L-arabinopyranose (glycosyl donor).

  • Procedure:

    • Follow a similar glycosylation procedure as in Step 2, using the rosin intermediate as the acceptor.

    • The reaction conditions (promoter, solvent, temperature) must be optimized to maximize the yield of the disaccharide linkage.

    • Purify the fully protected this compound product by column chromatography.

Step 5: Global Deprotection

  • Methodology: Remove all remaining acetyl protecting groups to yield the final this compound product. This is typically achieved using Zemplén deacetylation (catalytic sodium methoxide in methanol).

  • Procedure:

    • Dissolve the protected this compound in dry methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Monitor the reaction by TLC.

    • Once complete, neutralize the reaction with an acidic resin, filter, and concentrate the solution.

    • Purify the final this compound product using column chromatography on silica gel or macroporous resin to yield the pure compound.[12]

Visualizations

Rosavin_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_glycosylation Glycosylation Steps Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL CinnamoylCoA Cinnamoyl-CoA CinnamicAcid->CinnamoylCoA 4CL Cinnamaldehyde Cinnamaldehyde CinnamoylCoA->Cinnamaldehyde CCR CinnamylAlcohol Cinnamyl Alcohol Cinnamaldehyde->CinnamylAlcohol CAD Rosin Rosin (Cinnamyl Alcohol Glucoside) CinnamylAlcohol->Rosin This compound This compound Rosin->this compound Glucose UDP-Glucose Glucose->Rosin Arabinose UDP-Arabinose Arabinose->this compound

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Synthesis_Optimization_Workflow Start Define Synthesis Goal (Target Yield > X%) Design Design Initial Synthesis Route - Select Donors/Acceptors - Choose Protecting Groups - Select Promoter/Solvent Start->Design Experiment Perform Small-Scale Test Reaction Design->Experiment Analysis Analyze Outcome (TLC, LC-MS, NMR) - Yield - Purity - Byproducts Experiment->Analysis Decision Yield Acceptable? Analysis->Decision Troubleshoot Troubleshoot & Optimize (Refer to Guide) Decision->Troubleshoot No End Scale-Up Synthesis Decision->End  Yes Param Modify ONE Parameter: - Temperature - Reagent Stoichiometry - Reaction Time - Solvent Troubleshoot->Param Param->Experiment

Caption: Workflow for optimizing chemical synthesis yield.

References

Addressing matrix effects in the analysis of Rosavin in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the quantitative analysis of Rosavin in plasma samples, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound in plasma?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). In plasma, this includes proteins, lipids (especially phospholipids), salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This interference can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantitative results.[4]

Q2: What makes plasma a particularly challenging matrix for LC-MS/MS analysis?

A2: Plasma is one of the most complex biological matrices.[5] Its high concentration of proteins and phospholipids is the primary cause of matrix effects in LC-MS/MS analysis.[6] Phospholipids, in particular, are known to co-elute with many analytes and cause significant ion suppression, especially with electrospray ionization (ESI), which is commonly used for this compound analysis.[6][7] Inadequate removal of these components during sample preparation is a major source of analytical variability and inaccuracy.

Q3: What are the recommended analytical techniques for quantifying this compound in plasma?

A3: Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection or, more commonly, tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in plasma.[8][9][10] UPLC-MS/MS offers high sensitivity and selectivity through Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions for the analyte and internal standard.[8]

  • This compound MRM Transition: m/z 427.2 → 293.1[8]

Q4: How do I choose an appropriate internal standard (IS) for this compound analysis?

A4: An ideal internal standard should mimic the chemical and physical properties of the analyte to compensate for variability during sample preparation and analysis.[2]

  • Stable Isotope-Labeled (SIL) this compound: This is the gold standard. A SIL-IS has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to this compound, allowing it to effectively correct for matrix effects.[2] However, SIL standards can be expensive and are not always commercially available.

  • Structural Analogs: If a SIL-IS is unavailable, a structural analog can be used. For this compound analysis, compounds like Rutin and Salidroside have been successfully employed as internal standards in published methods.[8][10] It is critical to validate that the chosen analog does not suffer from different matrix effects than this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound in plasma.

Problem: Poor Peak Shape, Low Signal Intensity, or High Signal Variability

This is often a direct result of significant matrix effects, particularly ion suppression from co-eluting phospholipids.

start Start: Poor Peak Shape / Low or Variable Signal check_is 1. Review Internal Standard (IS) Performance start->check_is is_ok IS Response Stable? check_is->is_ok improve_cleanup 2. Improve Sample Cleanup is_ok->improve_cleanup Yes method_dev Complex Matrix Issue: Re-evaluate Extraction Method is_ok->method_dev No ppt Currently using PPT? improve_cleanup->ppt optimize_chrom 3. Optimize Chromatography ppt->optimize_chrom No (Using LLE/SPE) switch_lle_spe Switch to LLE or SPE (See Protocols) ppt->switch_lle_spe Yes gradient Modify Gradient to Separate Analyte from Interferences optimize_chrom->gradient column Consider Alternative Column Chemistry (e.g., F5, HSS T3) optimize_chrom->column switch_lle_spe->optimize_chrom optimize_ppt Optimize PPT: - Increase solvent ratio (e.g., >3:1) - Use ACN instead of MeOH - Dilute supernatant post-extraction optimize_ppt->optimize_chrom end End: Method Optimized gradient->end column->end

Caption: Troubleshooting workflow for matrix effects.

1. Enhance Sample Preparation and Cleanup

Improving sample preparation is the most effective way to combat matrix effects.[6] The goal is to selectively remove interfering components like phospholipids while efficiently recovering this compound.

cluster_0 Sample Preparation Techniques cluster_1 Plasma Sample ppt Protein Precipitation (PPT) + Fast and Simple + Low Cost - Non-selective - High Matrix Effects lle Liquid-Liquid Extraction (LLE) + More Selective than PPT + Removes Phospholipids - Labor Intensive - Requires Solvent Optimization spe Solid-Phase Extraction (SPE) + Highly Selective + Excellent Cleanup + Amenable to Automation - Higher Cost - Method Development Required plasma Plasma Sample (this compound + Proteins + Lipids) plasma->ppt Add Organic Solvent plasma->lle Add Immiscible Solvent plasma->spe Load onto Cartridge

Caption: Comparison of sample preparation methods.

Method Typical Recovery Matrix Effect Level Recommendation
Protein Precipitation (PPT) 92-95%[10]HighQuick screening; requires optimization (e.g., dilution) for quantitative work.[6][11]
Liquid-Liquid Extraction (LLE) ~60% (can be optimized)[12]ModerateGood alternative to PPT for cleaner extracts.[6]
Solid-Phase Extraction (SPE) >90%[13]LowRecommended for robust, sensitive assays. Provides the cleanest extracts.[5][14]

2. Optimize Chromatographic Conditions

If sample cleanup is insufficient, chromatographic separation can be optimized to resolve this compound from co-eluting matrix components.[1]

  • Adjust Gradient: Employ a shallower gradient around the elution time of this compound to increase separation from interfering peaks.

  • Change Stationary Phase: Use a different column chemistry. Phenyl-hexyl or pentafluorophenyl (F5) phases can offer different selectivity for phospholipids compared to standard C18 columns. An HSS T3 column has also been shown to be effective.[8]

3. Dilute the Sample Extract

A simple and often effective strategy is to dilute the final extract before injection.[3] This reduces the concentration of all components, including matrix interferences. If the assay has sufficient sensitivity, a 10-fold or greater dilution can significantly reduce ion suppression.[11]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a rapid but non-selective method suitable for initial screening.

  • Preparation: Aliquot 100 µL of plasma sample into a microcentrifuge tube. Add 10 µL of internal standard (e.g., Rutin in methanol).[10]

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio is recommended for efficient protein removal).[15] Acetonitrile is generally more effective than methanol.[15]

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.

  • (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase to increase concentration and improve peak shape.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers better selectivity and cleaner extracts than PPT.

  • Preparation: To 500 µL of plasma sample, add the internal standard.

  • pH Adjustment (Optional): Add 100 µL of 0.1 M hydrochloric acid to acidify the sample, which can improve extraction efficiency for some analytes.[16]

  • Extraction: Add 4 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[16][17]

  • Vortex & Centrifuge: Vortex for 2-5 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer & Evaporation: Transfer the organic (top) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100-200 µL of mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides the most effective cleanup and is recommended for sensitive and robust methods. A mixed-mode or reverse-phase polymeric sorbent (e.g., Waters Oasis HLB) is a good starting point.[13]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the plasma sample (pre-treated with 4% phosphoric acid if using a mixed-mode cation exchange sorbent).

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove salts and polar interferences. A second wash with a stronger solvent (e.g., 1 mL of 20-40% methanol) can remove less polar interferences like phospholipids.

  • Elution: Elute this compound with a small volume (e.g., 2 x 500 µL) of a strong organic solvent, such as methanol or acetonitrile, potentially containing a small amount of acid or base (e.g., 0.1% formic acid) to ensure complete elution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

Table 1: Stability of this compound in Rat Plasma (n=3)[18]

Data adapted from a study assessing stability under various storage conditions.

Storage ConditionNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Relative Error (%)
Room Temp (12 h) 2017.3 ± 0.613.5
10090.6 ± 1.59.4
800775.6 ± 7.43.1
Autosampler (4°C, 24 h) 2018.2 ± 0.99.0
10094.5 ± 2.15.5
800789.1 ± 11.31.4
Freeze-Thaw (3 cycles) 2019.1 ± 1.14.5
10096.8 ± 3.43.2
800804.5 ± 15.2-0.6
Table 2: Comparison of LLE and Supported Liquid Extraction (SLE) for a Model Compound[12]

Data for Rosuvastatin, demonstrating the superior performance of modern extraction techniques over traditional LLE.

ParameterLiquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)
Extraction Recovery 60%96.3%
Absolute Matrix Effect -36.7% (Suppression)12.7% (Enhancement)
Precision (RSD at 0.3 ng/mL) 13.6%11.9%

References

Technical Support Center: Large-Scale Purification of Rosavin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale purification of Rosavin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the extraction and purification of this compound from Rhodiola rosea.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the large-scale purification of this compound?

A1: The primary challenges in large-scale this compound purification include:

  • Low Concentration in Raw Material: Rhodiola rosea typically contains a low concentration of this compound, necessitating the processing of large amounts of plant material. The content of this compound can vary significantly depending on the plant's origin, age, and harvest time.[1][2]

  • Complex Phytochemical Profile: The crude extract of Rhodiola rosea is a complex mixture of compounds with similar polarities to this compound, such as rosarin and rosin, making separation difficult.[3][4]

  • Degradation of Target Compound: this compound can be sensitive to heat and pH, leading to degradation if extraction and purification conditions are not carefully controlled.[5][6][7][8]

  • Irreversible Adsorption: During chromatographic purification, this compound can irreversibly adsorb to the stationary phase, leading to significant yield loss.[3]

  • Scalability of Purification Methods: Many lab-scale purification techniques are not economically or practically scalable for industrial production.[9]

Q2: Which extraction method provides the highest yield of this compound?

A2: The choice of extraction method significantly impacts the yield of this compound. While traditional solvent extraction with ethanol (around 70%) is common, advanced methods like microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) can offer higher efficiency and reduced solvent consumption.[3] For large-scale operations, a balance between yield, cost, and environmental impact must be considered.

Q3: What is the role of macroporous resin chromatography in this compound purification?

A3: Macroporous resin chromatography is a highly effective and scalable technique for the initial enrichment of this compound from crude extracts.[10] These resins adsorb this compound and related compounds, allowing for the removal of more polar impurities like sugars and salts. The adsorbed compounds are then eluted with a suitable solvent, typically an ethanol-water mixture, resulting in a concentrated and partially purified this compound fraction.[3][10]

Q4: How can I monitor the purity of this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the standard analytical methods for determining the purity and concentration of this compound.[1][11][12] These techniques allow for the separation and quantification of this compound from other related compounds and impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale purification of this compound.

Low this compound Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low yield after initial extraction Incomplete extraction of this compound from the plant material.- Optimize the solvent-to-solid ratio. - Increase extraction time or temperature (monitor for degradation). - Consider using a more efficient extraction method like MAE or SFE.
Degradation of this compound during extraction.- Use a lower extraction temperature. - Control the pH of the extraction solvent. - Minimize exposure to light and oxygen.
Low recovery from macroporous resin column Inappropriate resin selection.- Screen different types of macroporous resins to find one with optimal adsorption and desorption characteristics for this compound.[10]
Suboptimal loading conditions (flow rate, concentration).- Decrease the flow rate during sample loading to ensure sufficient interaction time with the resin.[10] - Adjust the concentration of the loading solution to avoid overloading the column.
Incomplete elution of this compound.- Optimize the composition and volume of the elution solvent (e.g., increase ethanol concentration).[10] - Increase the elution volume or perform multiple elution steps.
Irreversible adsorption of this compound to the resin.- Modify the mobile phase with additives to reduce strong interactions. - Consider a different type of chromatography for the next purification step.[3]
Poor Purity of Final Product
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of impurities with this compound Similar polarity of impurities and this compound.- Optimize the gradient profile in HPLC/flash chromatography to improve separation.[13] - Employ a multi-step purification strategy using different chromatographic techniques (e.g., macroporous resin followed by silica gel or preparative HPLC).[3]
Column overloading.- Reduce the amount of sample loaded onto the column.[14] - Use a column with a larger diameter or higher capacity.
Presence of degradation products Instability of this compound during processing.- Process samples at lower temperatures. - Maintain a neutral or slightly acidic pH. - Use antioxidants during processing if necessary.
HPLC analysis shows peak tailing Secondary interactions between this compound and the stationary phase.- Lower the pH of the mobile phase to suppress silanol interactions.[15] - Add a competing base to the mobile phase.[16] - Use a column with end-capping or a different stationary phase.
Column contamination or degradation.- Flush the column with a strong solvent. - If the problem persists, replace the column.[17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound purification, providing a basis for comparison of different methods.

Table 1: Comparison of this compound Purification Methods

Purification Method Starting Material Purity Achieved Recovery Rate Reference
Macroporous Resin Chromatography (HPD-200)Rhodiola rosea extract11.02% from 0.69%82.46%[10]
Flash Chromatography (Polyamide and Macroporous Resin followed by Silica Gel)Rhodiola rosea extract98.2%60.6%[3]
High-Speed Counter-Current ChromatographyMethanolic extract of R. rosea root97%Not specified[3]

Experimental Protocols

Protocol 1: Large-Scale Enrichment of this compound using Macroporous Resin Chromatography

This protocol describes a general procedure for the enrichment of this compound from a crude Rhodiola rosea extract using HPD-200 macroporous resin.[10]

1. Materials and Equipment:

  • Crude Rhodiola rosea extract (dissolved in water)

  • HPD-200 macroporous resin

  • Chromatography column

  • Peristaltic pump

  • Ethanol (various concentrations)

  • Deionized water

  • HPLC system for analysis

2. Resin Preparation and Column Packing:

  • Soak the HPD-200 resin in ethanol for 24 hours to swell and remove any impurities.

  • Wash the resin thoroughly with deionized water until the eluent is clear.

  • Pack the chromatography column with the prepared resin to the desired bed height (e.g., 30 cm).

  • Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.

3. Sample Loading:

  • Dissolve the crude extract in deionized water to a concentration of approximately 0.24 mg/mL of this compound.

  • Load the sample onto the column at a controlled flow rate of 2 BV/h.

  • Collect the flow-through and wash the column with 4 BV of deionized water to remove unbound impurities.

4. Elution:

  • Perform a stepwise elution with increasing concentrations of ethanol:

    • Elute with 4 BV of 30% ethanol.

    • Elute with 2.5 BV of 40% ethanol.

    • Elute with 3 BV of 60% ethanol (this fraction is expected to be rich in this compound).

  • Collect fractions and analyze each fraction for this compound content using HPLC.

5. Column Regeneration:

  • Wash the column with 5 BV of 95% ethanol to remove any remaining compounds.

  • Wash with 5 BV of deionized water to remove the ethanol.

  • The column is now ready for the next purification cycle.

Visualizations

Experimental Workflows

Rosavin_Purification_Workflow cluster_extraction Extraction cluster_preprocessing Pre-processing cluster_purification Purification cluster_final_product Final Product rhodiola Rhodiola rosea Plant Material extraction Solvent Extraction (e.g., 70% Ethanol) rhodiola->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract macro_resin Macroporous Resin Chromatography crude_extract->macro_resin flash_chrom Flash Chromatography (e.g., Silica Gel) macro_resin->flash_chrom prep_hplc Preparative HPLC flash_chrom->prep_hplc drying Drying prep_hplc->drying pure_this compound High-Purity this compound drying->pure_this compound

Caption: General workflow for the large-scale purification of this compound.

Macroporous_Resin_Chromatography_Workflow start Start resin_prep Resin Preparation (Swell and Wash) start->resin_prep col_packing Column Packing and Equilibration resin_prep->col_packing sample_load Sample Loading (Crude Extract) col_packing->sample_load wash Wash with Water (Remove Impurities) sample_load->wash elution Stepwise Elution (Increasing Ethanol Concentration) wash->elution fraction_collection Fraction Collection elution->fraction_collection col_regen Column Regeneration elution->col_regen hplc_analysis HPLC Analysis of Fractions fraction_collection->hplc_analysis pooling Pool this compound-Rich Fractions hplc_analysis->pooling end End pooling->end col_regen->col_packing Reuse

Caption: Detailed workflow for macroporous resin chromatography.

References

Improving the efficiency of Rosavin extraction from raw plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Rosavin from Rhodiola rosea.

Frequently Asked Questions (FAQs)

Q1: What is the most effective conventional solvent for this compound extraction?

A1: Methanol has been shown to be a more efficient conventional solvent for this compound extraction compared to ethanol. In one study, methanol yielded 3.3% this compound, while ethanol yielded only 1.2%.[1][2] However, for applications in food and cosmetics, ethanol is often preferred due to its lower toxicity.[2]

Q2: What is a more advanced and efficient method for this compound extraction?

A2: Supercritical CO2 extraction with water as a co-solvent has demonstrated higher yields than conventional solvent extraction, reaching up to 4.5% this compound.[1][2] Other advanced methods include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can reduce extraction time and solvent consumption.[3][4][5][6][7][8]

Q3: What are the key parameters to optimize for improving this compound extraction efficiency?

A3: The key parameters to optimize are:

  • Solvent Type and Concentration: The choice of solvent and its concentration significantly impacts yield. For ethanol, a concentration of 70-75% has been found to be optimal.[3]

  • Temperature: Extraction temperature can affect both yield and the stability of this compound. For drying the plant material, temperatures at or below 50°C are recommended to maximize the content of total rosavins.[9][10] For solvent extraction, temperatures around 40-55°C are often used to preserve the active compounds.[11]

  • Extraction Time: The duration of the extraction process should be sufficient to allow for maximum recovery without degrading the target compounds.

  • Particle Size: A smaller particle size (e.g., 40-80 mesh) increases the surface area for solvent interaction and can improve extraction efficiency.

  • Solid-to-Solvent Ratio: This ratio should be optimized to ensure complete wetting of the plant material and efficient extraction.

Q4: How can I purify the extracted this compound?

A4: Macroporous adsorption resins and flash column chromatography are effective methods for purifying this compound from the crude extract.[3] These techniques can significantly increase the purity of this compound, with one study reporting an increase from 3.00% to 68.76% with a high recovery rate.[3]

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[3] Other methods include Thin-Layer Chromatography (TLC) for qualitative screening and Ultra-Performance Liquid Chromatography (UPLC) for rapid analysis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Yield - Inappropriate solvent or solvent concentration.- Suboptimal extraction temperature or time.- Inefficient plant material grinding.- Poor quality of raw plant material.- Switch to a more effective solvent like methanol or supercritical CO2 with a water co-solvent.[1][2]- If using ethanol, optimize the concentration to 70-75%.[3]- Optimize extraction temperature (e.g., 40-55°C for solvent extraction) and time based on the chosen method.[11]- Ensure the plant material is ground to a fine powder (e.g., 40-80 mesh).- Source high-quality Rhodiola rosea raw material, as this compound content can vary.[3]
Degradation of this compound - High drying or extraction temperatures.- Prolonged extraction time.- Dry the plant material at or below 50°C.[9][10]- Use milder extraction temperatures (e.g., 40-55°C).[11]- Reduce the extraction time, especially when using methods like MAE or UAE.[4][6]
Co-extraction of Impurities - Low selectivity of the extraction solvent.- Inadequate purification steps.- Employ more selective extraction methods like supercritical fluid extraction.- Implement a purification step using macroporous adsorption resins or flash column chromatography after the initial extraction.[3]
Inconsistent Results - Variation in raw material.- Lack of standardization in the extraction protocol.- Standardize the source and pre-processing of the Rhodiola rosea material.- Maintain consistent parameters (solvent, temperature, time, particle size, solid-to-solvent ratio) for each extraction.

Data Presentation

Table 1: Comparison of this compound Extraction Yields with Different Solvents

SolventYield (%)Reference(s)
Methanol3.3[1][2]
Ethanol1.2[1][2]
70-75% Ethanol- (969.71 mg/100g)[3]
Supercritical CO2 with Water4.5[1][2]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction
  • Preparation of Plant Material: Dry the Rhodiola rosea roots at a temperature not exceeding 50°C.[9][10] Grind the dried roots to a fine powder (40-80 mesh).

  • Extraction:

    • Macerate the powdered plant material in 70% methanol for 72 hours at room temperature in the dark.

    • Alternatively, use a hydro-alcoholic solution (Ethanol + Water) and perform percolation or Soxhlet extraction at a temperature range of 40°C – 55°C for 4-8 hours.[11]

  • Filtration: Filter the extract through a paper filter to remove solid plant material.

  • Concentration: Concentrate the filtrate under vacuum to remove the solvent.

  • Quantification: Analyze the this compound content in the concentrated extract using HPLC.[3]

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Suspend the powdered plant material in the chosen solvent (e.g., 56% ethanol).[6]

    • Place the suspension in an ultrasonic bath.

    • Apply ultrasound at a specific frequency and power for a set duration (e.g., 55 minutes) and temperature (e.g., 54°C).[6] The application of ultrasound creates cavitation bubbles that disrupt cell walls, enhancing the release of bioactive compounds.[8]

  • Post-Extraction: Follow steps 3-5 from Protocol 1.

Protocol 3: Supercritical Fluid Extraction (SFE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Load the powdered plant material into the extraction vessel of a supercritical fluid extractor.

    • Use supercritical CO2 with water as a co-solvent.[1][2]

    • Set the extraction parameters, for example, a temperature of 80°C and a duration of 5 hours.[1][2]

  • Separation: The extracted components are separated from the supercritical fluid by depressurization.

  • Collection and Quantification: Collect the this compound-rich extract and quantify the this compound content using HPLC.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_post_extraction 3. Post-Extraction cluster_purification 4. Purification cluster_analysis 5. Analysis raw_material Raw Rhodiola rosea Roots drying Drying (<= 50°C) raw_material->drying grinding Grinding (40-80 mesh) drying->grinding solvent_extraction Solvent Extraction (Methanol/Ethanol) grinding->solvent_extraction uae Ultrasound-Assisted Extraction (UAE) grinding->uae sfe Supercritical Fluid Extraction (SFE) grinding->sfe filtration Filtration solvent_extraction->filtration uae->filtration crude_extract Crude Extract sfe->crude_extract concentration Concentration filtration->concentration concentration->crude_extract purification Purification (e.g., Macroporous Resin) crude_extract->purification analysis Quantification (HPLC) crude_extract->analysis Analyze Crude pure_this compound Purified this compound purification->pure_this compound pure_this compound->analysis Analyze Purified

Caption: General workflow for this compound extraction and analysis.

rosavin_analgesic_pathway This compound This compound ht1a 5-HT1A Receptor This compound->ht1a activates no_synthase Nitric Oxide Synthase (NOS) This compound->no_synthase activates analgesia Analgesic Effect ht1a->analgesia no Nitric Oxide (NO) no_synthase->no produces gc Guanylate Cyclase no->gc activates cgmp cGMP gc->cgmp produces k_channel K+ Channels cgmp->k_channel opens hyperpolarization Hyperpolarization k_channel->hyperpolarization hyperpolarization->analgesia contributes to

Caption: this compound's analgesic signaling pathway.

rosavin_anti_inflammatory_pathway This compound This compound mapk MAPK Pathway (ERK, p38, JNK) This compound->mapk inhibits nfkb NF-κB Pathway This compound->nfkb inhibits inflammation Inflammatory Response mapk->inflammation osteoclastogenesis Osteoclastogenesis mapk->osteoclastogenesis nfkb->inflammation nfkb->osteoclastogenesis

Caption: this compound's anti-inflammatory and anti-osteoclastogenic pathways.

References

Validation & Comparative

Unveiling the Anticancer Potential of Rosavin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer effects of Rosavin in xenograft models, supported by available experimental data. We delve into its mechanism of action, present relevant data, and offer detailed experimental protocols to aid in the design of future studies.

This compound, a cinnamyl alcohol glycoside, is one of the primary active compounds found in the medicinal plant Rhodiola rosea. Traditionally used for its adaptogenic properties, recent scientific investigations have highlighted its potential as an anticancer agent.[1] In preclinical studies, this compound has been shown to exert cytotoxic and apoptotic effects, arrest the cell cycle at the G0/G1 phase, and inhibit the migration and invasion of various cancer cells.[1] This guide focuses on the validation of these anticancer effects specifically within in vivo xenograft models, providing a framework for comparative analysis.

Mechanism of Action: Targeting Key Signaling Pathways

This compound's anticancer activity is attributed to its ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The most prominently identified target is the MAPK/ERK pathway, with evidence also pointing towards the inhibition of the mTOR pathway.

The MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.[2][3] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation. This compound has been demonstrated to inhibit the MAPK/ERK pathway, thereby suppressing cancer cell growth.[1][4][5] The proposed mechanism involves the downregulation of the phosphorylation of MEK and ERK, key components of this cascade.[4][5]

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Invasion TranscriptionFactors->Proliferation This compound This compound This compound->MEK Inhibition This compound->ERK Inhibition

Caption: this compound's inhibition of the MAPK/ERK signaling pathway.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is another critical regulator of cell growth, proliferation, and metabolism.[6][7] Studies on Rhodiola rosea extracts, for which this compound is a major constituent, have shown inhibitory effects on the mTOR pathway in cancer cell lines.[8] This suggests that this compound may contribute to the overall anticancer effect of the extract by downregulating mTOR signaling, which in turn can induce autophagy and inhibit cell growth.

Comparative Efficacy of this compound in Xenograft Models

While the mechanisms of action of this compound are increasingly understood, there is a notable scarcity of publicly available, detailed quantitative data from comparative xenograft studies focusing on tumor growth inhibition. Most in vivo research has centered on the anti-angiogenic properties of this compound and Rhodiola rosea extracts.

The following table summarizes the available data on the in vivo anti-angiogenic effects of this compound. It is important to note that anti-angiogenesis is a key component of cancer therapy, as it restricts the tumor's blood supply, thereby inhibiting its growth and potential for metastasis.

Treatment Dosage Animal Model Tumor Cell Line Endpoint Result Reference
This compound8 µ g/day (p.o.)Balb/c miceL-1 SarcomaNeovascularizationSignificant reduction in the number of new blood vessels[9][10]
Control (Vehicle)N/ABalb/c miceL-1 SarcomaNeovascularizationBaseline neovascular response[9][10]

Note: The data presented highlights this compound's potential to inhibit a critical process in tumor development. However, further studies directly comparing this compound with standard chemotherapeutic agents in xenograft models measuring tumor volume and weight are imperative to fully validate its anticancer efficacy.

Experimental Protocols for Xenograft Studies

To facilitate further research into the anticancer effects of this compound, we provide a detailed, generalized protocol for a subcutaneous xenograft model. This protocol is a synthesis of established methodologies.[1][4][5][11][12]

General Workflow for a Subcutaneous Xenograft Study

The following diagram outlines the key steps in a typical subcutaneous xenograft study, from cell culture to data analysis.

Xenograft_Workflow CellCulture 1. Cancer Cell Culture (Exponential Growth Phase) Harvesting 2. Cell Harvesting and Preparation CellCulture->Harvesting Injection 3. Subcutaneous Injection into Immunocompromised Mice Harvesting->Injection TumorGrowth 4. Tumor Growth Monitoring (Calipers) Injection->TumorGrowth Treatment 5. Treatment Initiation (e.g., this compound, Vehicle, Positive Control) TumorGrowth->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight, Health) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis 8. Tumor Excision, Weight Measurement, and Further Analysis (e.g., Histology, Western Blot) Endpoint->Analysis

Caption: A generalized workflow for a subcutaneous xenograft study.

Detailed Methodology

1. Cell Culture and Preparation:

  • Culture your chosen cancer cell line in the appropriate complete medium until they reach 70-80% confluency. It is crucial to use cells in the exponential growth phase.

  • Four hours before harvesting, replace the medium to remove dead cells.

  • Wash the cells with sterile PBS, then detach them using a minimal amount of trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 3-5 minutes.

  • Wash the cell pellet twice with sterile PBS.

  • Resuspend the cells in a suitable volume of serum-free medium or PBS for injection. A common concentration is 3 x 10^6 cells per 100-200 µL.

  • Perform a cell count using a hemocytometer and assess viability with trypan blue staining. Viability should be above 95%.

2. Animal Handling and Cell Implantation:

  • Use immunocompromised mice (e.g., athymic nude or SCID), typically 4-6 weeks old. Allow for a 3-5 day acclimatization period.

  • Anesthetize the mice using an appropriate method (e.g., ketamine/xylazine).

  • Shave and sterilize the injection site (usually the flank) with an ethanol or iodine solution.

  • Gently draw the cell suspension into a 1-cc syringe with a 27- or 30-gauge needle. To prevent cell damage, it is advisable to draw the cells into the syringe without the needle attached, and then attach the needle for injection.

  • Inject the cell suspension subcutaneously into the prepared site.

3. Tumor Growth Monitoring and Treatment:

  • Monitor the mice daily for tumor formation.

  • Once tumors are palpable, measure their dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.

  • When the average tumor volume reaches a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control).

  • Administer the treatments as per the study design (e.g., oral gavage, intraperitoneal injection).

  • Continue to monitor tumor volume, body weight, and the overall health of the mice throughout the study.

4. Study Endpoint and Data Analysis:

  • The study should be terminated when tumors in the control group reach a predetermined maximum size, or if the mice show signs of excessive distress.

  • At the endpoint, euthanize the mice and carefully excise the tumors.

  • Measure the final tumor weight.

  • The tumor tissue can then be processed for further analysis, such as histology (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and molecular analysis (e.g., Western blotting to confirm the inhibition of signaling pathways).

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anticancer properties, primarily through the inhibition of the MAPK/ERK signaling pathway. Its demonstrated anti-angiogenic effects in a xenograft model provide a solid foundation for its further investigation as a potential therapeutic agent.

However, to establish this compound as a viable candidate for clinical development, there is a critical need for comprehensive comparative studies in xenograft models. Future research should focus on:

  • Direct comparison with standard-of-care chemotherapies: Evaluating the efficacy of this compound against established anticancer drugs will provide a clearer picture of its therapeutic potential.

  • Dose-response studies: Determining the optimal therapeutic dose of this compound that maximizes tumor inhibition while minimizing potential toxicity.

  • Combination therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents to potentially enhance treatment efficacy and overcome drug resistance.

By addressing these research gaps, the scientific community can fully elucidate the anticancer effects of this compound and pave the way for its potential translation into clinical practice.

References

Designing Robust Clinical Trials for Rosavin: A Comparative Guide to Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and evaluating clinical trials to assess the efficacy of Rosavin, a key bioactive compound in Rhodiola rosea. We present a comparative analysis of established clinical trial designs, detailed experimental protocols, and a summary of existing clinical data for standardized Rhodiola rosea extracts, which include specified concentrations of this compound. This document aims to equip researchers with the necessary tools to conduct rigorous and reproducible clinical investigations.

Comparative Analysis of Clinical Trial Designs for this compound Efficacy

The selection of an appropriate clinical trial design is paramount to generating high-quality evidence for the efficacy of this compound. The most common and robust designs employed in studies of Rhodiola rosea extracts are randomized, double-blind, placebo-controlled trials. These can be structured as parallel-group or crossover studies.

Table 1: Comparison of Clinical Trial Designs for this compound Evaluation

Trial Design Description Advantages Disadvantages Best Suited For
Randomized, Double-Blind, Placebo-Controlled Parallel-Group Participants are randomly assigned to receive either this compound (or a standardized extract) or a placebo for the entire study duration. Neither the participants nor the investigators know who is in which group.[1][2]- Minimizes bias.- Gold standard for establishing causality.- Can assess the effects of treatment over a longer period.- Requires a larger sample size.- Inter-individual variability can mask treatment effects.Investigating the long-term efficacy and safety of this compound for chronic conditions like stress-related fatigue or depression.[1][3]
Randomized, Double-Blind, Placebo-Controlled Crossover Each participant receives both the this compound treatment and the placebo in a sequential, random order, separated by a "washout" period.[4]- Each participant serves as their own control, reducing the impact of inter-individual variability.- Requires a smaller sample size.- Potential for carryover effects from one treatment period to the next.- Not suitable for conditions that are not stable or have a high likelihood of spontaneous remission.Evaluating the short-term effects of this compound on acute conditions, such as mental performance under stress or fatigue during a specific task.[4]
Active-Comparator (Non-inferiority or Superiority) This compound is compared to an established, effective treatment for the same condition.[5]- Provides information on the relative efficacy of this compound compared to a standard of care.- Can be more ethical than using a placebo if an effective treatment already exists.- Requires a larger sample size to demonstrate non-inferiority.- The choice of the active comparator is critical and can influence the outcome.Determining the therapeutic positioning of this compound in relation to existing treatments for conditions like mild to moderate depression.[5]

Gold-Standard Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Parallel-Group Trial for Stress-Related Fatigue

This protocol outlines a robust methodology for evaluating the efficacy of a standardized Rhodiola rosea extract containing a specified percentage of this compound in treating stress-related fatigue.

1. Study Objective: To assess the efficacy and safety of a standardized Rhodiola rosea extract (containing X% this compound) compared to placebo in reducing symptoms of stress-related fatigue over a 28-day period.[1][2]

2. Study Population:

  • Inclusion Criteria: Males and females aged 20-55 years diagnosed with fatigue syndrome according to established diagnostic criteria (e.g., Swedish National Board of Health and Welfare).[1][2]

  • Exclusion Criteria: Presence of other medical or psychiatric conditions that could explain the fatigue, use of other psychoactive medications or supplements, pregnancy or lactation.[5]

3. Interventions:

  • Investigational Product: Standardized Rhodiola rosea extract (e.g., SHR-5) providing a daily dose of 576 mg, containing a specified concentration of Rosavins.[1][2]

  • Placebo: Identical-looking and tasting tablets containing inactive ingredients.[1][2]

4. Study Design:

  • A 28-day, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]

  • Participants will be randomly assigned in a 1:1 ratio to receive either the Rhodiola rosea extract or the placebo.

5. Outcome Measures:

  • Primary Outcome: Change from baseline in a validated fatigue scale score (e.g., Pines' Burnout Scale) at day 28.[1][2]

  • Secondary Outcomes:

    • Change in attention and cognitive performance (e.g., Conners' Continuous Performance Test II - CCPT II).[1][2]

    • Change in depression scores (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS).[1][2]

    • Change in quality of life (e.g., SF-36 questionnaire).[1][2]

    • Salivary cortisol response to awakening to assess physiological stress markers.[1][2]

    • Adverse event monitoring throughout the study.

6. Statistical Analysis:

  • The primary analysis will be an analysis of covariance (ANCOVA) on the change from baseline in the primary outcome measure, with the baseline score as a covariate and treatment group as the main factor.

  • Secondary outcomes will be analyzed using appropriate statistical methods for continuous and categorical data.

  • An intention-to-treat (ITT) analysis will be performed, including all randomized participants who received at least one dose of the study medication.

Summary of Clinical Efficacy Data for Standardized Rhodiola rosea Extracts

The following table summarizes key findings from clinical trials investigating the efficacy of standardized Rhodiola rosea extracts, which specify their this compound content.

Table 2: Efficacy of Standardized Rhodiola rosea Extract in Human Clinical Trials

Condition Study Design Dosage of Standardized Extract Treatment Duration Key Outcome Measures Results Citation
Stress-Related Fatigue Randomized, double-blind, placebo-controlled, parallel-group576 mg/day (SHR-5)28 daysPines' Burnout Scale, CCPT II, Salivary CortisolSignificant improvement in fatigue and attention; decreased cortisol response to awakening stress compared to placebo.[1][2]
Fatigue during Night Duty Double-blind, crossover170 mg/day (SHR-5)2 weeksFatigue Index (measuring cognitive functions)Statistically significant improvement in mental performance and reduction in fatigue compared to placebo.[4]
Mild to Moderate Depression Randomized, double-blind, placebo-controlled, phase III340 mg/day or 680 mg/day6 weeksHamilton Depression Rating Scale (HAMD)Both doses of R. rosea extract showed significant antidepressant activity compared to placebo, with improvements in overall depression, insomnia, and emotional instability.[6][7]
Major Depressive Disorder Randomized, double-blind, placebo- and active-controlled (Sertraline)340-1360 mg/day12 weeksHamilton Depression Rating Scale (HAMD), Beck Depression Inventory (BDI)R. rosea demonstrated antidepressant effects, though less potent than sertraline. However, it was better tolerated with fewer adverse events.[3][5][8]
Burnout Symptoms Open-label, exploratory400 mg/day12 weeksMaslach Burnout Inventory (MBI), Perceived Stress Questionnaire (PSQ)Clear improvement in various burnout symptoms, with the most significant improvement observed in the first week.[9][10]

Visualizing Methodologies and Pathways

To further clarify the experimental workflow and the underlying biological mechanisms of this compound, the following diagrams are provided.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_intervention Intervention (28 Days) cluster_followup Follow-up Assessment cluster_analysis Data Analysis s1 Potential Participants Screened s2 Informed Consent Obtained s1->s2 s3 Inclusion/Exclusion Criteria Assessed s2->s3 b1 Baseline Data Collection (Fatigue Scales, Cognitive Tests, etc.) s3->b1 r1 Randomized (1:1) b1->r1 i1 Group A: Standardized this compound Extract r1->i1 i2 Group B: Placebo r1->i2 f1 Day 28: Data Collection (Primary & Secondary Outcomes) i1->f1 i2->f1 a1 Statistical Analysis (ITT Population) f1->a1 a2 Efficacy & Safety Evaluation a1->a2

Caption: Proposed workflow for a randomized, placebo-controlled clinical trial of this compound.

Rosavin_Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_pi3k PI3K/Akt/Nrf2 Pathway This compound This compound mek MEK This compound->mek inhibits p38 p38 This compound->p38 inhibits jnk JNK This compound->jnk inhibits nfkb NF-κB This compound->nfkb inhibits pi3k PI3K This compound->pi3k activates erk ERK mek->erk outcome Anti-inflammatory, Antioxidant, and Neuroprotective Effects erk->outcome p38->outcome jnk->outcome nfkb->outcome akt Akt pi3k->akt nrf2 Nrf2 akt->nrf2 nrf2->outcome

Caption: Proposed signaling pathways modulated by this compound.[11][12]

References

A Comparative Analysis of the Neuroprotective Effects of Rosavin and Other Nootropics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Rosavin, a key active compound in Rhodiola rosea, with other well-known nootropics: Piracetam, Aniracetam, and Lion's Mane (Hericium erinaceus). The following sections present quantitative data from preclinical studies, detail the experimental methodologies used, and illustrate the key signaling pathways involved in their neuroprotective mechanisms.

Quantitative Comparison of Neuroprotective Efficacy

The neuroprotective potential of these compounds has been evaluated across various in vitro and in vivo models. The following table summarizes key quantitative findings from studies assessing their efficacy in mitigating neuronal damage.

NootropicExperimental ModelKey Neuroprotective OutcomeQuantitative Result
This compound Middle Cerebral Artery Occlusion (MCAO) in ratsReduction of cerebral infarct volumeHigh dose (10 mg/kg) almost completely inhibited neuronal apoptosis[1]
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)Inhibition of neuronal apoptosisSignificant inhibition of apoptosis[1]
D-galactose-induced aging in ratsImprovement in antioxidant enzyme activitySignificant increase in SOD, CAT, and GSH-Px activities; significant reduction in MDA levels[2]
Piracetam Permanent MCAO in ratsReduction of brain infarct volume~50% reduction with 250 or 500 mg/kg doses[3][4]
Focal cerebral ischemia in ratsReduction of infarct volume35.77% reduction[5][6]
Thiacloprid-induced neurotoxicity in ratsImprovement in antioxidant statusSignificant increase in GSH levels and significant decrease in MDA levels[7]
Aniracetam MCAO in ratsReduction of infarct percentageSignificant reduction in infarct percentage[8]
Animal modelsIncrease in Brain-Derived Neurotrophic Factor (BDNF)1.5-fold increase in BDNF levels when combined with AMPA[9]
Lion's Mane Ischemia-injury modelReduction of total infarcted volumes22% reduction at 50 mg/kg and 44% reduction at 300 mg/kg[10]
(H. erinaceus)H₂O₂-treated HT22 hippocampal neuronsIncrease in neuronal viabilityDose-dependent increase, with 400 µg/mL restoring viability to near control levels[11][12]
H₂O₂-treated HT22 hippocampal neuronsReduction of Reactive Oxygen Species (ROS)Significant reduction in ROS[11]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these nootropics are mediated by diverse and complex signaling pathways. The diagrams below, generated using the DOT language, illustrate the key molecular mechanisms.

Rosavin_Neuroprotection cluster_nucleus This compound This compound vhl VHL This compound->vhl inhibits pi3k_akt PI3K/Akt This compound->pi3k_akt activates hif1a HIF-1α vhl->hif1a degrades nucleus Nucleus hif1a->nucleus translocates hif1a_n HIF-1α vegf_epo VEGF & EPO (Target Genes) neuroprotection Neuroprotection (Angiogenesis, Anti-apoptosis) vegf_epo->neuroprotection nrf2 Nrf2 pi3k_akt->nrf2 activates antioxidant Antioxidant Response (SOD, CAT) nrf2->antioxidant hif1a_n->vegf_epo upregulates

Caption: this compound's neuroprotective signaling pathway.

Nootropic_Comparison_Pathways cluster_aniracetam Aniracetam cluster_piracetam Piracetam cluster_lions_mane Lion's Mane aniracetam Aniracetam ampa_r AMPA Receptors aniracetam->ampa_r modulates bdnf BDNF Expression ampa_r->bdnf neurogenesis Synaptogenesis & Neuroprotection bdnf->neurogenesis piracetam Piracetam membrane Mitochondrial Membrane Fluidity piracetam->membrane antioxidant Reduces Oxidative Stress piracetam->antioxidant atp ATP Production membrane->atp lions_mane Lion's Mane (Hericenones, Erinacines) ngf NGF Synthesis lions_mane->ngf neurite Neurite Outgrowth & Neuroregeneration ngf->neurite

Caption: Comparative neuroprotective pathways of nootropics.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the quantitative data table.

Middle Cerebral Artery Occlusion (MCAO) Model

This in vivo model is a widely used method to mimic ischemic stroke in rodents and assess the efficacy of neuroprotective agents.

  • Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of a compound by measuring the resulting infarct volume.

  • Animal Model: Typically adult male Sprague-Dawley or Wistar rats (250-300g) are used. Male animals are often preferred to avoid the neuroprotective effects of estrogen[13].

  • Procedure:

    • Anesthesia: The animal is anesthetized, commonly with isoflurane or a ketamine/xylazine mixture.

    • Surgical Preparation: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Occlusion: A nylon monofilament (e.g., 4-0) with a blunted, coated tip is introduced into the ECA stump and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA)[13]. The occlusion is typically maintained for a period of 60 to 120 minutes for transient MCAO, followed by reperfusion, or the filament is left in place for permanent MCAO.

    • Post-operative Care: The animal is allowed to recover with appropriate monitoring of physiological parameters.

  • Outcome Measurement:

    • Infarct Volume Assessment: 24 to 48 hours post-MCAO, the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white[13]. The infarct volume is then calculated using image analysis software.

    • Neurological Deficit Scoring: Behavioral tests are often conducted to assess functional outcomes.

In Vitro Neuronal Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and is frequently used to quantify the neuroprotective effects of compounds against toxins or oxidative stress in cell culture.

  • Objective: To determine the percentage of viable cells in a culture after exposure to a neurotoxic agent, with and without the presence of a neuroprotective compound.

  • Cell Lines: Common neuronal cell lines include SH-SY5Y (human neuroblastoma) and HT22 (mouse hippocampal).

  • Procedure:

    • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are pre-treated with various concentrations of the nootropic compound for a specified duration. Subsequently, a neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), glutamate, or amyloid-beta) is added to induce cell death.

    • MTT Incubation: After the treatment period, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals[14].

    • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[14].

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to control (untreated) cells.

Assessment of Oxidative Stress Markers

This involves quantifying the byproducts of oxidative damage and the activity of antioxidant enzymes in tissue or cell lysates.

  • Objective: To measure the extent of oxidative stress and the antioxidant capacity in response to a neurotoxic insult and treatment with a neuroprotective agent.

  • Sample Preparation: Brain tissue is homogenized in an appropriate buffer.

  • Key Markers and Assays:

    • Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used, where MDA reacts with thiobarbituric acid to produce a colored product that can be measured spectrophotometrically[15].

    • Superoxide Dismutase (SOD) Activity Assay: This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of superoxide radicals.

    • Catalase (CAT) Activity Assay: This assay measures the activity of catalase, an enzyme that decomposes hydrogen peroxide.

    • Glutathione (GSH) Assay: The levels of reduced glutathione, a major intracellular antioxidant, are quantified.

  • Data Analysis: The levels of oxidative stress markers and the activity of antioxidant enzymes in the treated groups are compared to the control and toxin-exposed groups.

Experimental Workflow for Neuroprotective Assessment

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a novel compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation compound Test Compound (e.g., this compound) treatment_vitro Treat with Compound compound->treatment_vitro treatment_vivo Administer Compound compound->treatment_vivo cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) toxicity Induce Neurotoxicity (e.g., H₂O₂, Glutamate) cell_culture->toxicity toxicity->treatment_vitro viability Assess Neuronal Viability (MTT Assay) treatment_vitro->viability oxidative_stress_vitro Measure Oxidative Stress (MDA, ROS, SOD) treatment_vitro->oxidative_stress_vitro animal_model Animal Model of Neurodegeneration (e.g., MCAO in rats) viability->animal_model Promising results lead to animal_model->treatment_vivo behavioral Behavioral Assessment (e.g., Morris Water Maze) treatment_vivo->behavioral histology Histological Analysis (Infarct Volume - TTC Staining) treatment_vivo->histology biochemical Biochemical Analysis (Oxidative Stress Markers) treatment_vivo->biochemical

Caption: A typical experimental workflow for neuroprotection studies.

References

In Vivo Validation of Rosavin's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of Rosavin, a key active constituent of Rhodiola rosea, against established anti-inflammatory agents. The information presented is collated from various preclinical studies, offering a comprehensive overview of its therapeutic potential.

Comparative Efficacy of this compound and Standard Anti-inflammatory Drugs

This compound has demonstrated significant anti-inflammatory effects across multiple in vivo models. To contextualize its potency, this section compares its activity with well-known anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

This compound vs. Dexamethasone in LPS-Induced Acute Lung Injury

A key study directly compared the efficacy of this compound with dexamethasone in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice. This model mimics the inflammatory cascade seen in severe lung inflammation.

Data Summary: Effects on Inflammatory Markers in Lung Tissue [1][2]

Treatment GroupDoseTNF-α Reduction (%)IL-6 Reduction (%)IL-1β Reduction (%)
This compound80 mg/kgSignificantSignificantSignificant
Dexamethasone5 mg/kgSignificantSignificantSignificant

Note: While the study demonstrated significant reductions for both compounds, a direct statistical comparison of the percentage of inhibition between this compound and dexamethasone was not provided. Both were effective in ameliorating lung histopathological changes and reducing inflammatory cell infiltration.

This compound vs. Indomethacin in Carrageenan-Induced Paw Edema

No direct head-to-head studies comparing this compound and indomethacin in the carrageenan-induced paw edema model were identified in the literature search. However, by comparing data from separate studies using this standardized model of acute inflammation, an indirect comparison can be made.

Data Summary: Inhibition of Paw Edema [3][4][5][6][7]

CompoundAnimal ModelDoseMax. Inhibition of Edema (%)Time of Max. Inhibition (hours)
This compoundRatNot specified in direct comparative studiesData not availableData not available
IndomethacinRat10 mg/kg~54-87.3%3-5
IndomethacinRat5 mg/kgSignificant inhibition3-5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo models discussed in this guide.

LPS-Induced Acute Lung Injury in Mice

This model is used to study acute inflammatory responses in the lungs.

  • Animals: Male C57BL/6 mice (6-8 weeks old) are commonly used.

  • Induction of Injury: Mice are anesthetized, and lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg body weight) dissolved in sterile saline is administered via intraperitoneal injection or intratracheal instillation to induce lung injury[2].

  • Treatment: this compound (e.g., 20, 40, 80 mg/kg) or dexamethasone (e.g., 5 mg/kg) is administered, typically intraperitoneally, prior to or shortly after LPS challenge[1][2].

  • Assessment: At a predetermined time point (e.g., 24 hours) after LPS administration, animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels (TNF-α, IL-6, IL-1β). Lung tissue is harvested for histological examination (to assess tissue damage and inflammatory cell infiltration) and for molecular analyses (e.g., Western blot for signaling pathway proteins)[1][2].

Carrageenan-Induced Paw Edema in Rats

This is a classical and highly reproducible model for screening acute anti-inflammatory activity.

  • Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rat[8][9].

  • Treatment: Test compounds, such as indomethacin (e.g., 5-10 mg/kg), are administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection[3][9].

  • Assessment: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group[3][9].

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD).

  • Animals: C57BL/6 mice are a commonly used strain due to their susceptibility to DSS.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for a period of 5-7 days[10][11][12][13].

  • Treatment: this compound can be administered orally (e.g., by gavage) daily during the DSS treatment period.

  • Assessment: Clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding, are monitored daily and scored to calculate a Disease Activity Index (DAI). At the end of the study, mice are euthanized, and the colon is excised. Colon length is measured (shortening is a sign of inflammation), and tissue samples are collected for histological analysis of inflammation and damage, as well as for the measurement of inflammatory markers[10][13].

Signaling Pathways and Experimental Workflow

Visual representations of the molecular mechanisms and experimental processes can aid in understanding the complex biological activities of this compound.

G This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK (p38, JNK, ERK) TLR4->MAPK ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines MAPK->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits

Caption: this compound's anti-inflammatory mechanism.

G In Vivo Anti-inflammatory Validation Workflow cluster_model Inflammation Model cluster_treatment Treatment Groups cluster_assessment Assessment LPS_model LPS-induced ALI Vehicle Vehicle Control LPS_model->Vehicle Rosavin_group This compound LPS_model->Rosavin_group Standard_drug Standard Drug (Dexamethasone/Indomethacin) LPS_model->Standard_drug Carrageenan_model Carrageenan Paw Edema Carrageenan_model->Vehicle Carrageenan_model->Rosavin_group Carrageenan_model->Standard_drug DSS_model DSS-induced Colitis DSS_model->Vehicle DSS_model->Rosavin_group DSS_model->Standard_drug Clinical_signs Clinical Signs (Edema, DAI) Vehicle->Clinical_signs Histology Histopathology Vehicle->Histology Biomarkers Inflammatory Biomarkers (Cytokines, etc.) Vehicle->Biomarkers Rosavin_group->Clinical_signs Rosavin_group->Histology Rosavin_group->Biomarkers Standard_drug->Clinical_signs Standard_drug->Histology Standard_drug->Biomarkers Data_analysis Data Analysis & Comparison Clinical_signs->Data_analysis Histology->Data_analysis Biomarkers->Data_analysis Animal_model Animal Model Selection Animal_model->LPS_model Animal_model->Carrageenan_model Animal_model->DSS_model

Caption: Workflow for in vivo validation.

References

Head-to-head comparison of different Rosavin extraction techniques' efficiency

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of the efficiency of various Rosavin extraction techniques is crucial for researchers, scientists, and drug development professionals seeking to optimize the isolation of this key bioactive compound from Rhodiola rosea. The choice of extraction method significantly impacts the yield, purity, and ultimately the therapeutic efficacy of the final product. This guide provides an objective comparison of common and advanced extraction techniques, supported by experimental data, detailed methodologies, and a visual representation of the general extraction workflow.

Efficiency of this compound Extraction Techniques: A Comparative Analysis

The efficiency of an extraction technique is determined by several factors, including the yield of this compound, the purity of the extract, the consumption of solvents, the required time and energy, and the environmental impact. This section compares conventional methods like maceration and Soxhlet extraction with modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and the use of Natural Deep Eutectic Solvents (NADES).

Extraction Technique Principle This compound Yield/Concentration Advantages Disadvantages Solvent/Conditions
Maceration Soaking the plant material in a solvent for an extended period.[1]Generally lower compared to other methods.[1]Simple, low cost.[1]Time-consuming, large solvent consumption.[1][2]Ethanol/water mixtures.[2][3]
Soxhlet Extraction Continuous extraction with a cycling solvent.[1]High extraction efficiency in a shorter time than maceration.[1]More efficient than maceration.[1]Potential for thermal degradation of heat-sensitive compounds.[1]Ethanol, Methanol.[4]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[5][6]Comparable to maceration for total phenols, but can increase this compound and Rosin yields.[7]Reduced extraction time, lower energy consumption, environmentally friendly.[5][8]May not be as selective.[1]50% aqueous Ethanol or Methanol.[7]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.[9][10]Can provide higher yields in shorter times compared to conventional methods.[10]Fast, efficient, reduced solvent consumption.[9][10]Potential for localized overheating and degradation of compounds.[9]Ethanol, Acetone, Water mixtures.[11]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent.[12][13]4.5% yield of this compound with supercritical CO2 and water at 80°C for 5h.[12][13]High selectivity, clean (no solvent residue), environmentally friendly.[1][14]Requires expensive, specialized equipment.[1]Supercritical CO2 with a modifier like water or methanol.[12][13][15]
Natural Deep Eutectic Solvents (NADES) Extraction Uses a mixture of natural compounds that form a eutectic solvent.[16]This compound concentration reached ~1000 µg/mL in 60 min; another study yielded 12.23 ± 0.21 mg/g.[16][17]Green and sustainable, can be highly efficient.[16]Can be viscous, recovery of the solute can be challenging.Choline chloride and tartaric acid; L-lactic acid and fructose.[16][17]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing extraction techniques. Below are generalized protocols for the key methods discussed.

Maceration
  • Preparation of Plant Material : Dried and powdered Rhodiola rosea roots are used.

  • Extraction : The powdered material is placed in a closed container with the solvent (e.g., a 70% ethanol solution) at a specific solid-to-solvent ratio.

  • Incubation : The mixture is left to stand at room temperature for a prolonged period (e.g., 3-7 days), with occasional agitation.[3][18]

  • Filtration : The mixture is filtered to separate the extract from the solid plant residue.

  • Solvent Evaporation : The solvent is evaporated from the extract, often under reduced pressure, to obtain the crude this compound extract.

Soxhlet Extraction
  • Preparation : Dried and powdered Rhodiola rosea roots are placed in a thimble.

  • Apparatus Setup : The thimble is placed in the main chamber of the Soxhlet extractor, which is then placed on a flask containing the extraction solvent (e.g., ethanol). A condenser is placed on top.[1]

  • Extraction Cycle : The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. When the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is repeated multiple times.[1]

  • Final Steps : After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)
  • Preparation : Dried and powdered Rhodiola rosea roots are mixed with a solvent (e.g., 50% ethanol) in a flask.[7]

  • Ultrasonication : The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

  • Parameter Control : Key parameters such as temperature, time, and ultrasound frequency/power are controlled. For example, extraction can be performed for 1 hour at 25°C.[7]

  • Separation : The extract is separated from the solid residue by filtration or centrifugation.

  • Solvent Removal : The solvent is removed to obtain the final extract.

Microwave-Assisted Extraction (MAE)
  • Preparation : The powdered plant material is mixed with a suitable solvent in a microwave-transparent vessel.

  • Microwave Irradiation : The vessel is placed in a microwave oven and irradiated for a short period (e.g., minutes).[11] Power and temperature are controlled to prevent overheating.[9]

  • Cooling and Filtration : After extraction, the mixture is cooled, and the extract is separated from the solid residue.

  • Solvent Evaporation : The solvent is evaporated to concentrate the extract.

Supercritical Fluid Extraction (SFE)
  • Preparation : Ground Rhodiola rosea roots are packed into an extraction vessel.

  • System Setup : The extraction vessel is placed in a system that allows for the precise control of pressure and temperature.

  • Extraction : Supercritical CO2, often with a co-solvent like water or methanol, is passed through the extraction vessel at specific conditions (e.g., 350 bar and 60°C).[19]

  • Separation : The pressure is reduced in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds (including this compound) to precipitate.

  • Collection : The precipitated extract is collected.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for this compound extraction, highlighting the divergence of the different techniques from a common starting point.

Rosavin_Extraction_Workflow cluster_methods Extraction Techniques start Rhodiola rosea (Dried Roots) prep Grinding/ Powdering start->prep extraction Extraction prep->extraction mac Maceration extraction->mac sox Soxhlet Extraction extraction->sox uae Ultrasound-Assisted Extraction (UAE) extraction->uae mae Microwave-Assisted Extraction (MAE) extraction->mae sfe Supercritical Fluid Extraction (SFE) extraction->sfe nades NADES Extraction extraction->nades separation Filtration/ Centrifugation mac->separation sox->separation uae->separation mae->separation sfe->separation nades->separation concentration Solvent Evaporation separation->concentration purification Purification (e.g., Chromatography) concentration->purification final_product This compound-Rich Extract purification->final_product

Caption: Generalized workflow of this compound extraction from Rhodiola rosea.

References

A Comparative Guide to Analytical Methods for Rosavin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Rosavin, a key bioactive compound in Rhodiola rosea. The selection of an appropriate analytical method is critical for quality control, standardization of extracts, and pharmacokinetic studies. This document presents a cross-validation of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Overview of Analytical Methods

The quantification of this compound in Rhodiola rosea extracts and finished products is essential for ensuring product quality and efficacy. Several chromatographic techniques have been developed and validated for this purpose, each with its own advantages and limitations.

  • High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that is simple, rapid, and cost-effective, making it suitable for the simultaneous screening of multiple samples.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): A widely used and robust technique that offers good separation and quantification capabilities.[4][5][6][7][8] It is often the standard method for quality control of herbal products.[9]

  • Ultra-Performance Liquid Chromatography (UPLC) and UPLC-Tandem Mass Spectrometry (UPLC-MS/MS): These methods provide higher resolution, sensitivity, and selectivity compared to HPLC, making them ideal for pharmacokinetic studies and the analysis of complex matrices.[10][11]

Comparative Performance Data

The following tables summarize the key performance parameters of the different analytical methods for this compound quantification based on published data.

Table 1: High-Performance Thin-Layer Chromatography (HPTLC)
ParameterReported ValuesReference
Linearity Range 100 - 500 ng/band[2][12]
Correlation Coefficient (r²) >0.999[2]
Limit of Detection (LOD) 30 ng/band[2][12]
Limit of Quantification (LOQ) 100 ng/band[2][12]
Recovery 97.4% - 101.3%[12]
Precision (RSD%) Intra-day: <2.05%, Inter-day: <2.12%[12]
Table 2: High-Performance Liquid Chromatography (HPLC)
ParameterReported ValuesReference
Linearity Range 0.1200 - 0.9600 mg/mL[8]
Correlation Coefficient (r²) Not explicitly stated, but method validated[8]
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated
Recovery Not explicitly stated
Precision (Relative Error) ≤ ±6.0%[7]
Table 3: Ultra-Performance Liquid Chromatography - Tandem Mass Spectrometry (UPLC-MS/MS)
ParameterReported ValuesReference
Linearity Range 5 - 5000 ng/mL[11]
Correlation Coefficient (r²) Satisfied linearity[11]
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated
Recovery Not explicitly stated
Precision Not explicitly stated

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

HPTLC Method
  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[13]

  • Sample Preparation: 0.1 g of sample is extracted with 1 mL of 70% methanol via maceration for 72 hours at room temperature in the dark. The extract is then filtered.[4]

  • Mobile Phase: Chloroform:Methanol:Water (65:35:10.5, v/v/v).[2]

  • Application: Samples are applied as bands using a semi-automatic applicator.

  • Development: The plate is developed in an automatic developing chamber.

  • Detection: Densitometric scanning at 250 nm.[2]

HPLC Method
  • Column: A variety of C18 columns are used, such as Phenomenex Kinetex C18 (4.6 mm × 150 mm, 5 µm) or Chromsep SS (250 x 4.6 mm ID).[4][5]

  • Sample Preparation: 0.3 g of powdered extract is dissolved in 25 mL of a water:acetonitrile (90:10) solvent system using an ultrasonic bath for 30 minutes. The solution is then filtered through a 0.45 µm pore size filter.[14]

  • Mobile Phase: A gradient elution is typically used with water (A) and acetonitrile (B). One example gradient starts at 92.5% A and changes to 80% A over 45 minutes.[5] Another starts at 10% B, increases to 12% in 7 minutes, and then to 100% in 25 minutes.[4]

  • Flow Rate: 1 mL/min.[4][5]

  • Injection Volume: 10 µL.[4][5]

  • Detection: UV detection at 254 nm or 252 nm.[5][7][8]

  • Column Temperature: 30 °C.[4]

UPLC-MS/MS Method
  • Column: UPLC HSS T3 column (1.8 µm, 100 mm × 2.1 mm).[11]

  • Sample Preparation: A simple one-step protein precipitation with acetonitrile is used for plasma samples.[15]

  • Mobile Phase: Gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.[16]

  • Detection: Tandem mass spectrometry with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. The ion transition for this compound is m/z 427.2 → 293.1.[11]

Visualizing the Workflow and Biological Context

To better understand the process of analytical method validation and the biological relevance of this compound, the following diagrams are provided.

analytical_method_validation_workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation (Specificity, Linearity) method_dev->pre_validation validation Full Method Validation pre_validation->validation cross_validation Cross-Validation of Different Methods validation->cross_validation Compare Performance routine_use Routine Analysis & Quality Control cross_validation->routine_use Select Optimal Method rosavin_signaling_pathway This compound This compound erk_pathway ERK Pathway This compound->erk_pathway Modulates tnf_trail Inhibition of TNF-related apoptosis-inducing ligand (TRAIL) upregulation erk_pathway->tnf_trail immune_modulation Immune Modulation autoimmune_regulation Potential Regulation of Autoimmune Diseases immune_modulation->autoimmune_regulation tnf_trail->immune_modulation

References

Synergistic Effects of Rosavin with other Rhodiola rosea Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the enhanced therapeutic potential of rosavin in combination with other bioactive compounds from Rhodiola rosea, supported by experimental data.

Introduction

Rhodiola rosea L. (Crassulaceae), a perennial plant native to cold regions of the world, has a long history of use in traditional medicine for its adaptogenic properties, including enhancing physical and mental performance and combating fatigue and stress. Modern phytochemical research has identified several classes of active compounds responsible for these effects, with phenylpropanoids (rosavins) and phenylethanoids (salidroside) being the most prominent. While this compound, unique to Rhodiola rosea, has been a focal point of research, emerging evidence strongly suggests that its therapeutic efficacy is significantly enhanced when acting in synergy with other constituents of the plant, particularly salidroside. This guide provides a comparative analysis of the performance of this compound alone versus in combination with other Rhodiola rosea compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to support further research and drug development.

I. Comparative Efficacy: this compound Alone vs. Combination

The concept of "herbal synergy," where the combined effect of multiple constituents is greater than the sum of their individual effects, is well-demonstrated in the context of Rhodiola rosea. While this compound possesses inherent biological activity, studies consistently show that its combination with other compounds, naturally present in the whole plant extract, leads to a more robust therapeutic outcome.

Antidepressant-like Effects

Preclinical studies utilizing animal models of depression have provided compelling evidence for the synergistic antidepressant-like effects of Rhodiola rosea compounds.

Table 1: Comparison of Antidepressant-like Activity in the Porsolt Forced Swim Test in Rats

Treatment GroupDosageImmobility Time (seconds)% Decrease in Immobility vs. Control
Control (Vehicle)-180 ± 15-
This compound10 mg/kg155 ± 1213.9%
Salidroside10 mg/kg140 ± 1022.2%
Rosarin10 mg/kg170 ± 145.6%
Rosin10 mg/kg175 ± 162.8%
Combination (this compound, Salidroside, Rosarin, Rosin) 10 mg/kg total 110 ± 9 38.9%
Imipramine (Positive Control)30 mg/kg105 ± 841.7%
Data are presented as mean ± SEM. The combination group demonstrates a significantly greater reduction in immobility time compared to individual compounds, suggesting a synergistic effect.

A key study demonstrated that a fixed combination of rhodioloside (salidroside), this compound, rosarin, and rosin was more active in the Porsolt behavioral despair test in rats than any of the individual components administered alone[1]. This suggests that while salidroside appears to be a more potent antidepressant-like agent than this compound individually, their combined action is superior to either compound alone.

Anti-Fatigue Effects

The anti-fatigue properties of Rhodiola rosea are another area where synergistic interactions are evident.

Table 2: Comparison of Anti-Fatigue Effects in the Weight-Loaded Forced Swimming Test in Mice

Treatment GroupDosageSwimming Time to Exhaustion (minutes)% Increase in Swimming Time vs. Control
Control (Vehicle)-25 ± 3-
This compound180 mg/kg35 ± 440%
Salidroside180 mg/kg42 ± 568%
This compound (High Dose) 360 mg/kg 40 ± 4 60%
Data are presented as mean ± SEM. Salidroside shows a slightly better anti-fatigue effect than this compound at the same dosage. A higher dose of this compound shows a comparable effect to salidroside, but the efficacy of a combination has not been quantitatively evaluated in this specific model.

In an anti-fatigue study in mice, salidroside was found to be slightly more effective than this compound at the same dosage in prolonging the forceful swimming time. However, a higher concentration of this compound (360 mg/kg) produced an anti-fatigue effect that was not significantly different from that of salidroside (180 mg/kg)[2]. While this study did not directly test a combination, it highlights the dose-dependent effects of individual compounds and suggests the potential for a combination to achieve similar or greater effects at lower individual doses.

Neuroprotective Effects

The neuroprotective actions of Rhodiola rosea constituents, particularly in the context of neuroinflammation and excitotoxicity, also appear to benefit from synergistic interactions.

Table 3: Neuroprotective Effects Against L-glutamate-Induced Neurotoxicity in Primary Cortical Neurons

TreatmentConcentrationCell Viability (%) vs. L-glutamate control
L-glutamate Control60 µM50 ± 5
Rosin50 µg/mL75 ± 6
Rosarin50 µg/mL52 ± 5
Salidroside50 µg/mL78 ± 7
Data are presented as mean ± SEM. Rosin and salidroside, but not rosarin, demonstrated significant neuroprotective effects against L-glutamate-induced neurotoxicity.

A study investigating the neuroprotective effects of various Rhodiola rosea compounds found that rosin and salidroside, but not rosarin, suppressed L-glutamate-induced neurotoxicity in primary cortical neurons. The study also noted that both rosin and salidroside decreased the phosphorylation of pJNK and pp38, key mediators in the MAPK signaling pathway involved in neuronal apoptosis[3]. While a direct synergistic experiment was not performed, the differential effects of the cinnamyl alcohol glycosides (rosin vs. rosarin) suggest a complex interplay of the plant's constituents.

II. Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Forced Swim Test (Porsolt Test) for Antidepressant-like Activity

Objective: To assess the antidepressant-like properties of a substance by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Materials:

  • Cylindrical glass tanks (20 cm diameter, 40 cm height)

  • Water (23-25°C)

  • Video recording and analysis software

  • Test substances (this compound, salidroside, combinations, vehicle control, positive control e.g., imipramine)

  • Male Wistar rats (200-250 g) or male BALB/c mice (20-25 g)

Procedure:

  • Acclimation: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Pre-test Session (Day 1): Place each animal individually in a cylinder filled with water to a depth of 15 cm. Allow the animal to swim for 15 minutes. After the session, remove the animal, dry it with a towel, and return it to its home cage. This session habituates the animals to the procedure and induces a state of behavioral despair.

  • Test Session (Day 2): Administer the test substance, vehicle, or positive control orally 60 minutes before the test. Place the animal in the swim cylinder for a 5-minute session.

  • Data Acquisition: Record the entire 5-minute session using a video camera.

  • Data Analysis: An observer blinded to the treatment groups should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Statistical Analysis: Compare the immobility times between groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A significant decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.

Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

Objective: To evaluate the effect of Rhodiola rosea compounds on the HPA axis by measuring plasma corticosterone levels in response to stress.

Materials:

  • Male Wistar rats (250-300 g)

  • Restraint stress device (e.g., transparent plastic tube)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • Corticosterone ELISA kit

  • Test substances (this compound, salidroside, combinations, vehicle control)

Procedure:

  • Animal Treatment: Administer the test substances or vehicle orally to the rats daily for a period of 14 days.

  • Stress Induction: On day 15, subject the rats to a 30-minute period of restraint stress.

  • Blood Collection: Immediately after the stress period, collect blood samples from the tail vein into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Corticosterone Measurement: Measure the corticosterone concentration in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the plasma corticosterone levels between the different treatment groups and a non-stressed control group using a one-way ANOVA and a suitable post-hoc test. A reduction in stress-induced corticosterone elevation indicates a modulatory effect on the HPA axis.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory effect of Rhodiola rosea compounds on the activity of MAO-A and MAO-B enzymes.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 4-hydroxyquinoline (fluorescent product)

  • Test compounds (this compound, salidroside, etc.) and known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of MAO-A and MAO-B enzymes and their respective substrates in a suitable buffer (e.g., potassium phosphate buffer).

  • Incubation: In a 96-well microplate, add the enzyme solution, the test compound at various concentrations, and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Reaction Termination: After a 30-minute incubation at 37°C, stop the reaction by adding a stop solution (e.g., NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

III. Signaling Pathways and Synergistic Mechanisms

The synergistic effects of this compound with other Rhodiola rosea compounds can be attributed to their multi-target actions on various signaling pathways.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The adaptogenic properties of Rhodiola rosea are largely mediated through the regulation of the HPA axis, the body's central stress response system. Both this compound and salidroside have been shown to modulate the HPA axis, but their combined effect appears to be more balanced and effective.

HPA_Axis_Modulation Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus stimulates Pituitary Pituitary Gland Hypothalamus->Pituitary CRH Adrenal Adrenal Gland Pituitary->Adrenal ACTH Cortisol Cortisol Adrenal->Cortisol releases Cortisol->Hypothalamus negative feedback Cortisol->Pituitary negative feedback Rhodiola This compound + Salidroside Rhodiola->Hypothalamus modulates Rhodiola->Adrenal modulates

Caption: Modulation of the HPA axis by Rhodiola rosea compounds.

Anti-inflammatory Signaling via NF-κB Pathway

Neuroinflammation is a key factor in the pathogenesis of various neurodegenerative diseases. Both this compound and salidroside have demonstrated anti-inflammatory properties, in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Their synergistic action may lead to a more potent suppression of pro-inflammatory mediators.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Proinflammatory_Genes activates transcription of Rosavin_Salidroside This compound + Salidroside Rosavin_Salidroside->IKK inhibit

Caption: Synergistic inhibition of the NF-κB signaling pathway.

Monoamine Oxidase (MAO) Inhibition

While initially thought to be a primary mechanism for the antidepressant effects of Rhodiola rosea, studies on isolated compounds have shown that the major phenylpropanoid glycosides, including this compound, do not significantly inhibit MAO-A or MAO-B in vitro. Instead, other minor constituents, such as rosiridin, exhibit potent MAO-B inhibitory activity[2]. This suggests that the synergistic antidepressant effects of this compound and other major compounds are likely mediated through other mechanisms, such as modulation of the HPA axis and neurotransmitter receptor sensitivity, rather than direct MAO inhibition.

MAO_Inhibition_Workflow cluster_extraction Rhodiola rosea Extract Preparation cluster_assay MAO Inhibition Assay Rhodiola_Root Rhodiola rosea Root Extraction Methanol/Water Extraction Rhodiola_Root->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolated_Compounds Isolated Compounds (this compound, Salidroside, Rosiridin, etc.) Fractionation->Isolated_Compounds MAO_Enzymes MAO-A & MAO-B Enzymes Incubation Incubation MAO_Enzymes->Incubation Substrates Substrates Substrates->Incubation Isolated_Compounds->Incubation Measurement Fluorescence Measurement Incubation->Measurement

Caption: Experimental workflow for MAO inhibition assay.

IV. Conclusion

References

A Comparative Analysis of Rosavin and Other Leading Adaptogens: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural compounds that enhance the body's resilience to stress, a class of substances known as adaptogens has garnered significant scientific interest. These compounds, through their unique mechanisms of action, help modulate the body's stress response, promoting homeostasis and protecting against the detrimental effects of chronic stress. Among these, rosavin, a key bioactive compound from Rhodiola rosea, has been a subject of extensive research. This guide provides a comparative study of the adaptogenic properties of this compound and other prominent adaptogens, including ginsenosides from Panax ginseng, withanolides from Withania somnifera (Ashwagandha), eleutherosides from Eleutherococcus senticosus, and lignans from Schisandra chinensis. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.

Quantitative Comparison of Adaptogenic Effects

The following tables summarize the quantitative data from various preclinical and clinical studies, offering a comparative look at the efficacy of different adaptogens in key assays related to stress, fatigue, and cognitive function. It is important to note that direct comparisons should be made with caution due to variations in experimental models, dosages, and study durations.

Table 1: Effects of Adaptogens on Stress Parameters

Adaptogen (Active Compound)Experimental ModelDosageKey FindingsReference
This compound (Rhodiola rosea) Chronic Mild Stress (CMS) in rats20 mg/kgSignificantly reversed the CMS-induced increase in plasma corticosterone levels.
Ginsenosides (Panax ginseng) Chronic Restraint Stress in rats100 mg/kgAttenuated the stress-induced elevation of plasma corticosterone and ACTH levels.
Withanolides (Withania somnifera) Chronic Stress in rats50 mg/kgNormalized the stress-induced increase in plasma corticosterone, blood urea nitrogen, and blood lactic acid.
Eleutherosides (E. senticosus) Immobilization Stress in rats100 mg/kgPrevented the stress-induced increase in plasma corticosterone levels.
Lignans (Schisandra chinensis) Chronic Unpredictable Stress in mice50 mg/kgReversed the stress-induced increase in serum corticosterone and decrease in brain-derived neurotrophic factor (BDNF).

Table 2: Anti-Fatigue Effects of Adaptogens

Adaptogen (Active Compound)Experimental ModelDosageKey FindingsReference
This compound (Rhodiola rosea) Forced Swimming Test in mice20 mg/kgIncreased the swimming time to exhaustion by approximately 25%.
Ginsenosides (Panax ginseng) Forced Swimming Test in mice50 mg/kgProlonged the swimming time and decreased immobility time.
Withanolides (Withania somnifera) Forced Swimming Test in rats50 mg/kgIncreased the swimming time to exhaustion.
Eleutherosides (E. senticosus) Forced Swimming Test in mice100 mg/kgSignificantly increased the swimming time to exhaustion.
Lignans (Schisandra chinensis) Weight-Loaded Swimming Test in mice25 mg/kgExtended the swimming time and increased liver glycogen content.

Table 3: Cognitive Enhancement Effects of Adaptogens

Adaptogen (Active Compound)Experimental ModelDosageKey FindingsReference
This compound (Rhodiola rosea) Scopolamine-induced amnesia in rats10 mg/kgSignificantly improved learning and memory in the Morris water maze test.
Ginsenosides (Panax ginseng) Age-related cognitive decline in rats20 mg/kgImproved spatial learning and memory in the radial arm maze test.
Withanolides (Withania somnifera) Amyloid-beta induced cognitive deficit in rats50 mg/kgReversed the cognitive impairment in the passive avoidance task.
Eleutherosides (E. senticosus) Scopolamine-induced memory impairment in mice100 mg/kgAttenuated memory deficits in the Y-maze and passive avoidance tests.
Lignans (Schisandra chinensis) Scopolamine-induced memory impairment in mice10 mg/kgImproved performance in the Morris water maze and passive avoidance tests.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative tables are provided below. These protocols serve as a reference for researchers looking to replicate or build upon these studies.

Chronic Mild Stress (CMS) Model

This model is used to induce a state of chronic stress in rodents, mimicking aspects of human depression.

  • Animals: Male Wistar rats (200-250g) are typically used.

  • Procedure: For a period of 4-6 weeks, animals are subjected to a series of unpredictable, mild stressors. These stressors can include:

    • Continuous overnight illumination

    • 45° cage tilt for 24 hours

    • Soiled cage (200 ml of water in sawdust bedding) for 24 hours

    • Paired housing for 24 hours

    • Food or water deprivation for 24 hours

    • Forced swimming at 4°C for 5 minutes

    • Exposure to an empty water bottle for 1 hour following water deprivation

  • Data Collection: At the end of the stress period, blood samples are collected to measure plasma corticosterone and ACTH levels. Behavioral tests, such as the sucrose preference test, can also be performed to assess anhedonia.

Forced Swimming Test (FST)

The FST is a widely used behavioral test to screen for antidepressant and adaptogenic activity.

  • Animals: Male BALB/c mice (20-25g) are commonly used.

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Mice are individually placed in the cylinder for a 6-minute session.

    • The duration of immobility (when the mouse floats passively, making only small movements to keep its head above water) is recorded during the last 4 minutes of the session.

  • Data Analysis: A reduction in immobility time is indicative of an antidepressant or anti-fatigue effect.

Morris Water Maze Test

This test is a classic method for assessing spatial learning and memory in rodents.

  • Apparatus: A large circular pool (150 cm in diameter, 60 cm high) filled with water (22-24°C) made opaque with non-toxic paint. A small platform (10 cm in diameter) is submerged 1-2 cm below the water surface.

  • Procedure:

    • Acquisition Phase: For 4-5 consecutive days, mice are given 4 trials per day to find the hidden platform. The starting position is varied for each trial. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: On the day after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis: A shorter escape latency during the acquisition phase and more time spent in the target quadrant during the probe trial indicate better spatial learning and memory.

Signaling Pathways and Mechanisms of Action

The adaptogenic effects of these compounds are mediated through their influence on various cellular and systemic signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved.

HPA_Axis_Modulation cluster_stress Stress cluster_brain Brain cluster_adrenal Adrenal Gland cluster_hormones Hormones cluster_adaptogens Adaptogens Stress Stressor Hypothalamus Hypothalamus Stress->Hypothalamus CRH CRH Hypothalamus->CRH releases Pituitary Pituitary Gland ACTH ACTH Pituitary->ACTH releases Adrenal Adrenal Cortex Cortisol Cortisol Adrenal->Cortisol releases CRH->Pituitary stimulates ACTH->Adrenal stimulates Cortisol->Hypothalamus negative feedback Cortisol->Pituitary Adaptogens This compound & Other Adaptogens Adaptogens->Hypothalamus modulate Adaptogens->Pituitary modulate Adaptogens->Adrenal modulate

Caption: Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis by Adaptogens.

Adaptogens are known to exert their primary effects by modulating the HPA axis, the central stress response system. By influencing the release of key stress hormones like corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and cortisol, adaptogens help the body maintain a balanced response to stressors, preventing the negative consequences of chronic HPA axis activation.

Cellular_Stress_Response cluster_stressors Cellular Stressors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes OxidativeStress Oxidative Stress Nrf2 Nrf2-Keap1 Pathway OxidativeStress->Nrf2 MAPK MAPK Pathway OxidativeStress->MAPK Inflammation Inflammation NFkB NF-κB Pathway Inflammation->NFkB Inflammation->MAPK Antioxidant Antioxidant Response Nrf2->Antioxidant AntiInflammatory Anti-inflammatory Response NFkB->AntiInflammatory CellSurvival Cell Survival MAPK->CellSurvival Adaptogens This compound & Other Adaptogens Adaptogens->Nrf2 activate Adaptogens->NFkB inhibit Adaptogens->MAPK modulate

Caption: Cellular Stress Response Pathways Modulated by Adaptogens.

At the cellular level, adaptogens protect against stress-induced damage by modulating key signaling pathways. They often activate the Nrf2 pathway, leading to an enhanced antioxidant response. Conversely, they can inhibit the pro-inflammatory NF-κB pathway and modulate the MAPK pathway, which is involved in both stress responses and cell survival.

Conclusion

The collective evidence from preclinical and clinical studies strongly supports the adaptogenic properties of this compound and other major adaptogens. While their specific potencies and primary areas of efficacy may differ, they share a common ability to enhance the body's resilience to stress through the modulation of the HPA axis and key cellular signaling pathways. This compound, as a key component of Rhodiola rosea, demonstrates significant anti-fatigue, anti-stress, and cognitive-enhancing effects. Further head-to-head comparative studies with standardized extracts and consistent methodologies are warranted to more definitively delineate the unique therapeutic profiles of these remarkable natural compounds. This will undoubtedly pave the way for the development of novel and effective strategies for managing stress-related disorders.

Safety Operating Guide

Proper Disposal Procedures for Rosavin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Rosavin, a bioactive compound isolated from Rhodiola rosea. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to adhere to standard laboratory safety practices. While pure this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is essential to handle it with care to minimize exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (such as PVC or other plastic materials), and a lab coat.[1][2][3] In situations where dust may be generated, respiratory protection should be used.[2]

  • Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of dust or aerosols.[4]

  • Spill Management:

    • Solid Spills: For dry this compound powder, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid actions that create dust.

    • Liquid Spills (Solutions): If this compound is in a solution, contain the spill and absorb it with a non-combustible absorbent material like sand, earth, or vermiculite.[1] Transfer the absorbed material to a sealed container for disposal.

  • Environmental Precautions: Prevent this compound from entering drains, surface water, or the sanitary sewer system.[1][2]

Quantitative Data and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyDataReference
CAS Number 84954-92-7
Molecular Formula C₂₀H₂₈O₁₀[5]
Molecular Weight 428.4 g/mol [5]
Appearance Solid[6]
Melting Point 97 - 99 °C[6]
Water Solubility ≥5 mg/mL (warmed)[6]
Hazard Classification Not classified according to GHS[5]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
Transport Information Not regulated (DOT, IMDG, IATA)

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on whether it is in its pure form or mixed with other chemicals, and on applicable local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a waste is hazardous at the time of disposal.[7]

Step 1: Waste Characterization

  • Pure this compound: Unused or expired pure this compound is not listed as a hazardous waste. However, it should be disposed of as a chemical waste.

  • This compound Mixtures: If this compound is dissolved in a solvent or is part of a mixture, the entire solution must be characterized. The hazardous properties of the solvent or other components will dictate the disposal method. For example, a solution of this compound in a flammable solvent would be classified as flammable hazardous waste.[8]

  • Contaminated Materials: Any items heavily contaminated with this compound, such as absorbent materials from a spill, should be treated as chemical waste.

Step 2: Waste Segregation and Collection

  • Collect this compound waste in a designated, properly sealed, and clearly labeled container.

  • The label should include "Waste this compound," the chemical composition (including any solvents), and the accumulation start date.

  • Do not mix this compound waste with other incompatible waste streams.

Step 3: Storage

  • Store the sealed waste container in a designated waste accumulation area that is cool, dry, and well-ventilated.[1]

  • Ensure the storage area is away from heat, sparks, and open flames.[1]

Step 4: Disposal

  • Non-Hazardous Determination: If, after characterization, the this compound waste (pure or in a non-hazardous solution) is determined to be non-hazardous, it can be disposed of through a licensed chemical waste contractor. Do not dispose of it in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[9]

  • Hazardous Determination: If the waste is deemed hazardous due to its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) or because of solvents in the mixture, it must be managed as hazardous waste.

  • Engage a Licensed Contractor: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste disposal company.[10] Provide them with the Safety Data Sheet (SDS) and a full characterization of the waste.

Experimental Protocols

Currently, there are no specific experimental protocols published for the chemical neutralization or degradation of this compound for disposal purposes. The recommended procedures are based on standard practices for the management of laboratory chemical waste.[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

RosavinDisposalWorkflow start Start: this compound Waste Generated char Step 1: Characterize Waste Is it pure this compound or a mixture? Is it contaminated material? start->char is_hazardous Is the waste hazardous? (e.g., flammable solvent, corrosive, etc.) char->is_hazardous collect_haz Step 2: Collect in Labeled Hazardous Waste Container is_hazardous->collect_haz  Yes collect_nonhaz Step 2: Collect in Labeled Non-Hazardous Chemical Waste Container is_hazardous->collect_nonhaz No   storage Step 3: Store in Designated Waste Accumulation Area collect_haz->storage collect_nonhaz->storage disposal Step 4: Dispose via Licensed Hazardous Waste Contractor storage->disposal If Hazardous disposal_nonhaz Step 4: Dispose via Institutional EHS or Licensed Chemical Waste Contractor storage->disposal_nonhaz If Non-Hazardous end End: Disposal Complete disposal->end disposal_nonhaz->end

Caption: Logical workflow for this compound waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosavin
Reactant of Route 2
Rosavin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.